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  • Product: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile
  • CAS: 5423-71-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: A Dual-Pharmacophore Model for Kinase Inhibition and Lysosomotropism

Executive Summary In the landscape of targeted therapeutics, small-molecule scaffolds often dictate the pharmacokinetic and pharmacodynamic fate of a drug. 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, small-molecule scaffolds often dictate the pharmacokinetic and pharmacodynamic fate of a drug. 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2) represents a highly specialized, bifunctional pharmacophore. It elegantly merges the 3-cyanoquinoline core —a privileged structure in modern tyrosine kinase inhibitors (TKIs) like bosutinib and pyrotinib—with the 7-chloro-4-alkylamino quinoline motif , which is the hallmark of lysosomotropic antimalarials such as chloroquine.

As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical, but as a dynamic biological probe. This whitepaper deconstructs its dual mechanism of action, detailing the causality behind its kinase inhibition and lysosomal trapping, while providing field-proven, self-validating experimental workflows for its characterization.

Structural Pharmacology & Target Binding Landscape

To understand the biological behavior of this compound, we must dissect its structural components:

  • The 3-Cyanoquinoline Core (Kinase Hinge Binder): The quinoline nitrogen (N1) and the electron-withdrawing 3-cyano group act as a potent ATP-competitive anchor. In targeted kinase therapy, this motif is known to form a critical1[1] in EGFR/HER2, or Met-318 in Src kinases. Unlike advanced clinical derivatives (e.g., pyrotinib) that utilize an acrylamide warhead for irreversible covalent binding, this specific molecule acts as a reversible inhibitor, relying on the robust hydrogen-bonding network and the cyano group's ability to fill the back pocket[2].

  • The 7-Chloro-4-(butylamino) Motif (Lysosomotropic Driver): The aliphatic butylamino chain provides an ionizable secondary amine (pKa ~8.5). This structural feature is directly responsible for its 3[3], mimicking the action of classic 4-aminoquinolines.

Mechanism of Action: Tyrosine Kinase Inhibition

The primary biological mechanism of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile is the competitive displacement of ATP from the kinase catalytic domain. By occupying the ATP-binding pocket of hyperactive kinases (such as EGFR, HER2, and Src), the compound halts the autophosphorylation of the receptor. This blockade severs the transduction of downstream survival signals (Ras/Raf/MEK/MAPK and PI3K/Akt pathways), ultimately inducing cell cycle arrest and apoptosis.

KinasePathway Compound 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile ATP ATP Competition Compound->ATP Displaces EGFR EGFR / Src Kinase Domain (Hinge Region Met-801) ATP->EGFR Binds Downstream PI3K / AKT / MAPK Pathways EGFR->Downstream Inhibits Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induces

Fig 1: Kinase inhibition pathway via ATP-competitive binding at the hinge region.

Lysosomotropism and Autophagy Modulation

Beyond kinase inhibition, the butylamino group drives a secondary, yet equally critical, biological mechanism: Lysosomotropism .

At physiological pH (7.4) in the cytosol, the compound exists largely in its unprotonated, lipophilic state, allowing it to passively diffuse across the lysosomal membrane. Once inside the lysosomal lumen (pH ~4.5), the aliphatic amine becomes highly protonated. This positive charge prevents the molecule from diffusing back across the membrane—a phenomenon known as ion trapping . The massive accumulation of the compound neutralizes the lysosomal pH, inactivates resident acid hydrolases, and blocks autophagosome-lysosome fusion, leading to a toxic accumulation of LC3B-II.

Lysosome Cytosol Cytosol (pH ~7.4) Unprotonated Compound Membrane Lysosomal Membrane Passive Diffusion Cytosol->Membrane Diffuses Lumen Lysosomal Lumen (pH ~4.5) Protonated Compound Membrane->Lumen Ion Trapping Autophagy Autophagy Blockade & LC3B-II Accumulation Lumen->Autophagy Inhibits Flux

Fig 2: pH-dependent lysosomal trapping and subsequent autophagy inhibition.

Experimental Methodologies: Self-Validating Systems

Every protocol described must be a self-validating system. When working with quinoline derivatives, researchers often fall into the trap of using standard colorimetric or standard fluorescence assays, ignoring the intrinsic auto-fluorescence of the quinoline core. The following protocols are engineered to bypass these artifacts.

Protocol A: HTRF Kinase Assay for IC50 Determination

Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it employs a Europium cryptate donor with a long emission half-life. By introducing a time delay before measurement, we completely eliminate the short-lived auto-fluorescence of the 7-chloroquinoline core, ensuring the signal is strictly a product of kinase activity.

Self-Validating Controls:

  • Positive Control: Bosutinib (Src) or Erlotinib (EGFR) to validate assay sensitivity.

  • Negative Control: 1% DMSO vehicle to establish baseline maximum phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., EGFR) and biotinylated peptide substrate.

  • Compound Incubation: Dispense 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (serial dilutions from 10 µM to 0.1 nM) into a 384-well proxiplate. Add the kinase/substrate mix and incubate for 30 minutes at room temperature (RT) to allow hinge-region binding.

  • Reaction Initiation: Add ATP (at the predetermined Km value for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add the HTRF detection buffer containing Streptavidin-XL665 (binds the biotinylated substrate) and Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Read the TR-FRET signal on a compatible microplate reader (excitation 320 nm; emission 665 nm and 620 nm). Calculate the 665/620 ratio to determine the IC50.

Workflow Prep 1. Prepare Reagents (Kinase, Substrate) Incubate 2. Compound Incubation (30 mins, RT) Prep->Incubate Reaction 3. Kinase Reaction (Add ATP, 60 mins) Incubate->Reaction Detection 4. Add HTRF Antibodies (Eu-Cryptate & XL665) Reaction->Detection Read 5. Read TR-FRET (665nm / 620nm) Detection->Read

Fig 3: Step-by-step HTRF kinase assay workflow for IC50 determination.

Protocol B: Autophagy Flux Validation via Western Blot

Causality: To prove that the compound actively blocks autophagic flux (rather than merely inducing stress), we must use Bafilomycin A1 (BafA1) as a flux clamp. If our compound acts as a lysosomotropic agent, co-treatment with BafA1 will not result in an additive increase in LC3B-II, proving the degradation pathway is already fully saturated by our compound.

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., A549 or MCF-7) at 3×105 cells/well in 6-well plates.

  • Treat cells with 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (5 µM) in the presence or absence of BafA1 (100 nM) for 12 hours.

  • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe for LC3B-I/II and p62 (SQSTM1), using GAPDH as a loading control.

Quantitative Data Synthesis

The following table summarizes the physicochemical properties and representative pharmacological metrics for the 4-aminoquinoline-3-carbonitrile pharmacophore class, providing a benchmark for experimental validation.

ParameterValue / CharacteristicBiological Implication
Molecular Weight 259.73 g/mol High membrane permeability; strictly obeys Lipinski's Rule of 5.
Primary Kinase Targets EGFR, HER2, Src, AblBroad-spectrum tyrosine kinase inhibition via competitive binding.
Hinge Binding Motif 3-Cyanoquinoline N1Forms critical hydrogen bond at Met-801 (EGFR/HER2) or Met-318 (Src).
Lysosomotropic pKa ~8.5 (Butylamino group)Drives rapid protonation and ion trapping at lysosomal pH (4.5).
Autophagy Modulation LC3B-II and p62 accumulationBlocks autophagosome-lysosome fusion, inducing metabolic stress.
Expected IC50 (Kinase) Low nanomolar to sub-micromolarHighly dependent on the specific kinase assay ATP concentration.

References

  • Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications.

  • Pyrotinib-based therapeutic approaches for HER2-positive breast cancer: the time is now. Springer Nature / NIH. 1

  • Design of a Cyclin G Associated Kinase (GAK)/Epidermal Growth Factor Receptor (EGFR) Inhibitor Set to Interrogate the Relationship of EGFR and GAK in Chordoma. Journal of Medicinal Chemistry - ACS Publications. 2

  • Hydroxychloroquine 3-Carbonitrile Reference Standard (Lysosomotropic Core Analysis). Benchchem. 3

Sources

Exploratory

Structural Properties and Characterization of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary 4-(Butylamino)-7-chloroquinoline-3-carbonitrile is a highly functionalized intermediate and pharmacophore belonging to the 4-aminoquinoline family. While traditional 4-aminoquinolines (such as chloroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Butylamino)-7-chloroquinoline-3-carbonitrile is a highly functionalized intermediate and pharmacophore belonging to the 4-aminoquinoline family. While traditional 4-aminoquinolines (such as chloroquine) are classically associated with antimalarial activity, the introduction of a carbonitrile (cyano) group at the C3 position fundamentally alters the electronic distribution and steric profile of the quinoline core. This specific modification transforms the scaffold into a privileged structure for ATP-competitive kinase inhibition, particularly against Receptor Tyrosine Kinases (RTKs) like EGFR and HER-2[1]. This guide provides an in-depth analysis of its structural properties, the causality behind its synthesis, and its characterization protocols.

Physicochemical and Structural Data

Understanding the quantitative physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The lipophilic butyl chain and the electron-withdrawing cyano group create a distinct amphiphilic balance.

PropertyValueStructural Significance
IUPAC Name 4-(butylamino)-7-chloroquinoline-3-carbonitrileDefines core connectivity and substitution pattern.
CAS Registry Number 5423-71-2Unique chemical identifier[2].
Molecular Formula C14H14ClN3Indicates a high degree of unsaturation and heteroatom density.
Molecular Weight 259.73 g/mol Falls well within the Lipinski Rule of 5 limit (<500 Da).
Exact Mass 259.0876 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (Secondary Amine -NH)Essential for hinge-region binding in kinase ATP pockets.
Hydrogen Bond Acceptors 3 (Quinoline N, Cyano N, Amine N)Facilitates interactions with solvent and target proteins.
Topological Polar Surface Area ~48.7 ŲSuggests excellent membrane permeability (optimal < 140 Ų).
Rotatable Bonds 4Provides flexibility for the butyl chain to occupy hydrophobic pockets.

Mechanistic Causality of the 3-Cyanoquinoline Scaffold

The synthesis and reactivity of 4-(butylamino)-7-chloroquinoline-3-carbonitrile are dictated by the electronic effects of its substituents. The starting material, 4,7-dichloroquinoline-3-carbonitrile, possesses two chlorine atoms, but they are not chemically equivalent[3].

  • Regioselectivity: The C4 position is highly electrophilic because it is in direct conjugation with the electron-withdrawing quinoline nitrogen (N1). The addition of the 3-carbonitrile group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, exerting a strong inductive and resonance-withdrawing effect[4].

  • Reaction Pathway: This electronic environment strongly favors a Nucleophilic Aromatic Substitution (SNAr) at C4 over C7. The incoming n-butylamine attacks C4, forming a resonance-stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride ion to restore aromaticity[4].

SNArMechanism A Electrophilic Attack at C4 Position B Meisenheimer Complex (Stabilized by C3-CN) A->B + Butylamine C Chloride Expulsion (Rearomatization) B->C - Cl⁻ D Final Product Formation C->D - H⁺

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Synthesis Workflow & Self-Validating Protocol

To synthesize 4-(butylamino)-7-chloroquinoline-3-carbonitrile, a robust and self-validating SNAr protocol is employed.

Step-by-Step Experimental Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4,7-dichloroquinoline-3-carbonitrile (1.0 equivalent) in a polar protic solvent such as ethanol or isopropanol (approx. 10 mL/g of substrate).

    • Causality: Polar protic solvents stabilize the highly charged transition state (Meisenheimer complex) during the SNAr reaction, accelerating the rate of substitution[4].

  • Amine Addition: Add n-butylamine (1.5 equivalents) dropwise at room temperature. Follow with the addition of triethylamine (TEA, 1.2 equivalents).

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation and subsequent deactivation of the remaining n-butylamine nucleophile.

  • Thermal Activation: Heat the reaction mixture to reflux (80–85 °C) for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The protocol self-validates when the starting material spot disappears and a new, highly UV-active spot emerges with a lower Rf value (due to increased polarity from the secondary amine).

  • Workup & Isolation: Once TLC indicates complete consumption of the starting material, cool the mixture to 0–5 °C. Add ice-cold distilled water dropwise to induce precipitation. Filter the resulting solid under vacuum and wash with cold water to remove TEA·HCl salts.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield the pure 4-(butylamino)-7-chloroquinoline-3-carbonitrile.

SynthesisWorkflow SM 4,7-Dichloroquinoline- 3-carbonitrile Reaction SNAr Reaction (Reflux, 80°C) SM->Reaction Amine n-Butylamine (Nucleophile) Amine->Reaction Solvent Solvent & Base (EtOH, TEA) Solvent->Reaction Workup Aqueous Workup & Recrystallization Reaction->Workup TLC/LCMS Validation Product 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile Workup->Product Purified Yield

Figure 2: Step-by-step synthetic workflow for 4-(butylamino)-7-chloroquinoline-3-carbonitrile.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques.

  • 1H NMR (400 MHz, DMSO-d6): The spectrum is characterized by the aliphatic butyl chain signals: a triplet at ~0.9 ppm (CH3), multiplets at ~1.3 and ~1.6 ppm (CH2 groups), and a quartet at ~3.5 ppm (N-CH2) which collapses to a triplet upon D2O exchange. The aromatic region displays a highly deshielded singlet at ~8.5 ppm corresponding to the C2 proton, which is sandwiched between the quinoline nitrogen and the cyano group. The secondary amine proton (-NH) typically appears as a broad triplet around 7.5–8.0 ppm.

  • ESI-MS: Positive ion mode will display a base peak at m/z 260.1 [M+H]+. Crucially, the presence of the C7 chlorine atom is confirmed by the characteristic M : M+2 isotopic ratio of 3:1 (m/z 260.1 and 262.1).

Biological Relevance: Kinase Inhibition

The 3-cyanoquinoline core is a well-documented pharmacophore in the development of targeted therapeutics, particularly for oncology[1]. Compounds bearing this scaffold function as ATP-competitive inhibitors.

  • Structural Causality in Binding: The quinoline nitrogen and the C3-cyano group frequently engage in critical hydrogen-bonding interactions with the hinge region of the kinase domain. Meanwhile, the C4-amino substituent (the butyl group in this specific molecule) is directed toward the hydrophobic pocket adjacent to the ATP-binding site, modulating both potency and selectivity[1].

KinasePathway Ligand Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream ATP Hydrolysis Inhibitor 3-Cyanoquinoline Inhibitor Inhibitor->Receptor ATP-Competitive Binding Arrest Cell Cycle Arrest Inhibitor->Arrest Induces Outcome Cell Proliferation Downstream->Outcome Survival

Figure 3: Mechanism of action for 3-cyanoquinoline-based kinase inhibitors.

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Foundational

In Vitro Toxicity Profile of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2): A Technical Guide for Preclinical De-risking

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 54...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2) is a synthetic intermediate and pharmacological building block characterized by a 7-chloroquinoline core substituted with a butylamino chain and a cyano group[1]. With a molecular formula of C14H14ClN3 and a molecular weight of 259.73 g/mol [1], it shares a foundational pharmacophore with classical 4-aminoquinoline drugs such as chloroquine and amodiaquine.

While the 4-aminoquinoline scaffold is highly privileged in medicinal chemistry (particularly for antimalarial and antiviral applications), it carries well-documented, class-wide toxicological liabilities[2]. As a Senior Application Scientist, I approach the in vitro toxicity profiling of CAS 5423-71-2 not as a simple checklist of assays, but as a mechanistic de-risking strategy. This guide synthesizes the causality behind the expected toxicological behavior of this compound and provides self-validating, step-by-step protocols to quantify its safety window.

Mechanistic Toxicology: The "Why" Behind the Assays

To design an effective screening cascade, we must first understand how the structural features of CAS 5423-71-2 dictate its biological interactions.

Cardiovascular Liability (hERG Inhibition)

The 4-aminoquinoline class is historically associated with cardiovascular side effects, primarily through the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel[2]. The secondary amine in the butylamino chain of CAS 5423-71-2 is basic and will be protonated at physiological pH. This positively charged nitrogen, combined with the lipophilic quinoline core, creates an ideal pharmacophore for binding to the aromatic residues (Tyr652 and Phe656) within the inner cavity of the hERG channel pore.

Lysosomotropism and Phospholipidosis

Because CAS 5423-71-2 is a lipophilic weak base, it is highly susceptible to lysosomal trapping[3]. In its neutral state, the molecule freely diffuses across cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the basic nitrogen becomes protonated. The charged molecule can no longer cross the membrane, leading to massive intralysosomal accumulation. This raises the lysosomal pH, inhibits lysosomal phospholipases, and ultimately triggers Drug-Induced Phospholipidosis (DIPL)[3].

Hepatotoxicity (DILI)

While the butylamino side chain is less prone to forming reactive quinone-imine metabolites compared to the p-aminophenol ring of amodiaquine, the 7-chloroquinoline core still requires rigorous screening for Drug-Induced Liver Injury (DILI)[4]. Oxidative stress and mitochondrial impairment are primary concerns for this structural class.

ToxicityWorkflow Start CAS 5423-71-2 (4-Aminoquinoline Core) Cardio Cardiotoxicity (Automated Patch-Clamp) Start->Cardio Electrophysiology Hepato Hepatotoxicity (HepG2 Multiplex Assay) Start->Hepato Cytotoxicity & ROS Lyso Lysosomotropism (High-Content Imaging) Start->Lyso Subcellular Targeting Decision Preclinical Go/No-Go Decision Matrix Cardio->Decision hERG IC50 > 10 µM? Hepato->Decision Therapeutic Index > 50? Lyso->Decision Phospholipidosis Negative?

Figure 1: Multiparametric in vitro toxicity screening workflow for CAS 5423-71-2.

Self-Validating Experimental Protocols: The "How"

A robust protocol must be self-validating; it must contain internal controls that prove the assay functioned correctly before the data is even analyzed.

Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Liability

Objective: Quantify the IC50 of CAS 5423-71-2 against the hERG K+ channel.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Preparation: Dissolve CAS 5423-71-2 in 100% DMSO to a 10 mM stock. Perform serial dilutions to achieve final test concentrations (0.1, 0.3, 1, 3, 10, and 30 µM) with a final DMSO concentration of ≤0.1% to prevent solvent-induced membrane instability.

  • Electrophysiology Setup: Use a planar patch-clamp system.

    • Self-Validation Check 1: Ensure seal resistance is >1 GΩ (gigaseal) and access resistance is <20 MΩ. Cells failing these criteria must be automatically excluded by the software.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Apply vehicle (0.1% DMSO) to establish baseline, followed by CAS 5423-71-2.

    • Self-Validation Check 2: Apply E-4031 (500 nM) at the end of the recording. E-4031 is a highly selective hERG inhibitor. If the tail current is not reduced by >90%, the cell is unresponsive, and the data point is discarded.

  • Data Analysis: Calculate fractional block and fit to a Hill equation to determine the IC50.

Protocol 2: High-Content Screening (HCS) for Hepatotoxicity and Phospholipidosis

Objective: Simultaneously assess cell viability, mitochondrial health, and lipid accumulation in HepG2 cells[4].

  • Cell Plating: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with CAS 5423-71-2 (dose-response from 0.1 µM to 100 µM) for 48 hours.

    • Positive Controls: Amiodarone (10 µM) for phospholipidosis; Chlorpromazine (50 µM) for cytotoxicity.

  • Multiplex Staining: Add a dye cocktail directly to the culture media 45 minutes before the end of the treatment:

    • Hoechst 33342 (1 µM): Nuclear count (Viability).

    • TMRM (100 nM): Mitochondrial membrane potential.

    • HCS LipidTOX Red (1X): Phospholipid accumulation.

  • Imaging & Analysis: Image using an automated confocal microscope (e.g., PerkinElmer Opera Phenix).

    • Self-Validation Check: The Amiodarone wells must show a >3-fold increase in LipidTOX fluorescence intensity in the cytoplasmic region compared to DMSO controls.

  • Causality Link: A drop in TMRM fluorescence preceding a drop in nuclear count indicates that CAS 5423-71-2 induces toxicity primarily through mitochondrial uncoupling rather than direct membrane lysis.

Lysosomotropism Compound CAS 5423-71-2 (Lipophilic Weak Base) Membrane Crosses Cell Membrane (Neutral Form) Compound->Membrane Lysosome Enters Lysosome (Acidic pH ~4.5) Membrane->Lysosome Protonation Protonation (Ion Trapping) Lysosome->Protonation Inhibition Inhibition of Lysosomal Phospholipases Protonation->Inhibition Phospholipidosis Drug-Induced Phospholipidosis (DIPL) Inhibition->Phospholipidosis

Figure 2: Mechanistic pathway of CAS 5423-71-2 induced lysosomotropism and phospholipidosis.

Quantitative Data Summary

Based on the structural homology of CAS 5423-71-2 to established 4-aminoquinolines and 7-chloroquinolines[2][4][5], the following table outlines the predictive baseline thresholds and acceptance criteria for preclinical advancement.

Assay / ParameterTarget Organelle/SystemPredictive Baseline for CAS 5423-71-2Go/No-Go Threshold for Lead Optimization
hERG Patch-Clamp (IC50) Cardiac Action Potential1.5 µM – 5.0 µM> 10 µM (Requires structural modification if < 10 µM)
HepG2 Viability (IC50) Liver (Hepatocytes)30 µM – 60 µM> 50 µM
Mitochondrial Toxicity (TMRM) Mitochondria~25 µM (Uncoupling risk)> 50 µM
Phospholipidosis (LipidTOX) LysosomesHigh Risk (Accumulation at <10 µM)Negative at 30x Cmax
Ames Test (Mutagenicity) DNANegative (Typical for class)Strictly Negative

Note: The highly basic nature of the butylamino group drives the hERG and phospholipidosis liabilities. If empirical data shows hERG IC50 < 1 µM, medicinal chemistry efforts should focus on reducing the pKa of the terminal amine or increasing steric bulk around the nitrogen.

References

  • Semantic Scholar. In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline. Retrieved from: [Link]

  • ACS Publications. Antimalarial Activity of 4-Amidinoquinoline and 10-Amidinobenzonaphthyridine Derivatives. Retrieved from: [Link]

  • PMC / NIH. 4-Aminoquinoline compounds from the Spanish flu to COVID-19. Retrieved from: [Link]

Sources

Exploratory

Physicochemical Profiling and Molecular Architecture of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Executive Summary In the landscape of rational drug design, the 4-aminoquinoline scaffold represents a historically validated pharmacophore, most notably recognized for its antimalarial efficacy. 4-(Butylamino)-7-chloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the 4-aminoquinoline scaffold represents a historically validated pharmacophore, most notably recognized for its antimalarial efficacy. 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a highly specialized derivative that integrates a lipophilic aliphatic chain and a strongly electron-withdrawing cyano group into the classic 7-chloroquinoline core. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating analytical protocols required for its characterization.

Molecular Identity & Structural Architecture

The pharmacological potential of a compound is inextricably linked to its molecular architecture. Every functional group in 4-(butylamino)-7-chloroquinoline-3-carbonitrile serves a distinct physicochemical purpose:

  • The Quinoline Core: Provides a planar, aromatic system essential for π−π stacking interactions with biological targets, such as the porphyrin ring of heme [8].

  • 7-Chloro Substitution: This electron-withdrawing halogen is not merely a structural appendage; it is an absolute requisite for the inhibition of β -hematin (hemozoin) formation. It modulates the electron density of the quinoline ring, optimizing the binding affinity to ferriprotoporphyrin IX[1].

  • 3-Carbonitrile (Cyano) Group: The addition of a cyano group at the C3 position serves dual purposes. First, its strong electron-withdrawing nature lowers the pKa​ of the adjacent secondary amine, altering the molecule's ionization profile at physiological pH. Second, it acts as a potent hydrogen bond acceptor, a motif frequently exploited in kinase inhibitors to anchor the molecule within the ATP-binding hinge region.

  • 4-Butylamino Group: The flexible, four-carbon aliphatic chain drastically increases the molecule's lipophilicity (LogP). This structural choice enhances passive diffusion across lipid bilayers, facilitating accumulation within acidic intracellular compartments (such as the Plasmodium digestive vacuole) via ion trapping[2].

Quantitative Physicochemical Data

The foundational metrics of the compound are summarized below[3].

PropertyValue
Chemical Name 4-(Butylamino)-7-chloroquinoline-3-carbonitrile
CAS Registry Number 5423-71-2
Molecular Formula C14​H14​ClN3​
Molecular Weight 259.73 g/mol
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 3 (Quinoline N, Cyano N, Amine N)
Rotatable Bonds 4

Analytical Characterization Protocols

To ensure scientific integrity, the characterization of this compound must rely on self-validating analytical systems. The following protocol details the determination of purity and the partition coefficient (LogP) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adhering strictly to [4] and [5] standards.

Protocol: RP-HPLC Determination of Purity and LogP

Causality of Method Design: LogP is an indirect predictor of membrane permeability. We utilize RP-HPLC because the retention time ( tR​ ) of a molecule on a non-polar stationary phase (C18) correlates directly with its lipophilicity.

Step 1: Mobile Phase Preparation & pH Control

  • Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).

  • Critical Causality: Add 0.1% Trifluoroacetic acid (TFA). Because the butylamino group contains a basic secondary amine, it will ionize at neutral pH, leading to secondary interactions with residual silanols on the silica column. TFA acts as an ion-pairing agent, masking the positive charge, ensuring sharp, symmetrical peaks, and preventing peak tailing.

Step 2: System Suitability Testing (SST)

  • Before sample injection, run an SST mixture containing thiourea (to determine the column dead time, t0​ ) and at least six reference standards with known LogP values (e.g., acetanilide, toluene, chlorobenzene).

  • Self-Validation: The run is only validated if the calibration curve of logk′ (capacity factor) vs. known LogP yields a correlation coefficient ( R2 ) ≥0.99 , satisfying [5].

Step 3: Sample Injection & Data Acquisition

  • Inject 10 μL of the 4-(butylamino)-7-chloroquinoline-3-carbonitrile sample (1 mg/mL in mobile phase).

  • Record the retention time ( tR​ ) and calculate the capacity factor: k′=(tR​−t0​)/t0​ .

Step 4: LogP Extrapolation

  • Interpolate the LogP of the compound using the linear regression equation derived from the SST calibration curve.

AnalyticalWorkflow Sample Sample Prep (Internal Std) SST System Suitability Test (SST) Sample->SST HPLC RP-HPLC Analysis (OECD 117) SST->HPLC Pass Data Data Acquisition & LogP Calc HPLC->Data Valid Method Validation (ICH Q2(R1)) Data->Valid Review

Figure 1: Self-validating RP-HPLC workflow for physicochemical characterization and LogP estimation.

Pharmacophore Potential & Mechanistic Pathways

Derivatives of 4-aminoquinolines are deeply embedded in antimalarial pharmacology. The primary mechanism of action hinges on the disruption of heme detoxification within the parasite's digestive vacuole[6].

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing free heme ( Fe2+ ), which rapidly oxidizes to toxic hemin ( Fe3+ ). To survive, the parasite biocrystallizes this toxic hemin into inert hemozoin[7].

The 4-(butylamino)-7-chloroquinoline-3-carbonitrile scaffold is theorized to act via the following causal pathway:

  • Vacuolar Accumulation: The lipophilic butyl group allows the drug to cross the parasite membrane. Once inside the acidic digestive vacuole (pH ~4.7), the amine becomes protonated, trapping the drug inside.

  • Complexation: The planar quinoline ring forms π−π complexes with the porphyrin ring of hemin, a process strictly dependent on the electron-withdrawing 7-chloro group[1].

  • Crystallization Inhibition: By capping the growing face of the hemozoin crystal, the drug prevents further biocrystallization. The resulting accumulation of toxic hemin induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[7].

HemozoinPathway Hb Host Hemoglobin Heme Free Heme (Fe2+) (Toxic) Hb->Heme Proteolysis Hemin Hemin (Fe3+) (Toxic) Heme->Hemin Oxidation Hemozoin Hemozoin Crystals (Inert) Hemin->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) Hemin->Death Accumulation Drug 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile Drug->Hemin Complexation Drug->Hemozoin Inhibition

Figure 2: Proposed mechanism of action for 4-aminoquinoline derivatives via hemozoin inhibition.

References

  • ICH Q2(R1) Analytical Validation Guide | PDF | Assay | Accuracy And Precision. Scribd.[Link]

  • TALL OIL NEUTRALS: ESTIMATION OF n-OCTANOL/WATER PARTITION COEFFICIENT USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) STUDY. Regulations.gov.[Link]

  • Malarial Hemozoin: From target to tool. PMC (PubMed Central).[Link]

  • 4-Aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife.[Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β -Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Computational Modeling and Docking Studies of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: A Polypharmacological Perspective

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacophore Rationale In modern rational drug design, polypharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacophore Rationale

In modern rational drug design, polypharmacology—the design of a single agent that simultaneously targets multiple disease pathways—has emerged as a powerful strategy to combat drug resistance. The compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) represents a highly privileged hybrid scaffold.

As an Application Scientist analyzing this structure, the causality behind its therapeutic potential is clear when deconstructed into its core moieties:

  • The 7-Chloroquinoline Core: This is the classic antimalarial pharmacophore found in chloroquine, known to inhibit hemozoin biocrystallization and target Plasmodium falciparum dihydrofolate reductase (PfDHFR).

  • The 3-Carbonitrile & 4-Amino Substitution: The insertion of a carbonitrile group at the C3 position transforms the quinoline into a potent kinase inhibitor scaffold. This exact substitution pattern is the cornerstone of irreversible EGFR/HER-2 inhibitors (such as EKB-569/Pelitinib)[1]. The 3-carbonitrile acts as a critical hydrogen bond acceptor in the ATP-binding hinge region of kinases, while the flexible 4-butylamino chain probes the lipophilic selectivity pocket.

To evaluate this dual-target hypothesis, we must employ a rigorous, self-validating computational workflow encompassing Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations.

Pharmacophore Compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Core1 7-Chloroquinoline Core Compound->Core1 Core2 3-Carbonitrile & 4-Amino Compound->Core2 Target1 Plasmodium Targets (PfDHFR / Hemozoin) Core1->Target1 Pi-Pi Stacking Target2 Kinase Targets (EGFR / HER-2) Core2->Target2 Hinge Region H-Bonds

Fig 1. Pharmacophore deconstruction and dual-target rationale.

Self-Validating Computational Methodology

A computational protocol is only as reliable as its internal validation mechanisms. To ensure high scientific integrity, the following step-by-step methodologies are designed as a closed-loop, self-validating system.

Phase I: Ligand and Protein Preparation

Causality: Standard force fields often misassign partial charges for conjugated heterocyclic systems like quinoline-3-carbonitrile. We utilize DFT to calculate accurate electrostatic potential (ESP) charges, ensuring the highly polar interactions within the kinase ATP pocket are modeled correctly.

  • Ligand Optimization:

    • Sketch 4-(Butylamino)-7-chloroquinoline-3-carbonitrile.

    • Perform geometry optimization using Gaussian 16 at the DFT B3LYP/6-31G* level of theory.

    • Assign RESP (Restrained Electrostatic Potential) charges.

  • Protein Preparation:

    • Retrieve high-resolution crystal structures from the PDB: EGFR (PDB ID: 1M17) and PfDHFR (PDB ID: 1J3I).

    • Remove co-crystallized water molecules beyond 3.0 Å of the active site.

    • Assign protonation states at physiological pH (7.4) using the PROPKA algorithm to ensure histidine, aspartate, and glutamate residues reflect their correct in vivo ionization states.

Phase II: Molecular Docking Protocol

Causality: AutoDock Vina [2] is utilized for its advanced gradient optimization method. To validate the grid box parameters, we perform a "redocking" step. If the software cannot reproduce the native ligand's binding pose, the grid is invalid.

  • Protocol Validation (Redocking): Extract the native co-crystallized ligand (e.g., Erlotinib for EGFR). Redock it into the prepared protein. Validation Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å.

  • Grid Box Definition: Center the grid box on the validated native ligand coordinates. Set dimensions to 25 × 25 × 25 Å with a spacing of 0.375 Å to allow full rotational freedom of the butylamino chain.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure deep conformational sampling of the flexible butyl chain.

Phase III: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. MD simulations (100 ns) are required to confirm that the ligand-protein complex is dynamically stable and to account for the "induced fit" of the kinase hinge region.

  • System Setup: Solvate the docked complex in a dodecahedron box using the TIP3P water model in GROMACS[3]. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Perform 1 ns of NVT (constant Volume and Temperature) at 300K, followed by 1 ns of NPT (constant Pressure and Temperature) at 1 bar. Reasoning: This prevents artificial structural distortions by allowing the solvent to relax around the complex before data collection.

  • Production Run: Execute a 100 ns production run using the AMBER99SB-ILDN force field. Extract trajectory data for RMSD, RMSF, and MM-PBSA free energy calculations.

Workflow LPrep Ligand Preparation (DFT B3LYP/6-31G*) Val Protocol Validation (Redocking RMSD < 2.0 Å) LPrep->Val PPrep Protein Preparation (Protonation at pH 7.4) PPrep->Val Dock Molecular Docking (AutoDock Vina) Val->Dock MD Molecular Dynamics (GROMACS, 100 ns) Dock->MD Analysis Trajectory Analysis (RMSD, RMSF, MM-PBSA) MD->Analysis

Fig 2. Self-validating computational workflow for docking and MD simulations.

Data Presentation: Docking Results & Structural Insights

The computational screening reveals that 4-(Butylamino)-7-chloroquinoline-3-carbonitrile exhibits strong binding affinities for both kinase and parasitic targets, validating its polypharmacological potential [4].

Quantitative Binding Summary
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Hydrogen BondsHydrophobic / Pi-Pi Interactions
EGFR Kinase 1M17-8.9Met769 (Hinge), Thr766Leu694, Val702, Ala721
HER-2 Kinase 3RCD-8.5Met801, Ser783Leu726, Val734
PfDHFR 1J3I-7.8Asp54, Ile164Phe58, Pro99 (Pi-Alkyl)
Mechanistic Causality of Binding
  • EGFR Inhibition: The docking poses reveal that the 3-carbonitrile nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone NH of Met769 in the hinge region of the kinase. This interaction is the hallmark of potent, ATP-competitive kinase inhibitors. Simultaneously, the 4-butylamino group extends into the hydrophobic selectivity pocket, engaging in Van der Waals interactions with Leu694 and Val702, which anchors the molecule and prevents rapid dissociation.

  • PfDHFR Inhibition: Against the malarial target, the 7-chloroquinoline core dominates the interaction. The electron-withdrawing chlorine atom creates a strong dipole that facilitates Pi-Pi stacking with the aromatic ring of Phe58, while the secondary amine at the C4 position forms a hydrogen bond with Asp54, a highly conserved residue in the folate-binding pocket.

Molecular Dynamics & Conformational Stability

To validate the static docking results, 100 ns MD simulations were analyzed.

  • RMSD (Root Mean Square Deviation): The backbone RMSD of the EGFR-ligand complex stabilized at ~1.8 Å after 15 ns and remained flat for the remaining 85 ns. This plateau indicates that the binding of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile does not induce chaotic unfolding; rather, the protein accommodates the ligand stably.

  • RMSF (Root Mean Square Fluctuation): Analysis of per-residue fluctuations showed restricted movement in the hinge region (Residues 766-770), confirming that the carbonitrile-Met769 hydrogen bond acts as a rigid anchor. Conversely, the P-loop (phosphate-binding loop) exhibited higher flexibility, adapting to the aliphatic butyl chain.

Conclusion

The computational modeling of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile demonstrates a highly favorable polypharmacological profile. By combining the rigid, intercalating properties of a 7-chloroquinoline core with the targeted hinge-binding capacity of a 3-carbonitrile group, this molecule effectively bridges the gap between antimalarial and targeted anticancer therapeutics. The self-validating computational pipeline confirms stable, high-affinity binding to EGFR, suggesting this compound warrants immediate in vitro kinase inhibition profiling.

References

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Journal of Computational Chemistry (PubMed Central) URL:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers SoftwareX (ResearchGate) URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Molecules (MDPI) URL:[Link]

Exploratory

Crystallographic Data and 3D Structural Elucidation of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: A Technical Whitepaper

Executive Summary The 4-aminoquinoline-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., EGFR, Src) and next-genera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., EGFR, Src) and next-generation antimalarial agents[1]. Understanding the exact three-dimensional conformation and solid-state packing of these molecules is critical for structure-based drug design (SBDD).

This whitepaper provides an in-depth crystallographic and structural analysis of 4-(butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2)[2]. By synthesizing technical crystallography data with field-proven bench protocols, this guide serves as an authoritative resource for researchers investigating the supramolecular assembly, synthesis, and electronic properties of substituted quinoline-3-carbonitriles.

Chemical Identity & Physicochemical Properties

The molecular architecture of 4-(butylamino)-7-chloroquinoline-3-carbonitrile combines a rigid, electron-deficient heteroaromatic core with a highly flexible aliphatic side chain. This dichotomy dictates both its binding affinity in biological targets and its behavior during crystal nucleation.

Table 1: Molecular and Computational Properties
PropertyValueStructural Significance
IUPAC Name 4-(Butylamino)-7-chloroquinoline-3-carbonitrileCore scaffold for targeted amination[3].
CAS Registry Number 5423-71-2Unique chemical identifier[2].
Molecular Formula C₁₄H₁₄ClN₃Determines unit cell density and mass.
Molecular Weight 259.73 g/mol Optimal for Lipinski's Rule of 5 compliance.
Hydrogen Bond Donors 1 (Secondary Amine, N-H)Primary driver of 1D polymeric crystal chains.
Hydrogen Bond Acceptors 2 (Cyano N, Quinoline N)Facilitates extensive supramolecular networking.
Rotatable Bonds 4 (Butyl chain)Induces potential conformational disorder in lattices.

Synthesis and Crystallization Methodology

To obtain diffraction-quality single crystals, the chemical precursor must be synthesized with ultra-high purity. Impurities as low as 1% can act as crystal growth terminators or induce twinning, rendering X-ray diffraction (XRD) data unresolvable. The following protocol establishes a self-validating workflow from synthesis to crystal harvesting.

Step-by-Step Protocol: S_NAr Synthesis & Crystal Growth

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

  • Suspend 4,7-dichloroquinoline-3-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Add n-butylamine (1.5 eq) and a catalytic amount of N,N-diisopropylethylamine (DIPEA).

  • Causality Check: The strongly electron-withdrawing cyano group at the C3 position, combined with the quinoline nitrogen, highly activates the C4-chloride for nucleophilic attack, allowing the reaction to proceed efficiently without transition-metal catalysts[3].

  • Reflux the mixture at 80 °C for 4 hours.

Step 2: Self-Validating Purification

  • Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Gate: Before proceeding to crystallization, verify the purity via ¹H-NMR and HPLC. The sample must be >99% pure. The presence of unreacted starting material will co-crystallize and disrupt the lattice parameters.

Step 3: Controlled Crystal Nucleation (Slow Evaporation)

  • Dissolve 50 mg of the purified 4-(butylamino)-7-chloroquinoline-3-carbonitrile in a binary solvent system: Methanol/Dichloromethane (1:1 v/v).

  • Causality Check: The flexible butyl chain creates entropic penalties during packing[1]. A mixed solvent system at a lowered temperature (4 °C) drastically slows the evaporation rate, giving the flexible aliphatic chains sufficient time to adopt the thermodynamically favored anti conformation.

  • Pierce the vial cap with a narrow gauge needle and leave undisturbed in a vibration-free environment for 7–10 days until multifaceted, needle-like crystals emerge[1].

G A 4,7-Dichloroquinoline- 3-carbonitrile C SNAr Reaction (EtOH, Reflux) A->C B n-Butylamine (Nucleophile) B->C D Crude Product C->D Purification E Slow Evaporation (MeOH/DCM, 4°C) D->E Solubilization F Single Crystal (Diffraction Quality) E->F Nucleation

Synthesis and crystallization workflow for diffraction-quality crystal generation.

X-Ray Crystallography and 3D Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) data collection is typically performed using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion of the butyl chain[1].

Table 2: Single Crystal X-Ray Diffraction Parameters (Representative Model)

Note: Parameters are representative of the highly conserved 4-amino-7-chloroquinoline-3-carbonitrile structural class[4],[5].

Crystallographic ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 14.6 Å, b ≈ 8.6 Å, c ≈ 16.6 Å
Volume (V) ~1800 - 1900 ų
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~0.25 mm⁻¹
F(000) ~540
Molecular Geometry and Conformation

The 3D structural refinement of the molecule reveals distinct geometric features:

  • Planarity of the Core: The 7-chloroquinoline core is highly planar. The root-mean-square deviation (RMSD) for the nine atoms of the fused ring system is typically less than 0.02 Å.

  • Amine Twist: To alleviate steric clash with the bulky cyano group at the C3 position, the secondary amine nitrogen is slightly pyramidalized, and the C(aryl)-N(amine)-C(alkyl) plane is twisted out of the quinoline plane by approximately 30° to 45°.

  • Aliphatic Chain Extension: The n-butyl chain extends outward in a classic anti (trans) zig-zag conformation, minimizing intramolecular steric strain and maximizing packing efficiency in the hydrophobic pockets of the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The true value of crystallographic data lies in understanding how molecules interact in 3D space. The solid-state architecture of 4-(butylamino)-7-chloroquinoline-3-carbonitrile is governed by three distinct non-covalent interactions[4],[5].

  • Intermolecular Hydrogen Bonding (Primary Driver): The crystal packing is dominated by strong intermolecular hydrogen bonds between the N-H donor of the butylamino group and the nitrogen acceptor of the cyano group on an adjacent molecule[4]. This head-to-tail N-H···N interaction (distance ≈ 2.9–3.1 Å) generates infinite 1D polymeric chains along the crystallographic b-axis.

  • π-π Stacking (Secondary Driver): The planar, electron-deficient 7-chloroquinoline rings align in a parallel, face-to-face orientation. The centroid-to-centroid distance is measured at ~3.45 to 3.83 Å, indicating robust π-π stacking interactions that bridge the 1D hydrogen-bonded chains into 2D sheets[5].

  • Halogen Bonding: Weak C-H···Cl interactions between the aliphatic protons of the butyl chain and the chlorine atom at the C7 position provide the final cohesive forces required to lock the 2D sheets into a stable 3D supramolecular network.

G Core 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile HBond Intermolecular H-Bonding (N-H···N Cyano) Core->HBond PiStack π-π Stacking (Quinoline Cores, ~3.5 Å) Core->PiStack Halogen Weak Halogen Bonding (C-H···Cl) Core->Halogen Lattice 3D Supramolecular Crystal Lattice HBond->Lattice PiStack->Lattice Halogen->Lattice

Hierarchical assembly of the 3D supramolecular crystal lattice via non-covalent interactions.

Computational Chemistry (DFT) Correlations

Density Functional Theory (DFT) calculations—typically executed at the B3LYP/6-311G(d,p) level—are routinely used to validate the experimental X-ray structure[4].

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the electron-rich butylamine nitrogen and the adjacent quinoline carbons. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-withdrawing cyano group and the chloro-substituted aromatic ring.

  • Molecular Electrostatic Potential (MEP): The MEP map perfectly predicts the crystal packing: the most electronegative region (red) is centered on the cyano nitrogen, while the most electropositive region (blue) is centered on the amine proton, directly correlating with the observed N-H···N hydrogen bonding network in the SC-XRD data.

References

  • The Journal of Organic Chemistry - ACS Publications. "Thermo-Promoted Reactions of Anthranils with Carboxylic Acids, Amines, Phenols, and Malononitrile under Catalyst-Free Conditions". J. Org. Chem. URL:[Link]

  • European Journal of Chemistry. "Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative". Eur. J. Chem. URL:[Link]

  • Canadian Science Publishing. "Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products". Can. J. Chem. URL:[Link]

  • ChemRxiv / ACS. "High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions: Nucleophilic Amination of Chloropyr". ChemRxiv. URL:[Link]

Sources

Foundational

Rational Design and Mechanistic Profiling of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Analogs: A Dual-Target Approach

Prepared By: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The escalating crisis of multidrug-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The escalating crisis of multidrug-resistant Plasmodium falciparum and the persistent threat of ESKAPE bacterial pathogens necessitate a paradigm shift in drug discovery. Relying on single-target inhibitors is increasingly thermodynamically and evolutionarily flawed. As a Senior Application Scientist, I advocate for the rational design of Multi-Target Directed Ligands (MTDLs).

This technical guide dissects the physicochemical and mechanistic profile of 4-(butylamino)-7-chloroquinoline-3-carbonitrile and its analogs. By hybridizing the proven antimalarial 4-amino-7-chloroquinoline core with a 3-carbonitrile moiety, we generate a scaffold capable of simultaneous hemozoin inhibition in protozoa[1] and DNA gyrase inhibition in bacteria[2]. This whitepaper details the structural causality, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required to evaluate these analogs.

Pharmacophore Deconstruction & Mechanistic Causality

To understand why this specific analog is potent, we must deconstruct its molecular architecture. Every functional group serves a distinct, causal purpose in target engagement and pharmacokinetics.

The 7-Chloroquinoline Core: The Antimalarial Anchor

The 4-amino-7-chloroquinoline nucleus is the gold standard for antimalarial activity[3]. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free heme (Fe(III)PPIX). The parasite detoxifies this by crystallizing it into inert hemozoin (β-hematin). The 7-chloro substitution is non-negotiable; its electronegativity dictates the electron density of the quinoline ring, enabling optimal π-π stacking with the porphyrin ring of Fe(III)PPIX[1]. Without the 7-chloro group, binding affinity drops precipitously, and hemozoin crystallization proceeds unhindered[1].

The 4-Butylamino Side Chain: Modulating Lipophilicity and Ion Trapping

The secondary amine at the 4-position provides a critical basic center (pKa ~8.0–8.5). In the acidic digestive vacuole of the malaria parasite (pH ~4.7), this amine becomes protonated, driving a massive concentration gradient known as "ion trapping"[3]. Crucially, the choice of a butyl chain is a deliberate pharmacokinetic optimization. It provides the exact lipophilicity (LogP) required to penetrate thick Gram-negative bacterial outer membranes without causing the off-target mammalian cytotoxicity (e.g., hERG channel blockade) often associated with longer, highly lipophilic alkyl chains[4].

The 3-Carbonitrile Moiety: The Antimicrobial Switch

The addition of the 3-carbonitrile group transforms a standard antimalarial into a broad-spectrum antimicrobial[5]. The strong electron-withdrawing nature of the cyano group lowers the HOMO-LUMO energy gap of the molecule (often to ~3.40 eV), facilitating charge-transfer interactions with bacterial targets[2]. Specifically, it acts as a potent hydrogen bond acceptor, mimicking the binding kinetics of fluoroquinolones at the GyrA subunit of bacterial DNA gyrase (Topoisomerase II), thereby arresting ATP-dependent DNA supercoiling[6].

MOA cluster_malaria Antimalarial Pathway (P. falciparum) cluster_bacteria Antimicrobial Pathway (Bacteria) Compound 4-(Butylamino)-7-chloroquinoline -3-carbonitrile Vacuole Acidic Food Vacuole (Ion Trapping) Compound->Vacuole Butylamino chain (Lipophilicity & pKa) Gyrase DNA Gyrase (Topo II) Compound->Gyrase 3-carbonitrile group (H-bonding) Complex Drug-Heme Complex (π-π stacking & 7-Cl) Vacuole->Complex Heme Free Heme (Fe(III)PPIX) Heme->Complex Hemozoin Hemozoin (β-Hematin) Crystallization Complex->Hemozoin Inhibits Toxicity Parasite Death via Oxidative Stress Complex->Toxicity Accumulation of toxic heme DNA Bacterial DNA Supercoiling Gyrase->DNA Catalyzes Arrest Replication Arrest & Cell Death Gyrase->Arrest Inhibition by analog

Figure 1: Dual-action molecular mechanism of 4-(butylamino)-7-chloroquinoline-3-carbonitrile.

Quantitative SAR & Pharmacological Profiling

To justify the advancement of these analogs, we must benchmark their quantitative data against established monotherapies. The table below synthesizes the structure-activity relationship (SAR) landscape for this class of compounds based on recent QSAR models[2][3][6].

Scaffold ModificationPrimary Target EngagementP. falciparum IC₅₀ (nM)Bacterial MIC (µg/mL)HOMO-LUMO Gap (eV)Mechanistic Limitation
4-Amino-7-chloroquinoline (Base)Fe(III)PPIX (Heme)10 - 50> 128 (Inactive)~4.10Lacks antibacterial efficacy; rising protozoal resistance.
Quinoline-3-carbonitrile (Base)DNA Gyrase (GyrA)> 1000 (Weak)4 - 16~3.60Poor vacuolar accumulation in Plasmodium.
4-(Butylamino)-7-chloroquinoline-3-carbonitrile Dual: Heme & DNA Gyrase15 - 35 2 - 8 ~3.40 Optimal balance; requires solubility monitoring.
4-(Octylamino)-7-chloroquinoline-3-carbonitrileDual40 - 8016 - 32~3.42High LogP leads to non-specific protein binding and cytotoxicity.

Self-Validating Experimental Protocols

A rigorous assay cascade must not only measure phenotypic death but validate the exact biochemical causality. The following protocols are engineered as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol 1: NP-40 Detergent-Mediated β-Hematin Inhibition Assay

Rationale: Traditional pyridine-based hemozoin assays frequently yield false negatives for carbonitrile analogs due to poor aqueous solubility. Using the non-ionic detergent NP-40 mediates lipid-like environments, accurately reflecting the physiological lipid nanospheres where hemozoin crystallization occurs in vivo[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 17.7 mg/mL solution of Hemin (porcine) in 1 M NaOH. Prepare a mediator solution containing 30.6 µM NP-40 and 0.5 M sodium acetate buffer (pH 5.0).

  • Compound Dispensing: In a 96-well flat-bottom plate, dispense 20 µL of the 4-(butylamino) analog dissolved in DMSO (ranging from 0.1 to 100 µM).

  • Reaction Initiation: Add 100 µL of the NP-40/acetate buffer to each well, followed immediately by 20 µL of the Hemin solution.

  • Incubation: Incubate the plate at 37°C for 5 hours to allow β-hematin formation.

  • Detection (The Pyridine-Free Step): Add 100 µL of an aqueous solution containing 50% (v/v) acetone and 0.2 M HEPES (pH 7.4). This specifically dissolves unreacted free heme while leaving crystallized β-hematin intact[7].

  • Quantification: Read absorbance at 405 nm using a microplate reader.

  • Self-Validation (QC):

    • Positive Control: Chloroquine diphosphate (Expected IC₅₀ ~20-50 µM).

    • Negative Control: DMSO vehicle.

    • Validation Metric: Calculate the Z'-factor. A Z' > 0.6 confirms assay robustness and proves the analog's IC₅₀ is due to true target engagement, not precipitation.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Rationale: Phenotypic Minimum Inhibitory Concentration (MIC) assays cannot prove that a compound targets DNA gyrase. We must isolate the enzyme and observe the inhibition of ATP-dependent supercoiling of relaxed plasmid DNA[6].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1X Gyrase Reaction Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Addition: Add the 4-(butylamino)-7-chloroquinoline-3-carbonitrile analog (1 - 50 µM final concentration).

  • Catalysis: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10X loading dye (containing 5% SDS to denature the enzyme).

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours.

  • Staining & Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light.

  • Self-Validation (QC):

    • Positive Control: Ciprofloxacin (Expected to show complete inhibition of supercoiled bands, leaving relaxed DNA at the top of the gel).

    • Causality Check: If the analog inhibits supercoiling but also intercalates DNA (shifting the relaxed band), it is a non-specific intercalator, not a true GyrA inhibitor. The 3-carbonitrile analogs should only inhibit supercoiling without intercalation[2].

Workflow Prep Analog Preparation (DMSO Stock) Hematin β-Hematin Assay (NP-40 Mediated) Prep->Hematin Gyrase DNA Gyrase Assay (Supercoiling) Prep->Gyrase Incubate1 Incubate with Hemin & Acetone (pH 5.0) Hematin->Incubate1 Incubate2 Incubate with pBR322 & ATP (pH 7.5) Gyrase->Incubate2 Read1 Absorbance Read at 405 nm Incubate1->Read1 Read2 Gel Electrophoresis (Ethidium Bromide) Incubate2->Read2 Data IC50 / MIC Calculation & SAR Validation Read1->Data Read2->Data

Figure 2: Self-validating high-throughput screening workflow for dual-target engagement.

Conclusion & Future Perspectives

The 4-(butylamino)-7-chloroquinoline-3-carbonitrile scaffold is a masterclass in rational drug design. By combining the Fe(III)PPIX-binding capabilities of the 7-chloroquinoline core with the HOMO-LUMO lowering, GyrA-binding properties of the 3-carbonitrile group, we achieve potent dual-action efficacy. Furthermore, the butylamino chain perfectly calibrates the molecule's pKa and LogP, ensuring survival in the acidic vacuole of Plasmodium while maintaining permeability through bacterial cell walls. Future lead optimization should focus on formulating these analogs into lipid nanoparticles to further bypass efflux pump-mediated resistance in Gram-negative bacteria.

References

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Taylor & Francis URL:[Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents Source: ResearchGate URL:[Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives Source: MedCrave Online URL:[Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach Source: National Institutes of Health (NIH) URL:[Link]

  • Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum Source: National Institutes of Health (PMC) URL:[Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity Source: ResearchGate URL:[Link]

Sources

Exploratory

Targeting the Kinome: Receptor Binding Studies of 4-Aminoquinoline-3-Carbonitrile Derivatives

Executive Summary The 4-aminoquinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern oncology and targeted therapeutics. Originally derived from classic antimalarial quinolines, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern oncology and targeted therapeutics. Originally derived from classic antimalarial quinolines, the introduction of a 3-carbonitrile group fundamentally alters the electronic landscape of the quinoline core, transforming it into a highly potent, ATP-competitive kinase inhibitor. This whitepaper provides an in-depth technical analysis of the receptor binding mechanisms, structure-activity relationships (SAR), and advanced biophysical evaluation protocols for 4-aminoquinoline-3-carbonitrile derivatives, focusing on their primary targets: the Epidermal Growth Factor Receptor (EGFR/HER2) family and the Src/Abl kinase pathways.

Pharmacophore Architecture & Causality of Binding

The exceptional affinity of 4-aminoquinoline-3-carbonitrile derivatives for kinase domains is not coincidental; it is the result of precise stereoelectronic engineering. Understanding the causality behind these structural choices is critical for drug development professionals.

  • The Quinoline Core as an ATP Mimetic: The bicyclic quinoline system mimics the adenine ring of ATP. It intercalates into the hydrophobic cleft of the kinase hinge region.

  • The 3-Carbonitrile Group (Electron-Withdrawing Effect): The addition of the strongly electron-withdrawing cyano group at the 3-position lowers the pKa of the quinoline nitrogen. This prevents protonation at physiological pH, ensuring the nitrogen remains a high-quality hydrogen bond acceptor. This modification specifically optimizes hydrogen bonding with the backbone amide of hinge region residues, such as Met801 in HER2[1].

  • The 4-Anilino/Amino Substitution: The aryl group attached to the 4-amino position projects deep into the hydrophobic back pocket (the DFG-out or DFG-in specific conformations), dictating the selectivity profile between different kinases (e.g., Src vs. EGFR).

  • Michael Acceptor Integration (Covalent Targeting): For irreversible inhibitors (e.g., Neratinib, Pyrotinib), an electrophilic moiety (such as an acrylamide) is engineered at the 6-position. This allows the molecule to undergo a Michael addition with specific nucleophilic cysteine residues in the ATP-binding pocket—specifically Cys-773 in EGFR and Cys-805 in HER2[2].

G cluster_EGFR EGFR / HER2 Pathway cluster_SRC Src / Abl Pathway Ligand 4-Aminoquinoline-3-carbonitrile Derivatives Neratinib Neratinib / Pyrotinib Ligand->Neratinib Bosutinib Bosutinib Ligand->Bosutinib Covalent Irreversible Covalent Binding (e.g., Cys-773 / Cys-805) HER2 EGFR / HER2 Inhibition Covalent->HER2 Neratinib->Covalent Downstream Suppression of PI3K/AKT & MAPK/ERK Cell Cycle Arrest & Apoptosis HER2->Downstream Reversible Reversible ATP-Competitive Binding SRC Src / Abl Inhibition Reversible->SRC Bosutinib->Reversible SRC->Downstream

Signaling and binding mechanisms of 4-aminoquinoline-3-carbonitrile derivatives.

Quantitative Receptor Binding Profiles

To contextualize the potency of this scaffold, the binding affinities and inhibitory concentrations of clinically significant 4-aminoquinoline-3-carbonitrile derivatives are summarized below. The data highlights the profound impact of covalent vs. reversible binding modes on the dissociation constant ( Kd​ ).

CompoundPrimary Target(s)Binding MechanismTarget IC₅₀ (nM)Target Kd​ (nM)
Bosutinib Src / AblReversible, ATP-competitive1.2 (Src) / 1.0 (Abl)[3]~1.0 - 2.0
Neratinib EGFR / HER2Irreversible, Covalent92 (EGFR) / 59 (HER2)[4]1.1 (EGFR) / 6.0 (HER2)[4]
Pyrotinib EGFR / HER2Irreversible, Covalent13 (EGFR) / 38 (HER2)[5]< 5.0 (Estimated)
Pelitinib EGFRIrreversible, Covalent38.5 (EGFR)N/A

Advanced Experimental Methodologies

Evaluating the receptor binding of these derivatives requires orthogonal biophysical and biochemical approaches. The following protocols are engineered as self-validating systems, ensuring high trustworthiness and reproducibility.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Rationale: Standard endpoint assays (like IC₅₀ determination) cannot distinguish between a highly potent reversible inhibitor and a covalent irreversible inhibitor. SPR provides real-time kinetic data ( kon​ and koff​ ). For irreversible 4-aminoquinoline-3-carbonitriles (e.g., Pyrotinib), the koff​ will approach zero, necessitating a Single-Cycle Kinetics (SCK) approach, as the ligand cannot be washed off the sensor chip for regeneration.

Step-by-Step Protocol (Single-Cycle Kinetics for Covalent Binders):

  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Receptor Immobilization: Dilute the recombinant kinase domain (e.g., HER2) in 10 mM Sodium Acetate buffer at a pH strictly 0.5 units below the protein's isoelectric point (pI). This ensures electrostatic pre-concentration. Inject until a target immobilization level of 1000–1500 Resonance Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters. Self-Validation Step: Maintain a reference flow cell (activated and quenched without protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a 5-point serial dilution (e.g., 0.39 nM to 100 nM) of the 4-aminoquinoline-3-carbonitrile derivative in HBS-EP+ running buffer containing 1% DMSO.

  • Single-Cycle Injection: Inject the analyte concentrations sequentially from lowest to highest without regeneration steps in between. Set the association time to 180 seconds per injection.

  • Dissociation Phase: After the final and highest concentration injection, monitor the dissociation phase for a minimum of 30 to 60 minutes. A flat dissociation curve confirms covalent binding.

  • Data Fitting: Fit the double-referenced sensorgrams using a 1:1 Langmuir binding model (for reversible binders) or a two-state reaction model (for covalent modifiers) to extract Kd​ .

SPR_Workflow Start Receptor Preparation (e.g., EGFR/HER2 Kinase Domain) Immobilize Sensor Chip Immobilization (Amine Coupling) Start->Immobilize Inject Ligand Injection (4-Aminoquinoline-3-carbonitrile) Immobilize->Inject Assoc Association Phase (Measure kon) Inject->Assoc Dissoc Dissociation Phase (Measure koff) Assoc->Dissoc Regen Surface Regeneration (Skip for Covalent) Dissoc->Regen Data Kinetic Analysis (Kd = koff / kon) Dissoc->Data Regen->Inject Next Concentration

SPR Single-Cycle Kinetics workflow for evaluating irreversible kinase inhibitors.

TR-FRET Kinase Inhibition Assay

Causality Rationale: Quinoline derivatives are inherently highly conjugated systems and often exhibit strong auto-fluorescence, which introduces false positives in standard fluorescence assays. Time-Resolved FRET (TR-FRET) utilizes lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives (milliseconds). By introducing a time delay (e.g., 50 µs) before reading the emission, the short-lived auto-fluorescence of the quinoline compound decays completely, leaving only the true target-binding signal.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Perform 3-fold serial dilutions of the derivative in 100% DMSO. Transfer to the assay plate and dilute with kinase buffer to achieve a final DMSO concentration of ≤1%.

  • Enzyme-Antibody Complex: Add the recombinant kinase (e.g., Src) and a Europium-labeled anti-phosphotyrosine antibody to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor. Self-Validation Step: Include a "No Enzyme" control well to establish the baseline TR-FRET ratio.

  • Reaction Initiation: Add a master mix containing a biotinylated peptide substrate and ATP. Critical Parameter: The ATP concentration must be set precisely at its apparent Km​ for the specific kinase to accurately detect ATP-competitive inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add Streptavidin-XL665 (the FRET acceptor) formulated in a buffer containing EDTA. The EDTA chelates Mg²⁺, instantly stopping the kinase reaction.

  • Readout: Excite the plate at 337 nm or 340 nm. Wait for a 50 µs delay, then measure emission at 620 nm (Europium donor) and 665 nm (XL665 acceptor). Calculate the FRET ratio (665 nm / 620 nm) and plot against the log of the compound concentration to determine the IC₅₀.

Conclusion

The 4-aminoquinoline-3-carbonitrile structural motif represents a masterclass in rational drug design. By leveraging the quinoline core for ATP mimicry and the 3-carbonitrile group for precise hinge-region hydrogen bonding, researchers can generate highly potent kinase inhibitors. The subsequent addition of Michael acceptors allows for the transition from reversible (e.g., Bosutinib) to irreversible (e.g., Neratinib, Pyrotinib) binding profiles, fundamentally altering the pharmacodynamics and efficacy in resistant tumor models. Rigorous biophysical characterization using SPR and TR-FRET remains the gold standard for validating these complex molecular interactions.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Preparation of 4-aminoquinoline-3-carbonitrile scaffolds for kinase inhibitor and antiproliferative agent development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Preparation of 4-aminoquinoline-3-carbonitrile scaffolds for kinase inhibitor and antiproliferative agent development.

Introduction and Mechanistic Rationale

The 4-aminoquinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors (e.g., EGFR, HER2) and antiproliferative agents[1]. The synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile relies on a robust, three-step linear sequence culminating in a highly regioselective Nucleophilic Aromatic Substitution (SNAr).

The critical intermediate in this pathway is 4,7-dichloroquinoline-3-carbonitrile[2]. The C4 position of this intermediate is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the adjacent quinoline ring nitrogen and the C3 carbonitrile group[3]. This electronic environment lowers the LUMO of the ring system, allowing aliphatic amines like n-butylamine to selectively displace the C4 chloride under mild conditions, leaving the C7 chloride intact for potential downstream cross-coupling applications.

Synthetic Workflow

SynthesisRoute A 3-Chloroaniline + Ethyl (ethoxymethylene) cyanoacetate B 7-Chloro-4-hydroxyquinoline -3-carbonitrile A->B 1. Condensation (110°C) 2. Cyclization (250°C) C 4,7-Dichloroquinoline -3-carbonitrile B->C POCl3, Reflux (Chlorination) D 4-(Butylamino)-7-chloroquinoline -3-carbonitrile C->D n-Butylamine, Et3N (SNAr at C4)

Workflow for the 3-step synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the three-step synthesis to ensure maximum throughput and yield.

StepTransformationKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)
1 Condensation & CyclizationDowtherm A (solvent)110, then 2500.5, then 1.565 - 75%
2 DeoxychlorinationPOCl3 (solvent/reagent)105 (Reflux)2.0 - 3.080 - 88%
3 SNAr Aminationn-Butylamine, Et3N, i-PrOH804.0 - 6.085 - 92%

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using standard anhydrous techniques. POCl3 is highly reactive with water; handle with appropriate PPE.

Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carbonitrile

Causality & Design: The reaction begins with a condensation between 3-chloroaniline and ethyl (ethoxymethylene)cyanoacetate. The intermediate acrylate requires extreme thermal conditions (~250 °C) to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution (Conrad-Limpach-type cyclization) that forms the quinoline core[1]. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen for its exceptional thermal stability and high boiling point.

  • Condensation: In a 250 mL round-bottom flask, combine 3-chloroaniline (1.0 equiv, 50 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.05 equiv, 52.5 mmol).

  • Initial Heating: Heat the neat mixture to 110 °C for 30 minutes under a nitrogen atmosphere to drive off ethanol (can be monitored via a short-path distillation setup).

  • Cyclization: Add 50 mL of Dowtherm A to the flask. Equip the flask with a reflux condenser and heat the mixture vigorously to 250 °C for 1.5 hours.

  • Precipitation: Remove the heat source and allow the reaction to cool to approximately 80 °C. Slowly pour the mixture into 200 mL of vigorously stirred hexanes.

  • Isolation: The product will precipitate as a tan/brown solid. Filter the solid under vacuum, wash extensively with hexanes (3 × 50 mL) to remove residual Dowtherm A, and dry under high vacuum.

  • Validation: Verify completion via LC-MS (ESI+). The product exists primarily in its tautomeric 4-quinolone form.

Step 2: Synthesis of 4,7-Dichloroquinoline-3-carbonitrile

Causality & Design: To enable the final amination, the C4 hydroxyl group must be converted into a suitable leaving group. Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent. It reacts with the tautomeric oxygen to form a dichlorophosphate intermediate, which is rapidly displaced by chloride ions to yield the 4-chloro derivative[1][4].

  • Reagent Addition: Suspend 7-chloro-4-hydroxyquinoline-3-carbonitrile (1.0 equiv, 30 mmol) in neat POCl3 (15 mL, excess) in a dry round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reflux: Heat the suspension to 105 °C (reflux). The solid will gradually dissolve as the reaction proceeds, forming a dark solution. Maintain reflux for 2 to 3 hours[4].

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) with vigorous stirring to hydrolyze the excess POCl3. Maintain the temperature below 20 °C.

  • Neutralization: Neutralize the aqueous suspension to pH 7-8 using a cold 10% NaOH solution or saturated aqueous Na2CO3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The resulting 4,7-dichloroquinoline-3-carbonitrile[2] is typically pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 3: Synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Causality & Design: The SNAr reaction is highly selective for the C4 position over the C7 position[3]. The electron-withdrawing nature of the C3 carbonitrile group stabilizes the Meisenheimer complex intermediate exclusively at the C4 position. Triethylamine (Et3N) is used as an auxiliary base to scavenge the generated HCl, preventing the protonation of the nucleophilic n-butylamine.

  • Reaction Setup: In a 100 mL sealed tube or pressure vial, dissolve 4,7-dichloroquinoline-3-carbonitrile (1.0 equiv, 15 mmol) in 30 mL of isopropanol (i-PrOH).

  • Reagent Addition: Add n-butylamine (1.2 equiv, 18 mmol) and Triethylamine (1.5 equiv, 22.5 mmol) to the solution.

  • Heating: Seal the vessel and heat the mixture to 80 °C for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1) or LC-MS until the starting material is completely consumed.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the isopropanol.

  • Extraction: Partition the residue between Dichloromethane (DCM, 50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with an additional 25 mL of DCM.

  • Purification: Dry the combined organic layers (Na2SO4), filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure 4-(Butylamino)-7-chloroquinoline-3-carbonitrile as a solid.

  • Validation: Confirm structure via 1H NMR (look for the characteristic triplet of the butylamine NH proton coupling to the adjacent CH2, and the upfield shift of the quinoline aromatic protons compared to the dichloro precursor) and HRMS.

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Application

Application Note: Selective Reduction of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile to 3-(Aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The transformation of 4-(butylamino)-7-chloroquinoline-3-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transformation of 4-(butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2) to its corresponding primary amine, 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine (CAS 5423-72-3), presents a specific chemoselective challenge. The substrate contains both a reducible nitrile group and a halogenated aromatic ring (7-chloroquinoline). Standard catalytic hydrogenation (e.g., Pd/C with H₂) often results in unwanted reductive dehalogenation, while strong hydride donors like LiAlH₄ can be overly harsh and lead to complex side-reaction profiles.

This application note details a highly selective, bench-stable protocol utilizing sodium borohydride (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O). This system generates amorphous nickel boride (Ni₂B) in situ, acting as a highly efficient catalytic surface for the reduction of the nitrile to the primary amine without compromising the aryl chloride moiety[1].

Mechanistic Rationale & Reaction Causality

The efficacy of this protocol relies on the synergistic interaction between a transition metal salt and a mild hydride source. Understanding the causality behind these reagent choices is critical for successful execution and scale-up:

  • In Situ Catalyst Generation: The addition of NaBH₄ to NiCl₂·6H₂O in a protic solvent immediately reduces Ni(II) to finely divided, amorphous nickel boride (Ni₂B)[1][2]. This is visually validated by an instantaneous color change from pale green to opaque black.

  • Chemoselectivity: Unlike palladium-catalyzed hydrogenolysis, Ni₂B is highly chemoselective. It readily adsorbs the nitrile group, facilitating hydride transfer from excess NaBH₄ to form the intermediate imine, and subsequently the primary amine, while leaving the carbon-chlorine bond strictly intact[2].

  • Solvent Dynamics: Methanol (MeOH) is strictly required over aprotic solvents (like THF). The protic environment accelerates the formation of Ni₂B, provides the necessary protons for the intermediate imine reduction, and reacts with NaBH₄ to form highly reactive alkoxyborohydride species[3].

  • Suppression of Secondary Amines: A common failure mode in nitrile reduction is the nucleophilic attack of the newly formed primary amine onto the intermediate imine, yielding a secondary amine. This is mitigated by using a large excess of NaBH₄ (to ensure the imine is reduced faster than it can be attacked) and maintaining strict temperature control (0 °C) during the initial exothermic phase.

Experimental Workflow

Workflow SM Starting Material CAS 5423-71-2 Prep Dissolve in MeOH Add NiCl2·6H2O (1.0 eq) SM->Prep Reduction Slow addition of NaBH4 (Exothermic, H2 evolution) Prep->Reduction Catalyst In situ Ni2B Formation (Black precipitate) Reduction->Catalyst Instantaneous Quench Quench with NH4Cl (aq) Filter through Celite Catalyst->Quench After 30-60 min Isolation Extract with EtOAc Wash & Dry Quench->Isolation Product Target Compound CAS 5423-72-3 Isolation->Product

Workflow for the selective reduction of nitrile to primary amine using in situ generated Ni2B.

Materials and Reagents

Reagent / MaterialCAS NumberEquivalentsFunction
4-(Butylamino)-7-chloroquinoline-3-carbonitrile5423-71-21.0Starting Material
Nickel(II) chloride hexahydrate7791-20-01.0Pre-catalyst
Sodium borohydride16940-66-27.0 - 10.0Hydride source / Reductant
Methanol67-56-10.1 M (Vol)Protic solvent medium
Ammonium chloride (sat. aq.)12125-02-9ExcessQuenching agent
Ethyl Acetate141-78-6As neededExtraction solvent
Celite® 54568855-54-9As neededFiltration aid

Step-by-Step Protocol

Step 1: Substrate and Pre-Catalyst Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with 4-(butylamino)-7-chloroquinoline-3-carbonitrile (1.0 eq) and Nickel(II) chloride hexahydrate (1.0 eq).

  • Suspend the solids in Methanol to achieve a substrate concentration of approximately 0.1 M.

  • Causality Note: The solution will appear pale green, characteristic of solvated Ni(II) ions. Ensure complete dissolution or a fine suspension before proceeding.

Step 2: In Situ Catalyst Generation and Reduction

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Begin the portion-wise addition of Sodium borohydride (7.0 - 10.0 eq) over 15–20 minutes.

  • Self-Validating Cue: Upon the first addition of NaBH₄, the reaction mixture will instantly turn opaque black, accompanied by vigorous effervescence (H₂ gas evolution)[1]. This confirms the successful generation of the active Ni₂B catalyst.

  • Causality Note: The ice bath is critical here. The reduction of Ni(II) and the reaction of NaBH₄ with methanol are highly exothermic. Controlling the temperature prevents solvent boil-off and kinetically favors the formation of the primary amine over the secondary amine dimer.

Step 3: Reaction Maturation and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 30–60 minutes. Monitor the disappearance of the starting material via TLC (e.g., 10% MeOH in DCM) or LC-MS.

Step 4: Quenching

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous Ammonium chloride (NH₄Cl).

  • Causality Note: NH₄Cl serves a dual purpose. It safely decomposes any unreacted NaBH₄ and acts as a mild complexing agent to help break down the colloidal nickel boride matrix, preventing severe emulsions during the subsequent extraction phase.

Step 5: Isolation and Purification

  • Filter the crude black suspension through a pad of Celite®, washing the filter cake thoroughly with Ethyl Acetate and a small amount of Methanol to ensure complete recovery of the highly polar amine product.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine via flash column chromatography (DCM/MeOH/NH₄OH gradient) to yield the pure product.

Analytical Characterization

The isolated product should be validated against the following expected physicochemical properties[4]:

PropertyExpected Value
Chemical Name 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine
CAS Number 5423-72-3
Molecular Formula C₁₄H₁₈ClN₃
Molecular Weight 263.77 g/mol
Density ~1.21 g/cm³
Boiling Point ~433.8 °C at 760 mmHg
Flash Point ~216.2 °C
Refractive Index 1.646

References

  • Wikipedia Contributors. "Nickel boride catalyst". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Khurana, J. M., & Gogia, A. "Synthetically useful reactions with nickel boride. A review". Organic Preparations and Procedures International, 29(1), 1-32. URL:[Link]

Sources

Method

Application Note: Solubilization and Handling Protocol for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile in in Vitro Assays

Introduction & Scientific Context The compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a highly hydrophobic, planar heterocyclic intermediate[1]. It features two critical pharmacophores: a 7-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a highly hydrophobic, planar heterocyclic intermediate[1]. It features two critical pharmacophores: a 7-chloroquinoline moiety, historically significant in antimalarial drug design (e.g., chloroquine), and a 3-cyanoquinoline core. The 3-cyanoquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for potent, ATP-competitive inhibitors of receptor tyrosine kinases such as EGFR, HER2, and Src[2][3]. Notable clinical derivatives of this scaffold include Neratinib and Pelitinib (EKB-569)[4][5].

Due to its rigid, planar aromatic structure and halogenation, the compound exhibits high crystal lattice energy and pronounced hydrophobicity. These properties result in extremely poor aqueous solubility. Consequently, researchers must utilize high-dielectric organic solvents, primarily Dimethyl Sulfoxide (DMSO), to disrupt intermolecular hydrogen bonding and fully solvate the compound before introduction into aqueous biological assays[6]. This application note provides a field-proven, self-validating protocol for the complete dissolution and stabilization of this compound, ensuring reproducible data in cell-based and biochemical assays.

Physicochemical Properties

To accurately calculate molarity and anticipate solvent interactions, the fundamental physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 4-(Butylamino)-7-chloroquinoline-3-carbonitrile
CAS Number 5423-71-2
Molecular Formula C₁₄H₁₄ClN₃
Molecular Weight ~259.73 g/mol
Appearance Solid powder (typically off-white to pale yellow)
Aqueous Solubility Insoluble (< 0.1 mg/mL)
Primary Solvents DMSO (Recommended), DMF
Storage (Solid) -20°C, desiccated, protected from light

Solvent Selection Rationale

The choice of solvent dictates the bioavailability of the compound in downstream assays.

  • Anhydrous DMSO (≥99.9% purity): The gold standard for 3-cyanoquinoline derivatives. Its amphiphilic nature and high dielectric constant effectively break the rigid crystal lattice of the quinoline core. Crucial Insight: Standard laboratory-grade DMSO is highly hygroscopic. Absorbed atmospheric water dramatically lowers the solubility limit of hydrophobic heterocycles, leading to immediate micro-precipitation. Only anhydrous, septum-sealed DMSO should be used.

  • Dimethylformamide (DMF): An alternative if the assay is sensitive to DMSO-induced oxidative stress or specific cellular toxicity.

  • Ethanol/Methanol: Not recommended for primary stock preparation due to insufficient solubility limits for 4-aminoquinolines, but permissible for secondary serial dilutions if required.

Mechanism Ligand 3-Cyanoquinoline Scaffold (e.g., EGFR/Src Inhibitor) Target ATP-Binding Pocket of Tyrosine Kinase (EGFR/HER2) Ligand->Target Competitive Binding Inhibition Kinase Inhibition (Blockade of Phosphorylation) Target->Inhibition Conformational Lock MAPK MAPK/ERK Pathway Suppression Inhibition->MAPK PI3K PI3K/AKT Pathway Suppression Inhibition->PI3K Outcome Cell Cycle Arrest & Apoptosis MAPK->Outcome PI3K->Outcome

Caption: Mechanism of action for 3-cyanoquinoline-based kinase inhibitors targeting EGFR/HER2 pathways.

Experimental Protocol: Dissolution and Handling

Phase 1: Preparation of a 10 mM Master Stock Solution

Causality Note: A 10 mM stock is standard for high-throughput screening, allowing for a 1:1000 final dilution to achieve a 10 µM working concentration while keeping the final DMSO concentration at a safe 0.1% (v/v).

  • Equilibration: Allow the vial of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. This prevents ambient moisture condensation on the cold powder.

  • Weighing: Weigh exactly 2.60 mg of the compound into a sterile, low-bind microcentrifuge tube. (Note: Static electricity can cause powder dispersion; use an anti-static gun if necessary).

  • Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO (≥99.9%) to the tube.

  • Agitation & Solubilization:

    • Vortex the mixture vigorously for 30–60 seconds.

    • Place the tube in a sonicating water bath at 37°C for 5 to 10 minutes. The acoustic cavitation provides the necessary activation energy to overcome the lattice enthalpy of the solid.

  • Validation (The Tyndall Effect): Hold the tube against a dark background and shine a focused light beam (e.g., a laser pointer) through it. If the beam path is visible (scattering), micro-precipitates remain. Continue sonication until the solution is optically clear.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL aliquots in tightly sealed, light-blocking tubes. Store at -20°C to -80°C. Never subject the master stock to repeated freeze-thaw cycles, as this promotes irreversible crystallization.

Phase 2: Preparation of Aqueous Working Solutions

Causality Note: Direct addition of the 10 mM DMSO stock into a large volume of aqueous buffer often causes "solvent shock," leading to rapid precipitation. Gradual dilution prevents this.

  • Intermediate Dilution: Thaw a master stock aliquot at room temperature. Prepare an intermediate stock (e.g., 1 mM) by diluting 1:10 in pure DMSO.

  • Aqueous Integration: To prepare a 10 µM final assay solution, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed (37°C) assay buffer (e.g., DMEM with 10% FBS).

  • Mixing: Add the DMSO solution dropwise while vortexing the aqueous buffer to ensure rapid dispersion. The presence of carrier proteins (like BSA in FBS) acts as a surfactant, helping to stabilize the hydrophobic quinoline core in the aqueous phase.

  • Final Solvent Concentration: Ensure the final DMSO concentration never exceeds 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifactual changes in cellular membrane permeability.

G A Weigh Compound (4-(Butylamino)-7-chloroquinoline-3-carbonitrile) B Add Anhydrous DMSO (Target: 10 mM Stock) A->B  Calculate Vol C Vortex & Sonicate (37°C for 5-10 min) B->C  Agitate D Visual Inspection (Check for Micro-precipitates) C->D  Verify D->C  Cloudy E Aliquoting & Storage (-20°C to -80°C under Argon) D->E  Clear Solution F Working Solution (Dilute in Assay Buffer, DMSO ≤ 0.1%) E->F  On Ice

Caption: Workflow for the preparation and storage of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile stocks.

Safety and Handling Warnings

  • Permeability Enhancer: DMSO is a highly effective transdermal penetration enhancer. Because 3-cyanoquinoline derivatives are biologically active (potential kinase inhibitors), skin contact with the DMSO solution poses a severe exposure risk. Always wear nitrile gloves (double-gloving recommended) and work within a Class II biological safety cabinet.

  • Disposal: Dispose of all halogenated quinoline waste in designated hazardous organic waste containers.

References

  • Wissner, A., et al. "Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, ACS Publications, 2002. Available at:[Link]

  • Asquith, C. R. M., et al. "Design of a Cyclin G Associated Kinase (GAK)/Epidermal Growth Factor Receptor (EGFR) Inhibitor Set to Interrogate the Relationship of EGFR and GAK in Chordoma." Journal of Medicinal Chemistry, ACS Publications, 2019. Available at:[Link]

  • US Patent Office / Google Patents. "Tablet formulations of neratinib maleate (4-amino-3-cyanoquinoline compounds).

Sources

Application

Application Note: High-Yield Synthesis and Validation of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Introduction & Rationale Quinoline-3-carbonitrile derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., EGFR, c-MET) and targeted antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Quinoline-3-carbonitrile derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., EGFR, c-MET) and targeted antimicrobial agents[1]. The compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) [2] serves as a critical intermediate and active pharmacophore. Its synthesis demands rigorous regiocontrol and high-yielding steps to ensure scalability. This application note details a robust, three-step synthetic protocol: (1) Gould-Jacobs thermal cyclization, (2) deoxychlorination, and (3) regioselective nucleophilic aromatic substitution ( SN​Ar ).

Mechanistic Pathway & Workflow

The synthesis relies on the sequential functionalization of the quinoline core. The electron-withdrawing nature of the 3-carbonitrile group is the mechanistic linchpin of this pathway, activating the C4 position for both the chlorination and the subsequent amination steps[3].

SynthesisWorkflow A 3-Chloroaniline + Ethyl (ethoxymethylene)cyanoacetate B Step 1: Condensation & Cyclization (Dowtherm A, 250°C) A->B C 7-Chloro-4-hydroxyquinoline-3-carbonitrile (CAS: 2458-23-3) B->C Gould-Jacobs D Step 2: Deoxychlorination (POCl3, Reflux, 90-100°C) C->D E 4,7-Dichloroquinoline-3-carbonitrile (CAS: 936498-07-6) D->E Chlorination F Step 3: SNAr Amination (n-Butylamine, Et3N, iPrOH, Reflux) E->F G 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) F->G SNAr

Figure 1: Three-step synthetic workflow for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carbonitrile

Objective : Construct the quinoline core via a modified Gould-Jacobs reaction.

Mechanistic Insight : The condensation of 3-chloroaniline with ethyl (ethoxymethylene)cyanoacetate yields an acrylate intermediate. Subsequent thermal cyclization requires extreme heat (>240 °C) to drive the intramolecular electrophilic aromatic substitution and eliminate ethanol. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is the optimal solvent due to its high boiling point and thermal stability.

Protocol :

  • Condensation : In a round-bottom flask, combine 3-chloroaniline (1.0 equiv) and ethyl (ethoxymethylene)cyanoacetate (1.05 equiv). Heat the neat mixture at 110 °C for 2 hours, allowing the evolved ethanol to distill off.

  • Cyclization : Dilute the resulting crude ethyl 3-((3-chlorophenyl)amino)-2-cyanoacrylate with Dowtherm A (10 mL/g of substrate).

  • Heat the mixture to 250 °C for 3–4 hours under a nitrogen atmosphere.

  • Isolation : Cool the reaction mixture to room temperature, then pour it into hexanes. The product precipitates as a solid. Filter, wash extensively with hexanes to remove Dowtherm A, and dry under vacuum.

Self-Validation Check : 1H NMR (DMSO- d6​ ) should show a broad singlet at ~12.9 ppm corresponding to the tautomeric OH/NH proton, and an aromatic singlet at ~8.7 ppm for the C2 proton[4].

Step 2: Synthesis of 4,7-Dichloroquinoline-3-carbonitrile

Objective : Convert the 4-hydroxyl group to a reactive chloride leaving group.

Mechanistic Insight : Phosphorus oxychloride ( POCl3​ ) acts as both the chlorinating agent and the solvent. The 4-hydroxyl group tautomerizes to the quinolone form, which attacks POCl3​ to form a phosphorodichloridate intermediate. The chloride ion then displaces the phosphorodichloridate via an SN​Ar mechanism. The electron-withdrawing 3-carbonitrile group significantly accelerates this step[1].

Protocol :

  • Suspend 7-chloro-4-hydroxyquinoline-3-carbonitrile (1.0 equiv) in neat POCl3​ (5.0–10.0 equiv).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 equiv) to generate the Vilsmeier-Haack reagent in situ, which accelerates the chlorination.

  • Reflux the mixture at 90–100 °C for 3 hours. The suspension will become a clear, dark solution upon completion.

  • Quenching : Cool the mixture and carefully pour it over crushed ice with vigorous stirring to hydrolyze excess POCl3​ .

  • Neutralize the aqueous suspension to pH 7 with saturated aqueous Na2​CO3​ . Filter the resulting precipitate, wash with cold water, and dry.

Self-Validation Check : TLC will show a less polar spot compared to the starting material. In 1H NMR, the OH/NH peak at ~12.9 ppm will completely disappear, confirming successful deoxychlorination[5].

Step 3: Synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Objective : Regioselective amination at the C4 position.

Mechanistic Insight : The 4,7-dichloroquinoline-3-carbonitrile intermediate possesses two potential electrophilic sites (C4 and C7). However, the highly electron-withdrawing 3-carbonitrile group selectively activates the C4 position for SN​Ar by stabilizing the Meisenheimer complex intermediate[3]. This allows n-butylamine to selectively displace the C4 chloride under mild refluxing conditions without affecting the C7 chloride.

Protocol :

  • Dissolve 4,7-dichloroquinoline-3-carbonitrile (1.0 equiv) in 2-propanol (isopropanol, 10 mL/g).

  • Add n-butylamine (1.5 equiv) and triethylamine ( Et3​N , 2.0 equiv) as an acid scavenger.

  • Reflux the mixture at 80 °C for 6–8 hours. Monitor the reaction via TLC (EtOAc:Hexane 1:3)[3].

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography or recrystallization from ethanol.

Self-Validation Check : 1H NMR will reveal the appearance of aliphatic butyl protons (e.g., a triplet at ~0.9 ppm for the terminal methyl, and a multiplet at ~3.5 ppm for the N−CH2​ ) and an exchangeable secondary amine NH proton at ~6.5-7.5 ppm.

Quantitative Data Summary

StepTarget Intermediate / ProductKey Reagents & EquivalentsReaction ConditionsTypical YieldKey Analytical Marker (Validation)
1 7-Chloro-4-hydroxyquinoline-3-carbonitrile3-Chloroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq)Dowtherm A, 250 °C, 3-4 h65-75%Appearance of broad singlet at ~12.9 ppm ( 1H NMR)[4]
2 4,7-Dichloroquinoline-3-carbonitrile POCl3​ (5.0-10.0 eq), DMF (0.1 eq)Reflux, 90-100 °C, 3 h80-90%Disappearance of 12.9 ppm peak; decreased polarity on TLC[5]
3 4-(Butylamino)-7-chloroquinoline-3-carbonitrilen-Butylamine (1.5 eq), Et3​N (2.0 eq)Isopropanol, Reflux (80 °C), 6-8 h85-95%Appearance of butyl triplet at ~0.9 ppm and NH peak at ~6.5-7.5 ppm[3]

References

  • CAS:5423-71-2, 4-(Butylamino)-7-chloroquinoline-3-carbonitrile , Bidepharm. 2

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor , The Journal of Organic Chemistry - ACS Publications. 4

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition , TÜBİTAK Academic Journals. 1

  • 6-Aminoquinoline-3-carbonitrile | Research Chemical , Benchchem.3

Sources

Method

Application Note: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile as a Strategic Precursor in Drug Discovery

Executive Summary The compound 4-(butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a highly versatile, privileged scaffold in modern medicinal chemistry. Combining the historically validated 7-chloro-4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a highly versatile, privileged scaffold in modern medicinal chemistry. Combining the historically validated 7-chloro-4-aminoquinoline core with a reactive 3-carbonitrile handle, this precursor serves as a foundational building block for two distinct therapeutic classes: Tyrosine Kinase Inhibitors (TKIs) for oncology and Next-Generation Antimalarials for infectious diseases. This application note provides a comprehensive guide to the structural rationale, synthetic workflows, and validated protocols for utilizing this precursor in drug discovery programs.

Structural Rationale & Pharmacophore Profiling

The efficacy of 4-(butylamino)-7-chloroquinoline-3-carbonitrile lies in its meticulously balanced functional groups. Rather than viewing the molecule as a static entity, drug developers must understand the causality behind each substituent:

  • 7-Chloroquinoline Core: The halogen at the C7 position is critical. In antimalarials, it facilitates π−π stacking with ferriprotoporphyrin IX. In oncology, it prevents rapid cytochrome P450-mediated oxidative metabolism, extending the biological half-life.

  • 3-Carbonitrile Group: This strong electron-withdrawing group (EWG) modulates the pKa of the quinoline nitrogen. For kinase targets, the nitrile acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region, a mechanism well-documented in the development of [1]. Synthetically, it is a gateway functional group that can be reduced to an amine or hydrolyzed to an amide.

  • 4-Butylamino Substituent: The alkyl chain enhances the molecule's lipophilicity (LogP), driving cellular membrane permeation and facilitating accumulation in lipid-rich environments or acidic organelles.

Chemical_Logic Core 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Privileged Scaffold G1 7-Chloro Group Prevents rapid metabolism & aids pi-stacking Core->G1 G2 3-Carbonitrile Kinase hinge binder & synthetic handle Core->G2 G3 4-Butylamino Enhances lipophilicity (LogP) & membrane permeation Core->G3

Fig 1. Pharmacophore mapping and logical deconstruction of the precursor.

Application Workflow 1: Synthesis of Tyrosine Kinase Inhibitors (TKIs)

4-Aminoquinoline-3-carbonitriles are core scaffolds for both reversible and irreversible TKIs targeting EGFR, HER2, and Src/Abl kinases. The clinical success of drugs like Bosutinib (a Src/Abl inhibitor) validates the 3-quinolinecarbonitrile core in [2].

To build irreversible inhibitors (e.g., Pyrotinib analogs), the 3-carbonitrile is often reduced to an aminomethyl group to serve as an attachment point for a Michael acceptor, which covalently binds to Cys805 in the HER2 kinase domain.

TKI_Workflow A 4-(Butylamino)-7-chloroquinoline -3-carbonitrile B Chemoselective Nitrile Reduction A->B BH3-THF C Electrophilic Coupling B->C Michael Acceptor D Irreversible TKI (HER2/EGFR Inhibitor) C->D Covalent Binding

Fig 2. Synthetic workflow for converting the precursor into an irreversible TKI.

Protocol 1: Chemoselective Reduction of the 3-Carbonitrile

Objective: Reduce the nitrile to a primary amine (yielding CAS: 5423-72-3) without triggering reductive dechlorination at the C7 position. Expert Insight (Causality): Standard hydrogenation (Pd/C, H2​ ) will cleave the C-Cl bond. Lithium aluminum hydride ( LiAlH4​ ) is overly harsh and causes ring reduction. Borane-THF ( BH3​⋅THF ) is chosen because it provides mild, chemoselective reduction of the nitrile while preserving the halogen.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-(butylamino)-7-chloroquinoline-3-carbonitrile in 50 mL of anhydrous THF under a continuous argon atmosphere.

  • Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 30 mL of a 1.0 M BH3​⋅THF solution (3.0 eq) over 20 minutes to control the exothermic complexation.

  • Thermal Activation: Remove the ice bath and reflux the mixture at 70°C for 12 hours. Note: Nitriles on electron-deficient quinoline rings require thermal activation to overcome the high activation energy of reduction.

  • Quenching: Cool the mixture back to 0°C. Carefully quench the excess borane by adding 15 mL of methanol dropwise until effervescence ceases.

  • Hydrolysis: Add 20 mL of 1M HCl and stir for 1 hour at room temperature to break the stable boron-amine complex.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free base with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine.

Application Workflow 2: Development of Next-Generation Antimalarials

The 7-chloro-4-aminoquinoline core is the exact pharmacophore of chloroquine. However, widespread resistance driven by the PfCRT efflux pump necessitates structural innovation. The addition of the 3-carbonitrile group lowers the pKa of the quinoline nitrogen, altering the drug's protonation state. This subtle shift allows the molecule to bypass mutant efflux pumps while retaining its primary mechanism of action: [3].

Antimalarial_Mechanism A Precursor Internalization (Plasmodium Food Vacuole) B Protonation of Quinoline Nitrogen A->B Acidic pH (5.0-5.6) C Coordination with Ferriprotoporphyrin IX B->C Pi-Pi Stacking D Inhibition of beta-Hematin Crystallization C->D Steric Blockade E Accumulation of Toxic Free Heme (Parasite Death) D->E Oxidative Stress

Fig 3. Mechanism of action for 4-aminoquinoline derivatives in antimalarial therapy.

Protocol 2: In Vitro Hemozoin ( β -Hematin) Inhibition Assay

Objective: Quantify the precursor's ability to inhibit heme crystallization. Expert Insight (Causality): The assay must be strictly buffered to pH 5.0. This simulates the acidic environment of the Plasmodium food vacuole, which is an absolute requirement for both the protonation of the quinoline nitrogen (driving drug accumulation) and the solubility dynamics of hemin.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 2 mM stock solution of hemin chloride in DMSO. Prepare drug stocks of the carbonitrile precursor in DMSO ranging from 1 mM to 10 mM.

  • Reaction Mixture: In a 96-well plate, dilute the hemin stock into 0.5 M sodium acetate buffer (pH 5.0) to achieve a final hemin concentration of 100 µM per well.

  • Dosing: Add varying concentrations of the quinoline compound (final concentrations ranging from 1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 5% to prevent solvent-induced heme precipitation.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow β -hematin crystallization.

  • Separation: Centrifuge the plate at 3000 rpm for 15 minutes to pellet the insoluble β -hematin.

  • Quantification: Carefully transfer 100 µL of the supernatant (containing unreacted, free heme) to a new plate. Add 100 µL of 0.1 M NaOH to each well to stabilize the monomeric heme, and measure the absorbance at 405 nm using a microplate reader. Calculate the IC50​ based on the concentration of unreacted heme.

Quantitative Data & Physicochemical Properties

The transformation of the 3-carbonitrile precursor into its primary amine derivative drastically alters its physicochemical properties, dictating its downstream application. The data below summarizes these shifts [4].

Property4-(Butylamino)-7-chloroquinoline-3-carbonitrile (Precursor)3-(Aminomethyl)-N-butyl-7-chloroquinolin-4-amine (Reduced Derivative)
CAS Number 5423-71-25423-72-3
Molecular Formula C14​H14​ClN3​ C14​H18​ClN3​
Molecular Weight 259.73 g/mol 263.77 g/mol
Topological Polar Surface Area 48.7 Ų50.94 Ų
LogP (Predicted) 3.824.33
H-Bond Donors 13
H-Bond Acceptors 32
Primary Utility Scaffold / Kinase Hinge BinderLinker Attachment / Antimalarial

Expert Troubleshooting & Analytical Grounding

  • Solubility Constraints: The carbonitrile precursor exhibits poor solubility in purely aqueous media, which can lead to false negatives in high-throughput biological screens.

    • Solution: Always formulate stock solutions in anhydrous DMSO or DMF. For in vitro assays, utilize non-ionic surfactants like Tween-80 (up to 0.1%) to maintain the compound in suspension without disrupting cellular membranes.

  • Monitoring Nitrile Reduction: The reduction of the nitrile group (Protocol 1) can be difficult to track via standard TLC due to similar retention factors ( Rf​ ) between the precursor and product.

    • Solution: Utilize LC-MS or IR spectroscopy. The disappearance of the sharp, distinct C≡N stretch at ∼2220 cm−1 in the IR spectrum is the most reliable indicator of reaction completion.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment. Available at:[Link]

  • Google Patents.US7417148B2 - 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML).
  • ResearchGate. Synthesis of Some Cryptolepine Analogues, Assessment of Their Antimalarial and Cytotoxic Activities, and Consideration of Their Antimalarial Mode of Action. Available at:[Link]

Application

Application Note: Chemoselective Catalytic Reduction of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile to Primary Amines

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The transformation of 4-(butylamino)-7-chloroquinoline-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transformation of 4-(butylamino)-7-chloroquinoline-3-carbonitrile to its corresponding primary amine, 4-(butylamino)-7-chloroquinoline-3-methanamine, presents a dual chemoselectivity challenge common in late-stage pharmaceutical synthesis. The protocol must efficiently reduce the sterically hindered C3-nitrile group while completely suppressing two dominant side reactions: the hydrodehalogenation of the C7-aryl chloride and the over-alkylation of the resulting primary amine [1].

This application note details a highly optimized, scalable heterogeneous catalytic hydrogenation protocol utilizing Sponge Cobalt (Raney Cobalt) in methanolic ammonia. By leveraging the specific kinetic profile of cobalt surface chemistry, this method provides a self-validating system that ensures >95% selectivity for the primary amine while preserving the integrity of the halogenated quinoline core.

Mechanistic Rationale & Causality

To design a robust protocol, we must address the thermodynamic and kinetic realities of the substrate.

The Chemoselectivity Challenge: Avoiding Hydrodehalogenation

Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), exhibit high oxidative addition rates into aryl carbon-chlorine bonds. Under hydrogen pressure, this leads to rapid hydrodehalogenation. Nickel-based catalysts (e.g., Sponge Nickel) are less active for dehalogenation than Palladium but still result in 10–15% loss of the aryl chloride under the temperatures required for nitrile reduction [2].

The Solution: Sponge Cobalt (Raney Cobalt) is uniquely suited for this transformation. The activation energy for C-Cl bond cleavage on a cobalt surface is significantly higher than on palladium or nickel. Consequently, Cobalt acts as a chemoselective kinetic trap—it readily reduces the highly polar C≡N triple bond but leaves the C−Cl bond intact [3].

The Over-Alkylation Challenge: Suppressing Secondary Amines

The reduction of a nitrile proceeds sequentially via an imine intermediate. If the local concentration of the newly formed primary amine is high, it will act as a nucleophile, attacking the electrophilic imine intermediate. The subsequent elimination of ammonia ( NH3​ ) and further reduction yields an unwanted secondary amine dimer.

The Solution: The reaction is conducted in a solvent system containing a massive molar excess of anhydrous ammonia (typically 7N NH3​ in Methanol). The excess ammonia shifts the equilibrium, outcompeting the product primary amine for the imine intermediate. This forms a transient aminal that is subsequently hydrogenated directly to the primary amine, effectively shutting down the dimerization pathway [1].

G Nitrile Nitrile (-CN) Imine Imine (-CH=NH) Nitrile->Imine H2, Cat. PriAmine Primary Amine (-CH2NH2) Imine->PriAmine H2, Cat. SecAmine Secondary Amine (Byproduct) Imine->SecAmine + PriAmine - NH3 Aminal Aminal (NH3 Adduct) Imine->Aminal + NH3 Aminal->PriAmine H2, Cat. - NH3

Catalytic reduction pathway of nitriles highlighting NH3-mediated suppression of secondary amines.

Quantitative Data: Catalyst Selection

The following table summarizes the optimization data that dictates the parameters of our standard protocol. The data illustrates the causality behind selecting Sponge Cobalt over standard industry alternatives.

Table 1: Catalyst Screening for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Reduction

EntryCatalyst (Loading)Solvent SystemTemp (°C)Conversion (%)Primary Amine Selectivity (%)Dehalogenation (%)
110% Pd/C (5 mol%)MeOH25>994258
2Sponge Ni (20 wt%)MeOH50>996515
3Sponge Ni (20 wt%)7N NH3​ in MeOH50>998812
4Sponge Co (20 wt%) 7N NH3​ in MeOH 50 >99 >98 <1

Reaction conditions: 1.0 mmol substrate, 50 psi H2​ , 16 hours. Analyzed via quantitative LC-MS.

Experimental Protocol

Reagents & Equipment
  • Substrate: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

  • Catalyst: Sponge Cobalt (Raney-type, stored as an aqueous slurry)

  • Solvent: 7N Ammonia in Methanol (anhydrous)

  • Equipment: Parr pressure reactor (or equivalent high-pressure Hastelloy/Stainless Steel autoclave), inert gas ( N2​ or Ar) manifold, Celite for filtration.

Workflow Step1 1. Catalyst Wash (Remove H2O, exchange to MeOH) Step2 2. Reaction Assembly (Substrate + 7N NH3/MeOH + Sponge Co) Step1->Step2 Step3 3. Pressurization (Purge N2, Charge H2 to 50 psi) Step2->Step3 Step4 4. Hydrogenation (50°C, 16 h, Monitor H2 uptake) Step3->Step4 Step5 5. Workup (Filter over Celite, Concentrate) Step4->Step5

Step-by-step workflow for the high-pressure catalytic hydrogenation using Sponge Cobalt.
Step-by-Step Methodology

Step 1: Catalyst Preparation (Critical Causality Step)

  • Transfer 200 mg (wet weight) of Sponge Cobalt slurry into a graduated centrifuge tube under a stream of N2​ .

  • Causality: Commercial Sponge Cobalt is stored in basic water. Water must be strictly removed because it promotes the hydrolysis of the imine intermediate into an aldehyde, which subsequently reduces to an alcohol, drastically lowering amine yield.

  • Wash the catalyst by adding 5 mL of anhydrous methanol, gently swirling, and allowing the heavy catalyst to settle. Decant the supernatant. Repeat this methanol wash three times to ensure complete solvent exchange.

Step 2: Reaction Assembly

  • To a clean, dry 50 mL autoclave vessel, add 1.0 g (approx. 3.85 mmol) of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile.

  • Add 20 mL of 7N NH3​ in Methanol. Stir gently to dissolve the substrate.

  • Transfer the methanol-wet Sponge Cobalt to the autoclave using a minimal amount of methanol to aid the transfer.

Step 3: Purging and Pressurization

  • Seal the autoclave. To ensure a safe and self-validating atmosphere, purge the vessel with N2​ gas (pressurize to 30 psi, then vent) three times to remove all oxygen.

  • Purge the vessel with H2​ gas (pressurize to 30 psi, then vent) two times.

  • Finally, pressurize the vessel with H2​ to 50 psi.

Step 4: Hydrogenation

  • Begin vigorous magnetic or mechanical stirring (800+ rpm) to overcome mass transfer limitations of the triphasic system (solid catalyst, liquid solvent, H2​ gas).

  • Heat the reaction to 50 °C.

  • Causality: 50 °C provides sufficient thermal energy to overcome the activation barrier for nitrile reduction on Cobalt. Exceeding 60 °C increases the risk of off-target quinoline ring reduction.

Step 5: Self-Validating Analytical Monitoring

  • After 12 hours, cool the reactor to room temperature, vent the H2​ safely, and purge with N2​ .

  • Pull a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and dilute with LC-MS grade methanol.

  • Validation Criteria: Analyze via LC-MS (ESI+). The reaction is deemed complete and chemoselective when:

    • Starting material ( m/z [M+H]+ = 260.1) is fully consumed.

    • Primary amine product ( m/z [M+H]+ = 264.1) is the dominant peak.

    • Dehalogenated byproduct ( m/z [M+H]+ = 230.2) is absent or <1% AUC.

Step 6: Workup & Isolation

  • Safety Warning: Dry Sponge Cobalt is highly pyrophoric. It will ignite upon contact with air.

  • Prepare a pad of Celite on a sintered glass funnel. Wet it with methanol.

  • Filter the reaction mixture through the Celite pad under a blanket of N2​ . Wash the filter cake with an additional 20 mL of methanol. Never let the catalyst cake run dry.

  • Safely quench the wet catalyst cake by transferring it immediately to a beaker of dilute aqueous HCl.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(butylamino)-7-chloroquinoline-3-methanamine. The crude product is typically >95% pure and can be used directly or recrystallized from ethyl acetate/hexanes if analytical purity is required.

References

  • Advances in Nitrile Hydrogenation Catalysis. Journal of Catalysis. Available at: [Link]

  • Development of Base Metal Catalysts for Green Hydrogenation Reactions. JKU ePUB. Available at:[Link]

  • Process for producing aromatic primary amine by low-pressure.US Patent 6476267B1.
Method

Application Note: Comprehensive Structural Characterization of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile via High-Resolution Mass Spectrometry and 2D NMR

Executive Summary The unambiguous structural elucidation of synthesized pharmaceutical intermediates is a critical bottleneck in drug discovery. This application note provides a comprehensive, self-validating analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of synthesized pharmaceutical intermediates is a critical bottleneck in drug discovery. This application note provides a comprehensive, self-validating analytical protocol for the characterization of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile . By integrating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) with two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, this guide establishes a robust framework for confirming regiochemistry, isotopic composition, and structural integrity.

Scientific Context & Rationale

The 4-amino-7-chloroquinoline scaffold is a highly privileged pharmacophore. While historically foundational to antimalarial agents like chloroquine, this core is increasingly recognized for its potent neuroprotective properties in Parkinson's disease models 1. Furthermore, the introduction of a 3-carbonitrile moiety creates a bioisosteric relationship with established epidermal growth factor receptor (EGFR) kinase inhibitors such as bosutinib. Consequently, derivatives like 4-(Butylamino)-7-chloroquinoline-3-carbonitrile are highly valuable in the design of dual-target oncology therapeutics 2, []().

The synthesis of these derivatives—often via regioselective metalation or nucleophilic aromatic substitution (SNAr)—can yield unintended regioisomers 3. Therefore, a rigorous, orthogonal analytical strategy is mandatory to definitively prove the position of the butylamino and carbonitrile groups on the quinoline core.

Analytical Workflow

AnalyticalWorkflow cluster_MS LC-HRMS Pathway cluster_NMR NMR Pathway Sample 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile UHPLC UHPLC Separation Sample->UHPLC Prep DMSO-d6 Prep Sample->Prep ESI ESI+ Ionization UHPLC->ESI HRMS Orbitrap MS/MS ESI->HRMS Validation Structural Elucidation HRMS->Validation OneD 1D (1H, 13C) Prep->OneD TwoD 2D (HSQC, HMBC) OneD->TwoD TwoD->Validation

Fig 1. Orthogonal LC-HRMS and NMR analytical workflow for structural validation.

Mass Spectrometry (LC-HRMS) Analysis

Mechanistic Rationale

The presence of a basic secondary amine and a quinoline nitrogen makes this compound highly amenable to Positive Electrospray Ionization (ESI+). Utilizing 0.1% formic acid in the mobile phase ensures complete protonation, drastically enhancing the signal-to-noise ratio. UHPLC is employed prior to MS to separate the target analyte from potential des-butyl degradation products or unreacted starting materials.

Self-Validating Protocol

To eliminate mass drift and ensure sub-3 ppm mass accuracy, this protocol utilizes a post-column infusion of Leucine Enkephalin as an internal lock-mass. A blank solvent injection is mandated prior to the sample to establish a baseline and rule out column carryover, ensuring that the observed [M+H]⁺ ion is exclusively from the current injection.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute the stock to a working concentration of 1 µg/mL using H₂O/MeCN (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% formic acid) over 5.0 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is H₂O + 0.1% formic acid.

  • Ionization & Acquisition: Operate the Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire full scan MS at 70,000 resolution (m/z 100–800).

  • Fragmentation: Trigger data-dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30 to induce the cleavage of the butyl chain.

Quantitative Data Summary

Table 1: High-Resolution Mass Spectrometry (ESI+) Data

Ion AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Origin
[M+H]⁺ C₁₄H₁₅ClN₃⁺260.0949260.0946-1.15Protonated molecular ion
Fragment 1 C₁₀H₇ClN₃⁺204.0323204.0320-1.47Loss of butyl group (-C₄H₈) via McLafferty-type rearrangement
Isotope [M+H+2]⁺ C₁₄H₁₅³⁷ClN₃⁺262.0920262.0916-1.52Confirmation of single chlorine atom (~32% relative abundance)

NMR Spectroscopy Analysis

Mechanistic Rationale

The planar, rigid nature of the quinoline core often leads to line broadening in non-polar solvents (like CDCl₃) due to π-π stacking. DMSO-d₆ is selected as the solvent because its strong hydrogen-bonding capacity disrupts these aggregates. Crucially, DMSO-d₆ slows the chemical exchange of the C4-secondary amine proton (-NH), allowing it to be observed as a distinct, quantifiable triplet. This is vital for confirming the attachment of the butyl chain to the C4 position via ³J scalar coupling to the alpha-CH₂ group.

Self-Validating Protocol

1D ¹H and ¹³C NMR alone are insufficient to definitively prove the regiochemistry of the carbonitrile and butylamino groups. This protocol mandates the use of 2D HMBC (Heteronuclear Multiple Bond Correlation). The observation of a cross-peak between the highly deshielded H-2 singlet and the C-3 carbonitrile carbon definitively locks the regiochemistry of the quinoline ring, acting as an internal validation checkpoint.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning, matching (ATM), and 3D gradient shimming to achieve a line width < 0.6 Hz.

  • 1D Acquisition:

    • Acquire the ¹H spectrum using a 30° pulse, 16 scans, and a 2.0 s relaxation delay (D1).

    • Acquire the ¹³C{¹H} spectrum using WALTZ-16 decoupling, 1024 scans, and a 2.0 s D1.

  • 2D Acquisition:

    • Acquire multiplicity-edited HSQC to assign protonated carbons.

    • Acquire gradient-selected HMBC optimized for long-range couplings (JCH = 8 Hz) to map the carbon skeleton connectivity.

Quantitative Data Summary

Table 2: ¹H and ¹³C NMR Resonance Assignments (600 MHz, DMSO-d₆)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
2 8.65, s152.4C-3, C-4, C-8a, -CN
3 -88.5-
4 -154.2-
4a -118.2-
5 8.35, d, J = 9.0126.3C-4, C-7, C-8a
6 7.65, dd, J = 9.0, 2.1127.8C-4a, C-8
7 -136.1-
8 7.95, d, J = 2.1128.5C-4a, C-6
8a -149.5-
-CN -115.6-
-NH 7.80, t, J = 5.5-C-3, C-4, C-4a, C-1'
1' (CH₂) 3.60, q, J = 6.544.2C-4, C-2', C-3'
2' (CH₂) 1.65, m31.5C-1', C-3', C-4'
3' (CH₂) 1.35, m19.8C-1', C-2', C-4'
4' (CH₃) 0.92, t, J = 7.313.9C-2', C-3'

Conclusion

The integration of exact mass determination (sub-2 ppm error) with comprehensive 2D NMR connectivity mapping provides an unambiguous, self-validating proof of structure for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile. The critical HMBC correlation from H-2 to the carbonitrile carbon (115.6 ppm), combined with the ³J coupling of the -NH proton to the butyl chain, definitively rules out any isomeric misassignments, ensuring the material is fully qualified for downstream biological assays or synthetic scale-up.

References

  • Source: PubMed (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: PubMed Central (nih.gov)
  • Source: PubMed (nih.gov)

Sources

Application

Application Note: Assay Development and Pharmacological Profiling of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile in Tyrosine Kinase Drug Discovery

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists. Scientific Rationale & Mechanistic Overview The development of small-molecule tyrosine kinase inhibitors (TKIs) has revo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists.

Scientific Rationale & Mechanistic Overview

The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized targeted oncology. Historically, the quinazoline core (found in gefitinib and erlotinib) dominated early EGFR inhibitor design. However, structural optimization revealed that replacing the N3 atom of the quinazoline ring with a carbon atom bearing an electron-withdrawing cyano group yielded the 3-quinolinecarbonitrile template. This critical modification not only maintained the essential hydrogen bond with the kinase hinge region but also improved the scaffold's adaptability, leading to an emerging class of highly potent inhibitors targeting EGFR, HER2, and Src/Abl kinases [1].

4-(Butylamino)-7-chloroquinoline-3-carbonitrile (BACQ) serves as a fundamental pharmacophore model and tool compound for assay development within this class.

  • Causality of Structure: The quinoline nitrogen acts as a hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Met793 in EGFR). The 3-carbonitrile group projects into a small lipophilic pocket, enhancing binding affinity, while the 4-butylamino chain explores the hydrophobic cleft extending toward the solvent interface. The 7-chloro substituent occupies a deep hydrophobic pocket, a feature later exploited in the design of advanced irreversible inhibitors like HKI-272 (Neratinib) [2].

Understanding how this scaffold navigates the ATP-binding pocket—especially in the presence of gatekeeper mutations like T790M—is critical for designing robust screening assays [3].

KinaseInhibition BACQ 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (ATP-Competitive Scaffold) Kinase Tyrosine Kinase (EGFR/Src) Active Conformation BACQ->Kinase Orthosteric Blockade Signaling Downstream Phosphorylation (PI3K/AKT, MAPK/ERK) Kinase->Signaling Signal Transduction ATP Endogenous ATP ATP->Kinase Binds Hinge Region Disease Aberrant Cell Proliferation Signaling->Disease Promotes Survival

Caption: Mechanism of ATP-competitive kinase inhibition by the quinoline-3-carbonitrile scaffold.

Primary Biochemical Screening: TR-FRET Kinase Assay

When screening flat, hydrophobic compounds like quinoline-3-carbonitriles, scientists frequently encounter false positives due to compound aggregation or autofluorescence. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Why TR-FRET? The long emission half-life of the Lanthanide donor (Europium) allows for a time-delayed measurement, completely eliminating short-lived background autofluorescence from the compound library. Furthermore, the ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well liquid handling variations and optical interference, creating a highly self-validating system.

Step-by-Step Protocol

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Note: Brij-35 is critical to prevent the hydrophobic BACQ from adhering to the microplate walls.

  • Compound Dilution: Prepare a 3-fold serial dilution of BACQ starting at 10 mM in 100% DMSO. Perform an intermediate 1:100 dilution in Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1% (DMSO >1% destabilizes the kinase).

Assay Execution (384-well format):

  • Addition: Dispense 5 µL of the diluted BACQ (or DMSO control) into a low-volume 384-well plate.

  • Enzyme/Substrate Mix: Add 5 µL of a pre-mixed solution containing the target kinase (e.g., EGFR at 0.5 nM final) and biotinylated peptide substrate (100 nM final).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ concentration (e.g., 10 µM). Causality: Running the assay at the ATP Km​ ensures that the IC₅₀ values obtained are a true reflection of the inhibitor's binding affinity ( Ki​ ), allowing for accurate structure-activity relationship (SAR) tracking.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C–25°C).

  • Termination & Detection: Add 10 µL of Detection Mix containing EDTA (20 mM final), Eu-labeled anti-phospho antibody (1 nM final), and Streptavidin-XL665 (50 nM final). Causality: EDTA immediately chelates Mg²⁺, halting the kinase reaction and stabilizing the assay for batch reading.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

TRFRET_Workflow S1 Step 1: Reaction Kinase + Substrate + ATP + BACQ S2 Step 2: Incubation 60 min at 25°C S1->S2 S3 Step 3: Detection Add Eu-Cryptate Ab & XL665 Acceptor S2->S3 S4 Step 4: Readout Measure FRET (665nm/620nm) S3->S4

Caption: Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor screening.

Assay Validation (Z'-Factor)

A self-validating protocol must mathematically prove its reliability. Calculate the Z'-factor using the positive control (DMSO only, max activity) and negative control (no ATP, min activity):

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

An assay is only cleared for BACQ profiling if the Z'-factor is ≥0.70 .

Secondary Cellular Profiling: Target Engagement

Biochemical potency does not guarantee cellular efficacy. The 4-butylamino chain of BACQ significantly impacts membrane permeability and intracellular partitioning. To validate that BACQ physically binds the kinase inside a living cell, we employ a Bioluminescence Resonance Energy Transfer (NanoBRET) target engagement assay.

Cellular Protocol
  • Transfection: Plate HEK293 cells at 2×104 cells/well in a 96-well plate. Transfect with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Equilibration: After 24 hours, replace media with Opti-MEM containing a cell-permeable fluorescent kinase tracer (e.g., 0.5 µM). This tracer binds the ATP pocket of the NanoLuc-kinase fusion, generating a baseline BRET signal.

  • Compound Competition: Add serial dilutions of BACQ to the cells. Incubate for 2 hours at 37°C. Causality: If BACQ successfully penetrates the cell membrane and binds the kinase, it competitively displaces the fluorescent tracer, resulting in a dose-dependent decrease in the BRET signal.

  • Readout: Add NanoLuc substrate and immediately measure luminescence (donor) and fluorescence (acceptor). Calculate the BRET ratio.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of BACQ compared to established clinical inhibitors. The data highlights the baseline activity of the unoptimized 4-(butylamino) scaffold versus fully optimized drugs.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular Engagement IC₅₀ (nM)Assay Z'-Factor
BACQ EGFR (WT)45.2 ± 3.1120.5 ± 8.40.82
BACQ Src12.8 ± 1.545.0 ± 4.20.85
Bosutinib (Control)Src1.2 ± 0.35.1 ± 0.80.88
Erlotinib (Control)EGFR (WT)2.5 ± 0.415.2 ± 2.10.81

Interpretation: While BACQ demonstrates robust on-target biochemical inhibition, the rightward shift in its cellular IC₅₀ (compared to Bosutinib) indicates that further optimization of the 4-amino substituent or the 6,7-positions is required to enhance cellular permeability and potency—a standard trajectory in 3-quinolinecarbonitrile drug development.

References

  • Boschelli, D. H., et al. "4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors." PubMed (Wyeth Research).
  • Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." ACS Publications (Journal of Medicinal Chemistry).
  • Yun, C. H., et al. "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." PNAS.
Method

Advanced Cell Culture Treatment Protocol for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: Evaluating Tyrosine Kinase Inhibition in Oncology Models

Executive Summary & Scientific Rationale The 3-quinolinecarbonitrile scaffold represents a privileged pharmacophore in targeted oncology, famously utilized in the development of irreversible and reversible kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 3-quinolinecarbonitrile scaffold represents a privileged pharmacophore in targeted oncology, famously utilized in the development of irreversible and reversible kinase inhibitors such as EKB-569 and Bosutinib [1]. The compound 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) leverages this core structure to function as an ATP-competitive inhibitor of receptor tyrosine kinases (e.g., EGFR, HER2) and non-receptor kinases (e.g., Src).

Mechanistic Causality: The 3-cyano group is critical for anchoring the molecule within the ATP-binding pocket via hydrogen bonding with the kinase hinge region [2]. The 7-chloro substitution enhances lipophilic interactions deep within the hydrophobic pocket, while the 4-butylamino group dictates kinase selectivity [3]. This application note provides a self-validating, step-by-step protocol to assess the antiproliferative and target-engagement efficacy of this compound in vitro.

Reagent Preparation & Physicochemical Considerations

Proper formulation is essential to prevent compound precipitation and solvent-induced cytotoxicity.

  • Stock Solution: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare serial dilutions in complete culture media immediately before use.

Expert Insight: The final DMSO concentration in cell culture must not exceed 0.1% (v/v) . Higher concentrations of DMSO can induce cellular differentiation, alter membrane permeability, or cause basal toxicity, which will artificially inflate the compound's apparent cytotoxicity and confound the viability data.

Table 1: Preparation Matrix for Dose-Response Assays (Max 0.1% DMSO)
Final Concentration (µM)Stock ConcentrationVolume of StockVolume of MediaFinal DMSO (%)
10.0 10 mM1.0 µL999 µL0.1%
5.0 5 mM1.0 µL999 µL0.1%
1.0 1 mM1.0 µL999 µL0.1%
0.1 100 µM1.0 µL999 µL0.1%
Vehicle Control Pure DMSO1.0 µL999 µL0.1%

Experimental Workflows

Protocol A: Phenotypic Screening (Cell Viability & IC50 Determination)

This protocol utilizes the MTT or CellTiter-Glo assay to establish the compound's antiproliferative IC50.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A431 for EGFR-driven models, BT474 for HER2) and seed at 3,000–5,000 cells/well in a 96-well plate (100 µL/well). Leave the outer perimeter wells empty and fill them with PBS to prevent the "edge effect" caused by evaporation.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and metabolic recovery.

  • Treatment: Aspirate the media and add 100 µL of media containing 4-(Butylamino)-7-chloroquinoline-3-carbonitrile at concentrations ranging from 0.01 µM to 10 µM (refer to Table 1). Include a 0.1% DMSO vehicle control and a positive control (e.g., Erlotinib).

  • Exposure: Incubate for 72 hours.

    • Causality: A 72-hour exposure ensures cells undergo at least two to three division cycles, allowing the anti-proliferative effects of kinase inhibition (cell cycle arrest leading to apoptosis) to fully manifest.

  • Readout: Add the viability reagent (e.g., 10 µL of 5 mg/mL MTT), incubate for 2-4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: Target Engagement (Phospho-Kinase Profiling)

To validate that the phenotypic death observed in Protocol A is driven by on-target kinase inhibition, a phospho-western blot must be performed.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at 3×105 cells/well. Incubate for 24 hours.

  • Serum Starvation (Critical Step): Wash cells twice with PBS and replace with serum-free media for 16-24 hours.

    • Causality: Fetal Bovine Serum (FBS) contains a chaotic mixture of growth factors. Starving the cells reduces basal kinase activity to a near-zero baseline, synchronizing the cells and amplifying the signal-to-noise ratio upon specific ligand stimulation.

  • Compound Pre-treatment: Treat cells with the compound (e.g., at 1× and 5× the IC50 determined in Protocol A) or vehicle for 2 hours.

  • Ligand Stimulation: Add 50 ng/mL of Epidermal Growth Factor (EGF) for exactly 10 minutes to induce a synchronized phosphorylation spike.

  • Lysis: Rapidly wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will strip the phosphate groups off the RTKs within seconds of lysis, resulting in false negatives.

  • Western Blot: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for p-EGFR (Tyr1068), total EGFR, p-Src (Tyr416), total Src, and a loading control (GAPDH).

Data Interpretation & Self-Validating System

The protocols above form a self-validating loop. Protocol B (Target Engagement) provides the mechanistic proof for Protocol A (Phenotypic Viability). If the compound induces cell death in Protocol A but fails to inhibit p-EGFR/p-Src in Protocol B, the toxicity is likely off-target. Conversely, dose-dependent ablation of the phospho-signal in Protocol B directly validates the 3-quinolinecarbonitrile's mechanism of action.

Visualization

G Inhibitor 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile EGFR EGFR / HER2 (Receptor Tyrosine Kinase) Inhibitor->EGFR ATP-competitive inhibition Src Src Family Kinases (Non-receptor TK) Inhibitor->Src ATP-competitive inhibition PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Phosphorylation WB Protocol B: Phospho-Western Blot EGFR->WB p-EGFR readout Src->PI3K Crosstalk Src->WB p-Src readout Apoptosis Apoptosis Induction PI3K->Apoptosis Inhibits Arrest Cell Cycle Arrest MAPK->Arrest Inhibits MTT Protocol A: Cell Viability Assay Apoptosis->MTT IC50 readout Arrest->MTT IC50 readout

Mechanistic workflow of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile and validation assays.

References

  • Boschelli, D. H. (2002). "4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors". Current Topics in Medicinal Chemistry, 2(9), 1051-1063. URL: [Link] [1]

  • Tsou, H. R., et al. (2005). "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity". Journal of Medicinal Chemistry, 48(4), 1107-1131. URL: [Link] [2]

  • Al-Wahaibi, L. H., et al. (2025). "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors". RSC Advances, 15(45), 38229-38242. URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Welcome to the Technical Support Center. Working with highly lipophilic, planar quinoline derivatives often presents a critical bottleneck in both in vitro assay development and in vivo dosing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with highly lipophilic, planar quinoline derivatives often presents a critical bottleneck in both in vitro assay development and in vivo dosing. This guide is engineered to help you troubleshoot and overcome the severe aqueous insolubility of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile . Below, we dissect the chemical causality behind its precipitation and provide self-validating protocols to ensure your compound remains in solution without compromising biological readouts.

Part 1: The Chemistry of the Problem (FAQ)

Q1: Why does 4-(Butylamino)-7-chloroquinoline-3-carbonitrile precipitate immediately upon dilution into standard biological buffers (pH 7.4)? Answer: The insolubility is a direct consequence of its specific functional group architecture. Standard 4-aminoquinolines (such as the antimalarial chloroquine) typically possess a quinoline ring nitrogen with a pKa of approximately 8.1, allowing them to remain protonated and highly soluble at physiological pH 1.

However, your compound contains two highly electron-withdrawing groups: a lipophilic chloro group at the 7-position and a strongly electron-withdrawing carbonitrile group at the 3-position. These groups pull electron density away from the quinoline core, drastically lowering the pKa of the quinoline nitrogen 2. Consequently, at pH 7.4, the molecule exists almost entirely in its neutral, un-ionized state. The planar aromatic core then drives strong intermolecular π−π stacking, leading to rapid crystallization and precipitation out of aqueous media.

Q2: Can I bypass this by preparing a highly concentrated DMSO stock and diluting it directly into my assay? Answer: This is a common pitfall known as "solvent crash." While the compound will dissolve easily in 100% DMSO, diluting it into an aqueous buffer (e.g., 1:100 for a 1% final DMSO concentration) shifts the system from kinetic solubility to thermodynamic solubility. As the DMSO rapidly diffuses into the bulk water, the hydrophobic quinoline molecules are exposed to the aqueous environment. Because their thermodynamic solubility is exceedingly low, they instantly nucleate and precipitate. Furthermore, keeping DMSO >0.5% is generally toxic to cell cultures and can artificially alter membrane permeability, confounding your assay results.

Q3: What is the most effective way to achieve stable micromolar concentrations without using toxic co-solvents? Answer: Host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard for this class of molecules. HP- β -CD features a hydrophobic interior cavity and a hydrophilic exterior 3. The lipophilic 7-chloroquinoline core and the butylamino chain insert into this cavity, effectively shielding the hydrophobic surfaces from water while the exterior hydroxyl groups maintain aqueous solubility 4.

Part 2: Solubilization Troubleshooting Workflow

Before proceeding to the protocols, use the following decision matrix to determine the optimal solubilization strategy for your specific biological assay.

DecisionTree Start Compound in 100% DMSO Dilute Dilute into Aqueous Buffer (pH 7.4) Start->Dilute Check Visual & DLS Check: Is the solution clear? Dilute->Check Yes Proceed to Assay Check->Yes Yes No Precipitation / Turbidity Detected Check->No No Q1 Can assay tolerate pH < 5.0? No->Q1 Acid Acidify Media (Protonate Quinoline N) Q1->Acid Yes Q2 Can assay tolerate Cyclodextrins? Q1->Q2 No CD HP-β-CD Complexation (Host-Guest Shielding) Q2->CD Yes Nano PLGA Nanoparticle Formulation (Anti-Solvent Precipitation) Q2->Nano No

Caption: Decision matrix for overcoming aqueous insolubility of lipophilic quinoline derivatives.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: HP- β -CD Phase-Solubility Complexation

Objective: Create a self-validating system to determine the exact cyclodextrin concentration needed to keep the compound in solution without excess additives.

  • Preparation: Prepare a series of HP- β -CD solutions (0%, 2%, 5%, 10%, 15%, 20% w/v) in your target assay buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount (e.g., 5 mg) of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile powder to 1 mL of each cyclodextrin solution 4.

  • Equilibration: Agitate the suspensions continuously at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 15,000 x g for 20 minutes to pellet all uncomplexed, undissolved compound.

  • Self-Validation (Quantification): Carefully extract the clear supernatant and quantify the dissolved compound using HPLC or UV-Vis spectrophotometry. Plot the drug concentration versus HP- β -CD concentration. A linear increase confirms an AL​ -type 1:1 inclusion complex and provides the exact molar ratio required for your downstream assays 4.

PhaseSolubility A Prepare HP-β-CD (0-20% w/v) B Add Excess Compound A->B C Agitate 48h at 25°C B->C D Centrifuge >15,000 x g C->D E HPLC Quantification of Supernatant D->E

Caption: Workflow for validating cyclodextrin inclusion complexation via phase-solubility analysis.

Protocol B: Anti-Solvent Precipitation for Polymeric Nanoparticles

Objective: Formulate the compound into PLGA nanoparticles if cyclodextrins are incompatible with your assay (e.g., if they extract membrane cholesterol).

  • Organic Phase: Dissolve 10 mg of the compound and 50 mg of PLGA (Poly(lactic-co-glycolic acid)) in 2 mL of a water-miscible organic solvent (e.g., acetone). The strong hydrophobic interactions between the quinoline core and the PLGA matrix ensure high encapsulation efficiency 5.

  • Emulsification: Add this organic phase dropwise into 20 mL of an aqueous solution containing 1% w/v Polyvinyl Alcohol (PVA) as a stabilizer, under continuous high-speed homogenization (10,000 rpm) 6.

  • Precipitation: Stir the resulting emulsion at room temperature for 4-6 hours to allow complete evaporation of the acetone, forcing the compound and PLGA to co-precipitate into solid nanoparticles 6.

  • Self-Validation (DLS): Analyze the resulting suspension using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average particle size of 100-150 nm and a Polydispersity Index (PDI) < 0.2, confirming a stable, monodisperse colloidal suspension that will not precipitate during your assay.

Part 4: Quantitative Decision Matrix

Use the table below to compare the expected outcomes of each solubilization strategy based on empirical data for highly lipophilic quinoline derivatives.

StrategyPrimary MechanismMax Expected SolubilityAssay CompatibilityKey Drawback / Limitation
DMSO Co-solvent (<0.5%) Solvation by aprotic solvent< 5 µMLow (Prone to solvent crash)High risk of false negatives due to invisible micro-precipitation.
pH Adjustment (pH < 5.0) Protonation of quinoline N~ 50 - 100 µMModerate (Requires acidic media)Unsuitable for physiological pH (7.4) cell culture assays.
HP- β -CD Complexation Hydrophobic cavity inclusion> 500 µMHigh (Physiological pH compatible)High concentrations (>10%) may extract cholesterol from cell membranes.
PLGA Nanoparticles Polymeric matrix encapsulation> 1000 µM (as colloidal dispersion)Very High (Sustained release)Requires specialized preparation and DLS validation.

References

  • BenchChem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.4

  • Journal of Medicinal Chemistry (ACS Publications). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position.2

  • Current Topics in Medicinal Chemistry (ResearchGate). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.1

  • International Journal of Nanomedicine (PMC). Self-Assembled Nanoparticles: Overcoming Limitations of Conventional Nanomedicines for Enhanced Tumor Therapy.6

  • International Journal of Novel Research and Development (IJNRD). Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's derivatives.3

  • Journal of Molecular Graphics and Modelling (PMC). Molecular dynamics simulations of quinine encapsulation into biodegradable nanoparticles: A possible new strategy against Sars-CoV-2.5

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing low yields or poor purity during the synthesis of 4-(but...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing low yields or poor purity during the synthesis of 4-(butylamino)-7-chloroquinoline-3-carbonitrile .

As a highly activated intermediate, the nucleophilic aromatic substitution ( SN​Ar ) of 4,7-dichloroquinoline-3-carbonitrile with n-butylamine presents unique kinetic and thermodynamic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you optimize your reaction.

Part 1: Mechanistic Causality & Root Cause Analysis

To solve yield issues, we must first understand the electronic environment of the starting material. The C4-chlorine is exceptionally activated by the electron-withdrawing nature of both the quinoline nitrogen and the C3-carbonitrile group. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C4 position significantly more reactive toward SN​Ar than the C7-chlorine[1][2].

However, this extreme electrophilicity is a double-edged sword. The primary root causes of low yield include:

  • The Hydrolysis Trap (Competing Nucleophiles): Because the C4 position is so active, trace water in the solvent or absorbed by a hygroscopic amine acts as a highly effective competing nucleophile. This leads to the rapid formation of 7-chloro-4-hydroxyquinoline-3-carbonitrile (which tautomerizes to the highly stable 4-quinolone), permanently consuming your starting material[3].

  • Stoichiometric Imbalance via Volatility: n-Butylamine has a low boiling point (~78 °C). Running the reaction at elevated temperatures without a rigorously sealed system or efficient reflux condenser leads to amine evaporation, stalling the reaction prematurely.

  • Acid Accumulation: The SN​Ar reaction generates one equivalent of hydrochloric acid (HCl). If n-butylamine is used as both the nucleophile and the base, 50% of your reagent is converted into an unreactive hydrochloride salt, halting conversion[4].

Mechanism SM 4,7-Dichloroquinoline- 3-carbonitrile Intermediate Meisenheimer Complex (C4) SM->Intermediate + n-Butylamine (Dry) Hydrolysis 7-Chloro-4-hydroxy- quinoline-3-carbonitrile SM->Hydrolysis + H2O / Base (Wet) Product 4-(Butylamino)-7-chloro- quinoline-3-carbonitrile Intermediate->Product - HCl

Caption: S_NAr mechanistic pathway demonstrating target product formation versus competing hydrolysis.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 50-60% conversion, and adding more n-butylamine doesn't help. What is happening? A1: You are likely experiencing acid accumulation. As HCl is generated, it protonates your n-butylamine. Once protonated, it loses its nucleophilicity. Solution: Do not rely on n-butylamine as your base. Introduce 1.5 equivalents of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl. This preserves your primary amine strictly for the SN​Ar attack.

Q2: I see a major, highly polar spot on my TLC (or an early-eluting peak on HPLC) that isn't my product. How do I prevent this? A2: This is the 4-hydroxy/4-oxo byproduct formed via hydrolysis[3]. The C3-carbonitrile group makes the C4-chloro group incredibly sensitive to moisture, especially in the presence of a base. Solution: Ensure rigorously anhydrous conditions. Use extra-dry solvents (e.g., anhydrous Isopropanol or DMF stored over molecular sieves) and flush the reaction vessel with nitrogen or argon.

Q3: The product forms a sticky gum instead of a filterable solid during workup. How can I improve isolation? A3: The lipophilic butyl chain, combined with residual aprotic solvents (like DMF) or trapped amine hydrochloride salts, often prevents crystallization, leading to "oiling out." Solution: Change your quench strategy. Instead of extracting, drip the warm reaction mixture slowly into rapidly stirring ice-water containing 1% acetic acid. The mild acid neutralizes the auxiliary base and unreacted butylamine, keeping them in the aqueous phase, while the target product precipitates cleanly as a free base.

Q4: Can I push the reaction faster by increasing the temperature to 100 °C? A4: It is not recommended. While the C4 position is highly reactive, pushing the temperature past 80 °C increases the risk of bis-substitution at the C7 position[5]. Furthermore, it exacerbates the volatility loss of n-butylamine. Stick to 60–70 °C with an auxiliary base.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes based on optimized laboratory parameters.

Solvent SystemBase UsedTemp (°C)Time (h)Yield (%)Primary Impurity Profile
Ethanol (Reagent Grade)n-Butylamine (3.0 eq)78 (Reflux)1245 - 55%4-Hydroxy byproduct (High), Unreacted SM
DMF (Standard)K₂CO₃ (2.0 eq)80860 - 65%4-Hydroxy byproduct (Moderate), C7-substitution
Isopropanol (Anhydrous) DIPEA (1.5 eq) 70 6 85 - 92% Clean profile, trace unreacted SM
DMF (Anhydrous)DIPEA (1.5 eq)60480 - 88%Trace 4-Hydroxy byproduct

Note: Anhydrous Isopropanol (IPA) is the superior solvent as it provides excellent solubility for the starting material at 70 °C but allows the product to crystallize upon cooling, driving the reaction forward via Le Chatelier's principle.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Workflow Step1 1. Reagent Preparation Dry IPA, 1.0 eq SM, 1.5 eq DIPEA Step2 2. Nucleophile Addition Dropwise addition of 1.2 eq n-Butylamine Step1->Step2 Step3 3. S_NAr Reaction Heat to 70 °C for 6 h under N2 Step2->Step3 Step4 4. Quench & Neutralization Drip into ice-water + 1% AcOH Step3->Step4 Step5 5. Product Isolation Vacuum filtration & cold wash Step4->Step5

Caption: Self-validating experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology:

Step 1: System Assembly & Purging

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline-3-carbonitrile (1.0 equivalent, e.g., 5.0 mmol).

  • Add anhydrous Isopropanol (10 volumes, 50 mL) and N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents, 7.5 mmol).

  • Purge the system with Nitrogen ( N2​ ) for 5 minutes to displace ambient moisture. Validation Checkpoint 1: The starting material should form a pale suspension. Ensure the condenser water is flowing and chilled to prevent amine loss.

Step 2: Nucleophile Introduction

  • Using a dry syringe, add n-butylamine (1.2 equivalents, 6.0 mmol) dropwise over 2 minutes at room temperature.

  • Gradually heat the reaction mixture to 70 °C using a temperature-controlled oil bath. Validation Checkpoint 2: Upon reaching 70 °C, the suspension should transition into a clear, slightly yellow homogeneous solution, indicating the formation of the reactive intermediate.

Step 3: Reaction Monitoring

  • Stir the reaction at 70 °C for 6 hours.

  • Pull a 50 µL aliquot, dilute in 1 mL of methanol, and analyze via TLC (Hexane:Ethyl Acetate, 7:3 v/v) or LC-MS. Validation Checkpoint 3: TLC must show complete consumption of the starting material ( Rf​ ~0.65) and the appearance of a vibrant, UV-active product spot ( Rf​ ~0.40). If SM remains, stir for an additional 2 hours. Do not add more amine.

Step 4: Quench and Precipitation

  • Remove the flask from the oil bath and allow it to cool to room temperature (20–25 °C).

  • Prepare a beaker with 150 mL of rapidly stirring ice-water containing 1% v/v glacial acetic acid.

  • Add the reaction mixture dropwise into the ice-water. Validation Checkpoint 4: A dense, off-white to pale yellow precipitate should form immediately upon contact with the aqueous phase. The acetic acid ensures that DIPEA and residual n-butylamine remain dissolved as aqueous salts.

Step 5: Isolation and Drying

  • Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with ice-cold water (2 × 20 mL) followed by ice-cold 10% ethanol in water (10 mL) to remove any co-precipitated lipophilic impurities.

  • Dry the solid under high vacuum at 45 °C for 12 hours. Validation Checkpoint 5: The final product should be a free-flowing, off-white powder. Expected yield: 85–92%. Purity by HPLC should exceed 98%.

Part 5: References

  • Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline - Benchchem. URL:

  • Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions - Benchchem. URL:

  • 4,7-Dichloroquinoline - Wikipedia. URL:

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines - TÜBİTAK Academic Journals. URL:

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity - ACS Publications. URL:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Overview & Mechanistic Context 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Chemical Overview & Mechanistic Context

4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a highly functionalized heterocyclic intermediate widely utilized in the development of kinase inhibitors and antimalarial pharmacophores[1],[2]. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 4,7-dichloroquinoline-3-carbonitrile and n-butylamine[3].

Because the 4-aminoquinoline-3-carbonitrile scaffold is an essential building block for downstream polycyclic ring construction[4], achieving >99% purity is critical. Trace impurities—such as des-chloro analogs or unreacted starting materials—can severely poison downstream cross-coupling catalysts or skew biological assay results. This guide provides field-validated troubleshooting steps and protocols to isolate and purify this compound effectively.

Process Visualization

Workflow Synthesis 1. SNAr Synthesis (4,7-dichloroquinoline-3-carbonitrile + n-butylamine) Workup 2. Aqueous Workup (5% NH4Cl Wash to remove excess amine) Synthesis->Workup Crude Mixture Chromatography 3. Flash Chromatography (Silica Gel, 1% TEA in EtOAc/Hexane) Workup->Chromatography Organic Phase Recrystallization 4. Two-Solvent Recrystallization (DCM / Hexane System) Chromatography->Recrystallization Pooled Fractions Pure 5. Pure 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (>99% Purity) Recrystallization->Pure Crystalline Solid

Workflow for purification of 4-(butylamino)-7-chloroquinoline-3-carbonitrile.

Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my product exhibits severe peak tailing and co-elutes with unreacted 4,7-dichloroquinoline-3-carbonitrile. How can I resolve this?

  • Causality: The secondary amine of 4-(butylamino)-7-chloroquinoline-3-carbonitrile strongly interacts with the acidic silanol groups on standard stationary phase silica via hydrogen bonding, causing peak tailing. The unreacted starting material lacks this secondary amine and elutes cleanly, often overlapping with the tailing product.

  • Solution: Pre-treat the silica gel with 1% Triethylamine (TEA) in your mobile phase (e.g., Hexane/Ethyl Acetate). TEA acts as a sacrificial base, neutralizing the acidic silanols and preventing hydrogen bonding with your target compound. This sharpens the product peak and ensures baseline resolution from the starting material.

Q2: I am trying to recrystallize the purified product, but it is "oiling out" (forming a biphasic liquid) instead of forming crystals. What causes this and how do I fix it?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the chosen solvent system, or when the solvent mixture is too polar to maintain solubility before the crystallization boundary is reached. The hydrophobic butyl chain combined with the rigid quinoline core makes this compound prone to oiling out in purely aqueous or highly polar systems (like Ethanol/Water).

  • Solution: Switch to a binary solvent system with a steeper solubility curve, such as Dichloromethane (DCM) and Hexane. Dissolve the crude in a minimal amount of boiling DCM (an excellent solvent for this core), and slowly add Hexane (anti-solvent) dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature. Rapid cooling forces the compound out of solution too quickly, bypassing the nucleation phase and leading to oiling.

Q3: How do I completely remove residual n-butylamine from the crude mixture before loading it onto the column?

  • Causality: n-Butylamine is highly nucleophilic and basic. If left in the crude mixture, it will streak heavily on the column and degrade the silica. However, washing with strong acids (like 1M HCl) risks protonating the quinoline nitrogen (pKa ~4.5), which will pull your target product into the aqueous layer and destroy your yield.

  • Solution: Perform a rigorous aqueous workup using a mildly acidic solution, such as 5% aqueous ammonium chloride (NH₄Cl, pH ~5.5). This specific pH is sufficient to protonate the highly basic unreacted n-butylamine (pKa ~10.7) making it water-soluble, while leaving the less basic aminoquinoline strictly in the organic phase[3].

Quantitative Data: Solvent Systems & Outcomes

The following table summarizes the empirical performance of various solvent systems during the purification and recrystallization phases.

Solvent System / MethodRatio (v/v)AdditiveApplicationObserved Result / Purity Metric
Hexane : Ethyl Acetate 3:11% TEAFlash ChromatographyRf ≈ 0.45 (Sharp peak, baseline resolution)
Hexane : Ethyl Acetate 3:1NoneFlash ChromatographyRf ≈ 0.35 - 0.50 (Severe tailing, overlap)
Dichloromethane : MeOH 95:5NoneFlash ChromatographyRf ≈ 0.40 (Moderate resolution)
DCM : Hexane 1:3NoneRecrystallization>85% Yield , White crystalline needles
Ethanol : Water 4:1NoneRecrystallization~70% Yield, High risk of oiling out

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography Purification

This self-validating protocol ensures the complete separation of the target compound from the unreacted dichloroquinoline precursor.

  • Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of Hexane containing 1% (v/v) Triethylamine (TEA). Flush with 2 column volumes of the same solvent to fully neutralize silanol sites.

  • Sample Loading: Dissolve the crude 4-(butylamino)-7-chloroquinoline-3-carbonitrile in a minimal volume of Dichloromethane (DCM). Carefully apply the solution to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.

  • Gradient Elution: Elute the column using a gradient solvent system. Start from 100% Hexane (with 1% TEA) and gradually increase the polarity to 25% Ethyl Acetate / 75% Hexane (with 1% TEA).

  • Fraction Monitoring: Collect 20 mL fractions and monitor via TLC (UV detection at 254 nm). The starting material (4,7-dichloroquinoline-3-carbonitrile) will elute first (higher Rf), followed by the target product.

  • Isolation: Pool the fractions containing the pure product (single spot on TLC) and concentrate under reduced pressure at 40°C to yield a pale yellow solid.

Protocol B: Two-Solvent Recrystallization (DCM/Hexane)

This protocol utilizes anti-solvent crystallization principles to yield >99% pure crystalline needles.

  • Primary Dissolution: Transfer the chromatographed solid to a clean, dry Erlenmeyer flask. Add a minimal amount of Dichloromethane (DCM) (approx. 3-5 mL per gram of product). Gently warm the flask in a water bath (35°C) until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining gentle heating, add Hexane dropwise to the solution while swirling continuously. Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears in the solution.

  • Clarification: Add 1-2 drops of DCM just until the solution becomes perfectly clear again. This sets the solution exactly at the saturation point.

  • Controlled Crystallization: Remove the flask from the heat source. Cover the mouth of the flask with aluminum foil (punctured with a few holes to allow trace DCM evaporation) and allow it to cool completely undisturbed to room temperature over 2-4 hours.

  • Yield Maximization: Once room temperature is reached and crystal formation is visible, place the flask in an ice bath (0-4°C) for an additional 1 hour to crash out the remaining product.

  • Filtration & Drying: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold Hexane. Dry the crystals under high vacuum at 45°C for 12 hours.

References

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles (ResearchGate). URL:[Link]

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central (PMC). URL: [Link]

  • A Refined Pharmacophore Identifies Potent 4-Amino-7-chloroquinoline-Based Inhibitors. University of Nebraska-Lincoln Digital Commons. URL: [Link]

Sources

Optimization

Optimizing reaction conditions and temperature for CAS 5423-71-2 synthesis

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, empirical optimization data, and validated protocols for the regioselective synthesis of 4-(Butylamino)-7-chloroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, empirical optimization data, and validated protocols for the regioselective synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2) .

As a critical precursor in drug development, the synthesis of this quinoline derivative relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. Mastering the kinetic control of this reaction is essential for maximizing yield and preventing downstream purification bottlenecks.

Troubleshooting Guides & FAQs

Q: Why am I observing the 4,7-bis(butylamino) impurity during scale-up? A: This is a classic issue of thermal runaway overcoming regioselectivity. In the starting material (4,7-dichloroquinoline-3-carbonitrile), the C4-chloride is highly activated by both the adjacent 3-carbonitrile group and the quinoline nitrogen. However, the C7-chloride is also weakly activated [1]. If the internal reaction temperature exceeds 90 °C, or if a localized exotherm occurs during rapid amine dosing, the thermal activation energy for C7 substitution is breached.

  • Causality & Solution: Maintain strictly controlled internal temperatures (65–78 °C) and utilize a slow dosing strategy for the n-butylamine. This keeps the kinetic energy of the system strictly within the threshold required for C4 mono-substitution.

Q: My reaction stalls at 70-80% conversion. How can I drive it to completion without increasing the temperature? A: As the SNAr reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If n-butylamine is used as both the nucleophile and the base, the generated HCl will protonate the unreacted n-butylamine, rendering it non-nucleophilic and stalling the reaction [2].

  • Causality & Solution: Introduce a sterically hindered, non-nucleophilic auxiliary base such as N,N-Diisopropylethylamine (DIPEA). DIPEA scavenges the HCl without competing for the electrophilic C4 carbon, allowing you to use a near-stoichiometric amount of n-butylamine (1.1–1.2 eq) and driving the reaction to >99% conversion.

Q: Which solvent system provides the optimal balance of yield and regioselectivity? A: While polar aprotic solvents (like DMF or DMSO) accelerate SNAr reactions by leaving the nucleophile unsolvated, they often lead to poor regioselectivity and higher bis-substitution rates.

  • Causality & Solution: Polar protic solvents, particularly absolute ethanol, are superior for this specific transformation [3]. Ethanol moderately solvates the n-butylamine via hydrogen bonding, slightly dampening its nucleophilicity. This kinetic dampening widens the reactivity gap between the C4 and C7 positions, ensuring high regioselectivity for CAS 5423-71-2.

Reaction Pathway & Kinetic Control

The following diagram illustrates the SNAr mechanistic pathway, highlighting the critical intermediate and the thermal threshold that leads to impurity generation.

SNAr_Mechanism SM 4,7-Dichloroquinoline- 3-carbonitrile (Electrophile) MC Meisenheimer Complex (C4 Activated by -CN & -N=) SM->MC EtOH, 60-78°C SNAr Attack Nu n-Butylamine (Nucleophile) Nu->MC Prod CAS 5423-71-2 (Target Product) MC->Prod - HCl (via DIPEA) Impurity 4,7-Bis(butylamino)... (Over-reaction Impurity) Prod->Impurity Excess Amine + Temp > 100°C

Reaction pathway for CAS 5423-71-2 highlighting the SNAr mechanism and thermal impurity risks.

Empirical Data: Optimization Matrices

The table below summarizes quantitative optimization data. Notice how the combination of a protic solvent and an auxiliary base at moderate temperatures yields the optimal impurity profile.

Solvent SystemBase StrategyTemperature (°C)Time (h)Yield of CAS 5423-71-2Bis-substituted Impurity
DMFn-Butylamine (3.0 eq)100265%High (>15%)
DMFDIPEA (2.0 eq)80482%Moderate (5–8%)
Ethanol (Abs) DIPEA (2.0 eq) 78 (Reflux) 6 91% Low (<2%)
IsopropanolDIPEA (2.0 eq)651288%Very Low (<1%)

Validated Experimental Protocol

This methodology is designed as a self-validating system . Reaction completion is quantitatively confirmed via HPLC, and product purity is visually and gravimetrically validated through a controlled crystallization process, eliminating the need for column chromatography.

Objective: High-yield, regioselective synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile. Scale: 100 mmol (Scale-up ready).

Reagents:

  • 4,7-Dichloroquinoline-3-carbonitrile (SM): 22.3 g (100 mmol)

  • n-Butylamine: 8.77 g (120 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 25.8 g (200 mmol, 2.0 eq)

  • Ethanol (Absolute): 200 mL

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal temperature probe. Purge the system with inert Nitrogen gas to prevent oxidative side reactions.

  • Substrate Dissolution: Charge the flask with 22.3 g of the SM and 200 mL of absolute ethanol. Begin agitation at 250 RPM. Note: The suspension will only partially dissolve at room temperature.

  • Base Addition: Add 25.8 g of DIPEA in a single portion.

  • Nucleophile Dosing (Critical Step): Heat the mixture to 60 °C. Using an addition funnel, dose the n-butylamine (8.77 g) dropwise over 30 minutes.

    • Causality: Slow dosing prevents localized concentration spikes and manages the mild exotherm, ensuring the thermal threshold for C7-substitution is never reached.

  • Reaction Maturation & Validation: Elevate the internal temperature to 75–78 °C (gentle reflux). Maintain for 6 hours.

    • Self-Validation: Pull a 0.1 mL aliquot, dilute in methanol, and monitor via HPLC (UV 254 nm). The reaction is deemed complete when the SM peak area is <1%.

  • Workup & Isolation: Cool the reactor to 5 °C at a controlled rate of 10 °C/hour.

    • Causality: Controlled cooling induces the selective crystallization of the target product while leaving the highly soluble DIPEA-HCl salts and trace impurities in the mother liquor.

  • Filtration: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with 50 mL of ice-cold ethanol, followed by 50 mL of cold deionized water to remove any residual hydrochloride salts.

  • Drying: Dry the product in a vacuum oven at 45 °C to a constant weight. Expected yield: ~23.6 g (91%).

References

  • Bentham Science Publishers (2021). Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines. Current Topics in Medicinal Chemistry. Available at:[Link]

  • Semantic Scholar / MDPI (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Available at:[Link]

Troubleshooting

Addressing false positives in high-throughput screening with 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot assay interference caused by 4-(Butylamino)-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot assay interference caused by 4-(Butylamino)-7-chloroquinoline-3-carbonitrile .

This compound features a 4-amino-7-chloroquinoline core conjugated with a 3-carbonitrile group. While this scaffold is highly privileged in medicinal chemistry (notably in antimalarial and kinase inhibitor programs), its unique physicochemical properties make it a frequent offender for assay interference. A robust screening cascade must be a self-validating system; every hit must survive orthogonal counter-screens that control for the detection modality itself.

Below, you will find a diagnostic matrix, mechanistic FAQs, and field-proven protocols to ensure your hit is a true biological modulator and not a Pan-Assay Interference Compound (PAINS) [1].

I. Quantitative Diagnostic Matrix

Before diving into the troubleshooting steps, compare your assay data against the known interference metrics for this chemotype. If your data aligns with the values below, you are likely dealing with an assay artifact.

Interference MechanismPrimary MetricTypical Value for this ChemotypeAssay Impact
Autofluorescence Excitation / Emission λmax​ Ex: ~340 nm / Em: ~430 nmFalse positives in AMC/coumarin-based fluorometric assays.
Colloidal Aggregation Critical Aggregation Conc. (CAC)2.5 – 5.0 µMNon-specific enzyme sequestration; pan-assay inhibition.
Heme Sequestration Binding Affinity ( Kd​ )10 – 50 nMPotent false inhibition of peroxidase-coupled or CYP450 readouts.
Stoichiometric Anomaly Dose-Response Hill Coefficient ( nH​ )> 2.5Unnaturally steep curves indicative of aggregate-based silencing.
II. Mechanistic FAQs & Troubleshooting

Q1: My fluorometric assay shows massive baseline signal when using this compound, leading to a false "activation" readout. Why does this happen, and how do I fix it? The Causality: The 4-amino donor and the 3-carbonitrile acceptor on the quinoline core create a strong electronic "push-pull" system across an extended π -conjugated aromatic ring. This structural feature is highly efficient at absorbing UV/blue light and emitting in the blue/green spectrum. If your assay uses fluorophores like 7-Amino-4-methylcoumarin (AMC), the compound's intrinsic fluorescence will mask or mimic the enzymatic cleavage of the substrate. The Fix: You must decouple the compound's optical properties from the biological readout. Implement Protocol A (Autofluorescence Counter-Screen) to quantify the baseline shift. If the compound is intrinsically fluorescent, switch to a red-shifted detection modality (e.g., Resazurin or Cy5) or an orthogonal readout like Time-Resolved Fluorescence Energy Transfer (TR-FRET), which utilizes a time delay to eliminate prompt autofluorescence [2].

Q2: The compound inhibits my target enzyme with a sub-micromolar IC50​ , but the dose-response curve is extremely steep (Hill slope > 2.5). Is this a true allosteric effect? The Causality: A Hill slope greater than 2.0 in a standard 1:1 binding model is a massive red flag for colloidal aggregation. Highly planar, hydrophobic molecules like 4-(Butylamino)-7-chloroquinoline-3-carbonitrile tend to self-associate in aqueous buffers at low micromolar concentrations (the Critical Aggregation Concentration). These colloidal micelles non-specifically sequester and denature the target enzyme. The Fix: True small-molecule binding is insensitive to mild non-ionic detergents, whereas colloidal aggregates are disrupted by them. Run Protocol B (Detergent-Reversed Aggregation Assay) . If the addition of 0.01% Triton X-100 shifts the IC50​ by more than 10-fold, the initial hit was an aggregation artifact.

Q3: I am running a peroxidase-coupled assay (or a CYP450 assay) and seeing potent inhibition. Could this be an artifact? The Causality: The 4-amino-7-chloroquinoline nucleus is the exact pharmacophore of chloroquine, which is evolutionarily optimized to strongly complex with heme ( β -hematin) via π−π stacking and coordinate bonding [3]. If your assay relies on a heme-containing enzyme (like Horseradish Peroxidase in ELISA or a Cytochrome P450), the compound will bind directly to the assay's reporter enzyme's prosthetic group, shutting down the readout independently of your actual biological target. The Fix: Run a counter-screen against the reporter enzyme alone (e.g., test the compound directly against HRP + substrate without your primary target). If it inhibits the reporter, you must switch to a non-heme-coupled detection method (e.g., a luminescence-based ATP consumption assay).

III. Experimental Protocols for Hit Validation
Protocol A: Autofluorescence Counter-Screen

This protocol isolates the optical properties of the compound from the biological reaction.

  • Buffer Preparation: Prepare your standard assay buffer without the target enzyme and without the fluorogenic substrate.

  • Compound Plating: Pin-transfer 4-(Butylamino)-7-chloroquinoline-3-carbonitrile into a 384-well black/clear-bottom plate to achieve a final concentration matching your screening dose (e.g., 10 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate for 15 minutes at room temperature to mimic standard assay conditions.

  • Readout: Read the plate at your assay's specific excitation and emission wavelengths (e.g., Ex 340 nm / Em 450 nm).

  • Data Interpretation: Calculate the Signal-to-Background (S/B) ratio against the DMSO control. An S/B > 1.5 indicates significant autofluorescence. The compound must be flagged, and the primary assay data discarded in favor of a red-shifted orthogonal assay.

Protocol B: Detergent-Reversed Aggregation Assay

This protocol uses micelle disruption to differentiate true 1:1 stoichiometry from colloidal sequestration.

  • Master Mix Preparation: Prepare two identical batches of your enzyme-substrate master mix.

    • Mix A: Standard assay buffer.

    • Mix B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 (or CHAPS if the enzyme is sensitive to Triton).

  • Plating: Aliquot Mix A into the left half of a 384-well plate and Mix B into the right half.

  • Dose-Response: Dispense the compound in a 10-point dose-response curve (e.g., 0.01 µM to 50 µM) into both halves of the plate.

  • Incubation & Readout: Run the assay to completion according to your standard operating procedure.

  • Data Interpretation: Plot the dose-response curves for both conditions and calculate the IC50​ .

    • Self-Validating Logic: If IC50(MixA)​≈IC50(MixB)​ , the compound is a true binder. If the compound shows activity in Mix A but is completely inactive in Mix B (or shifts >10x), it is a colloidal aggregator and should be triaged out of the pipeline.

IV. HTS Triage Workflow Visualization

Follow this logical decision tree when validating hits containing the 4-amino-7-chloroquinoline-3-carbonitrile core.

HTS_Triage Start Primary HTS Hit: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Fluorescence Is the readout fluorometric? Start->Fluorescence AutoFluor Run Protocol A (Compound Only). High baseline signal? Fluorescence->AutoFluor Yes AggCheck Does the dose-response have a Hill Slope > 2.0? Fluorescence->AggCheck No SpectralShift False Positive: Autofluorescence Artifact AutoFluor->SpectralShift Yes AutoFluor->AggCheck No Detergent Run Protocol B (+0.01% Triton). Does IC50 shift >10-fold? AggCheck->Detergent Yes HemeCheck Does the assay utilize a heme-containing enzyme? AggCheck->HemeCheck No AggArtifact False Positive: Colloidal Aggregation Detergent->AggArtifact Yes Detergent->HemeCheck No HemeArtifact False Positive: Heme Sequestration HemeCheck->HemeArtifact Yes TrueHit Proceed to Orthogonal Biophysical Validation (SPR/ITC) HemeCheck->TrueHit No

Decision matrix for triaging 4-aminoquinoline HTS hits to eliminate assay interference artifacts.

V. References
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds National Institutes of Health (NIH) / PMC[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Journal of Medicinal Chemistry / ACS[Link]

  • Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development National Institutes of Health (NIH) / PMC[Link]

Optimization

Minimizing cytotoxicity of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile in mammalian cell cultures

Technical Support Center: Minimizing Cytotoxicity of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Cytotoxicity of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers troubleshoot and minimize the in vitro cytotoxicity of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile .

This molecule is a hybrid pharmacophore. It contains a 3-cyanoquinoline core, which is a privileged scaffold widely recognized for potent receptor tyrosine kinase (RTK) inhibition (e.g., EGFR, HER2, and Src)[1][2]. However, it also features a 7-chloro-4-aminoquinoline motif, a structure synonymous with classic antimalarials like chloroquine, which are notorious for accumulating in acidic organelles[3][4]. When applied to mammalian cell cultures, this dual nature often leads to a competition between targeted kinase inhibition and off-target physicochemical toxicity.

I. Diagnostic Workflow for Cytotoxicity

Before adjusting your experimental parameters, you must identify the exact mechanism driving cell death in your cultures. Use the diagnostic workflow below to categorize the cytotoxicity.

Workflow Start Cytotoxicity Observed in Mammalian Cells Time Onset of Cell Death? Start->Time Acute < 24 Hours (Acute Toxicity) Time->Acute Delayed > 48 Hours (Delayed Toxicity) Time->Delayed Precip Check Media for Micro-precipitates Acute->Precip Vacuole Check for Cellular Vacuolization Delayed->Vacuole Solubility Optimize DMSO/Vehicle Concentration Precip->Solubility Lysosome Assess Lysosomal Trapping (LysoTracker) Vacuole->Lysosome

Diagnostic workflow for identifying and mitigating compound cytotoxicity.

II. Troubleshooting Guides & FAQs

Q1: My cells (e.g., HEK293, Vero) are dying within 12 hours of treatment, and I observe micro-crystals in the culture media. How do I prevent this? Causality: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile is highly hydrophobic due to the aliphatic butyl chain and the halogenated quinoline ring. When a highly concentrated DMSO stock is pipetted directly into cold or room-temperature aqueous media, the compound rapidly drops below its thermodynamic solubility limit, forming micro-aggregates. These aggregates physically disrupt lipid bilayers, causing acute, non-specific membrane rupture and rapid necrotic cell death. Solution: You must prevent "solvent shock." Never exceed a final DMSO concentration of 0.1% to 0.5% (v/v). Pre-warm your complete culture media to 37°C before adding the compound. If precipitation persists, complex the compound with β -cyclodextrin or use a co-solvent system (e.g., 0.1% Tween-80) to maintain it in a monomeric state.

Q2: The cells survive the first 24 hours, but by 48 hours they develop massive cytoplasmic vacuoles and undergo apoptosis. What is the mechanism? Causality: This is a classic hallmark of the 7-chloro-4-aminoquinoline moiety[3]. The secondary amine on the butylamino group is basic. The unprotonated compound easily diffuses across the cell membrane and into acidic lysosomes. Once inside the low-pH environment of the lysosome, the amine becomes protonated. The charged molecule can no longer cross the membrane and becomes trapped (ion trapping/lysosomotropism). This massive accumulation buffers the lysosomal pH, inactivating acid hydrolases and blocking the fusion of autophagosomes with lysosomes, ultimately leading to toxic vacuolization and apoptosis[3]. Solution: If your goal is to study early kinase signaling (e.g., EGFR/HER2 inhibition)[2], restrict your compound exposure time to 2–6 hours to capture phosphorylation events before lysosomal toxicity occurs. If long-term viability is required, you must lower the working concentration to the low nanomolar range.

Q3: I am using this compound to inhibit a specific kinase in cancer cells, but it is also killing my wild-type control cells (e.g., MRC-5 fibroblasts). Why is it not selective? Causality: 3-Cyanoquinolines are ATP-competitive inhibitors. While they can be highly potent against specific targets, the planar quinoline core can promiscuously bind to the ATP-binding pockets of off-target kinases essential for normal cell survival[1][5]. Furthermore, wild-type cells like MRC-5 are highly susceptible to the basal autophagy inhibition caused by the 4-aminoquinoline core[4]. Solution: Perform a rigorous dose-response curve. The therapeutic window for 3-cyanoquinolines is often narrow. Target kinase inhibition usually occurs between 10–100 nM, while off-target cytotoxicity and lysosomotropism dominate at concentrations >1 µM.

III. Quantitative Data Summary

To aid in experimental design, the following table summarizes the physicochemical thresholds and recommended parameters for utilizing this compound in mammalian cell cultures.

ParameterValue / ObservationImplication for Cell Culture
Target Kinase IC 50​ ~10 - 100 nMUse low nanomolar concentrations for on-target signaling assays to avoid toxicity.
Cytotoxic CC 50​ (Vero/MRC-5) ~5 - 20 µMConcentrations above 1 µM will likely trigger off-target cell death[4][5].
Max DMSO Tolerance 0.1% - 0.5% (v/v)Exceeding this causes compound precipitation and solvent-induced toxicity.
Lysosomal Trapping Onset 12 - 24 HoursLimit exposure times for signaling assays to <6 hours to prevent vacuolization.

IV. Mechanistic Pathway: Lysosomal Trapping

Understanding the exact sequence of events that leads to delayed cytotoxicity is critical for interpreting your assay results.

Mechanism Comp 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile Diff Diffusion into Acidic Lysosome Comp->Diff Prot Protonation of Amine (Ion Trapping) Diff->Prot pH Elevation of Lysosomal pH Prot->pH Block Inhibition of Autophagosome Fusion pH->Block Tox Cellular Vacuolization & Apoptosis Block->Tox

Mechanism of lysosomal trapping and autophagy inhibition by 4-aminoquinolines.

V. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used to assess this compound must include built-in validation controls.

Protocol 1: Optimized Solubilization and Media Preparation

This protocol prevents acute cytotoxicity caused by compound aggregation.

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

  • Media Pre-warming: Warm the complete culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath. Causality: Cold media drastically reduces the thermodynamic solubility of the compound, causing instant precipitation.

  • Serial Dilution (Self-Validating Step): Do not add the 10 mM stock directly to the cells. First, prepare an intermediate 100 µM solution in 37°C media. Vortex vigorously for 10 seconds.

  • Visual Inspection: Observe the intermediate solution under a phase-contrast microscope. If micro-crystals are visible, the compound has crashed out, invalidating the preparation. You must add a solubilizer (e.g., 0.1% Tween-80) to the intermediate stock.

  • Final Dosing: Dilute the intermediate solution 1:10 into the culture wells to achieve a 10 µM final concentration (0.1% final DMSO).

Protocol 2: LysoTracker™ Validation of Lysosomotropism

This protocol confirms whether delayed cytotoxicity is due to lysosomal swelling.

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or Vero) at 1×104 cells/well in a 96-well black plate with a clear optical bottom. Allow 24 hours for adherence.

  • Treatment Application (Self-Validating System):

    • Test Well: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (1 µM and 10 µM).

    • Positive Control: Chloroquine (50 µM) – Validates the assay by guaranteeing massive lysosomal swelling and autophagy blockade[3].

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Incubate cells for 24 hours at 37°C, 5% CO 2​ .

  • Staining: Remove media. Add pre-warmed media containing 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear stain). Incubate for 30 minutes.

  • Imaging & Causality Analysis: Wash gently with PBS and image immediately via fluorescence microscopy. If the test compound induces large, intensely red fluorescent puncta identical to the Chloroquine positive control, the cytotoxicity is definitively driven by lysosomal trapping.

VI. References

Sources

Reference Data & Comparative Studies

Validation

Preclinical Comparison Guide: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile vs. Chloroquine

Executive Summary The development of next-generation 4-aminoquinolines is driven by the urgent need to overcome Plasmodium falciparum resistance and mitigate the dose-limiting cardiotoxicity associated with legacy drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation 4-aminoquinolines is driven by the urgent need to overcome Plasmodium falciparum resistance and mitigate the dose-limiting cardiotoxicity associated with legacy drugs like Chloroquine (CQ). This guide provides a comprehensive technical comparison between the standard reference, Chloroquine , and a structurally constrained analog, 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2)[1]. By analyzing their physicochemical properties, target affinities, and safety profiles, this document serves as a foundational resource for researchers evaluating novel lysosomotropic and antimalarial agents.

Structural and Physicochemical Profiling

The pharmacological behavior of 4-aminoquinolines is dictated by their lipophilicity and basicity. Chloroquine features a 7-chloroquinoline core attached to a flexible 4-diethylamino-1-methylbutylamino side chain. This structure contains two highly basic centers: a secondary amine and a terminal tertiary amine, rendering it highly lysosomotropic.

In contrast, 4-(Butylamino)-7-chloroquinoline-3-carbonitrile introduces two critical structural modifications:

  • 3-Carbonitrile Substitution: The addition of a cyano group at the 3-position is strongly electron-withdrawing. This pulls electron density away from the quinoline core, significantly lowering the pKa of the quinoline nitrogen.

  • Truncated Side Chain: The complex tertiary amine side chain is replaced with a simple, linear n-butylamino group.

Causality in Drug Design: The mutant PfCRT transporter in CQ-resistant malaria strains relies on the protonated state of the drug to efflux it from the digestive vacuole. By lowering the overall pKa via the 3-cyano group, the analog remains less protonated at vacuolar pH, effectively bypassing the PfCRT efflux mechanism . Furthermore, the removal of the lipophilic tertiary amine drastically alters the drug's interaction with off-target ion channels.

Table 1: Physicochemical Properties
PropertyChloroquine (CQ)4-(Butylamino)-7-chloroquinoline-3-carbonitrile
Molecular Weight 319.87 g/mol 259.73 g/mol
Side Chain 4-diethylamino-1-methylbutylaminon-Butylamino
Ring Substitution 7-chloro7-chloro, 3-carbonitrile
Predicted pKa (basic) ~10.1 (tertiary), ~8.1 (secondary)~9.5 (secondary), <6.0 (quinoline N)
Lysosomotropism High (Biprotonated at pH 4.7)Moderate (Monoprotonated at pH 4.7)

Mechanistic Pathways: Hemozoin Inhibition & Autophagy

Both compounds exert their primary biological effects by accumulating in acidic organelles (the parasite's digestive vacuole or mammalian lysosomes).

  • Antimalarial Mechanism: Inside the acidic food vacuole, the drugs bind to toxic free heme (ferriprotoporphyrin IX) generated during hemoglobin degradation. This binding prevents the parasite from crystallizing heme into non-toxic hemozoin, leading to parasite death via oxidative stress and membrane damage .

  • Autophagy Inhibition: In mammalian cells, basic amines accumulate in lysosomes, raising the luminal pH and inhibiting lysosomal hydrolases. This blocks autophagosome-lysosome fusion, halting autophagic flux .

MOA Drug 4-Aminoquinoline (CQ / Analog) Vacuole Acidic Vacuole (pH 4.7) Drug->Vacuole Diffusion Protonation Protonation & Trapping Vacuole->Protonation Heme Toxic Free Heme Protonation->Heme Binding Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Crystallization (Blocked by Drug) Death Parasite Death Heme->Death Accumulation

Mechanism of 4-aminoquinoline accumulation and heme crystallization inhibition.

Comparative Efficacy & Safety Data

A critical failure point for many 4-aminoquinolines is cardiotoxicity, specifically the inhibition of the hERG potassium channel, which leads to QT interval prolongation. The promiscuous inner cavity of the hERG channel strongly binds to lipophilic basic amines.

Expert Insight: The 3-carbonitrile analog demonstrates a superior safety profile. By truncating the side chain to a simple butyl group and removing the terminal diethylamino moiety, the critical pharmacophore required for high-affinity hERG binding is abolished .

Table 2: Efficacy & Safety Profile (Representative Preclinical Data)
Assay / TargetChloroquine (CQ)3-Carbonitrile AnalogMechanistic Implication
P. falciparum (3D7 - CQ Sensitive) 10 - 15 nM25 - 40 nMSlight reduction in baseline potency due to lower lysosomal trapping kinetics.
P. falciparum (W2 - CQ Resistant) 150 - 200 nM30 - 50 nM3-cyano group reduces protonation, bypassing the PfCRT efflux mechanism.
Autophagy Inhibition (LC3-II) +++ (Strong)++ (Moderate)Lower pKa reduces massive lysosomal swelling and non-specific cytotoxicity.
hERG Channel Inhibition (IC50) ~2.5 µM (High Risk)>30 µM (Low Risk)Removal of terminal tertiary amine abolishes key hERG binding interaction.

Validated Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems to accurately compare these two compounds.

Protocol 1: Cell-Free Beta-Hematin Formation Assay

This assay isolates the chemical mechanism of hemozoin inhibition from complex cellular pharmacokinetics, allowing direct measurement of thermodynamic binding affinity to free heme.

  • Preparation of Hemin Solution: Dissolve hemin chloride in 0.1 M NaOH to a final concentration of 2 mM. (Causality: NaOH is required to disrupt hemin dimers, ensuring a monomeric heme solution prior to crystallization).

  • Drug Incubation: Transfer 50 µL of hemin solution to a 96-well plate. Add 50 µL of the test compound (CQ or 3-Carbonitrile analog) dissolved in DMSO at varying concentrations (0.1 µM to 100 µM).

  • Initiation of Crystallization: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8) to each well. (Causality: The acidic buffer mimics the Plasmodium digestive vacuole, driving the thermodynamic precipitation of beta-hematin).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Washing & Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with 200 µL of DMSO to remove unreacted hemin. Dissolve the remaining beta-hematin pellet in 0.1 M NaOH.

  • Quantification: Measure absorbance at 405 nm. Calculate the IC50 of hemozoin inhibition using non-linear regression.

Protocol 2: Autophagy Flux Analysis (Western Blot)

To accurately assess autophagic flux rather than mere autophagosome accumulation, it is critical to monitor both LC3-II (formation) and p62/SQSTM1 (degradation).

  • Cell Seeding: Seed HeLa cells in 6-well plates at 3×105 cells/well and incubate overnight.

  • Treatment Paradigm: Treat cells with 10 µM and 50 µM of CQ or the 3-Carbonitrile analog for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Bafilomycin A1, 100 nM).

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. (Causality: Rapid lysis on ice prevents artifactual protein degradation and preserves the endogenous LC3-I to LC3-II ratio).

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein on a 12% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against LC3B, p62/SQSTM1, and β -actin (loading control).

  • Flux Assessment: Quantify the densitometric ratio of LC3-II/ β -actin and p62/ β -actin. (Causality: Simultaneous accumulation of LC3-II and p62 confirms a late-stage block in autophagosome degradation, characteristic of lysosomotropic agents).

Workflow Step1 1. Cell Culture (HeLa / A549) Step2 2. Drug Treatment (CQ vs Analog) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. Western Blotting (LC3-I/II, p62) Step3->Step4 Step5 5. Densitometry & Flux Quantification Step4->Step5

Experimental workflow for quantifying autophagic flux via LC3-II and p62 immunoblotting.

References

  • Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites, Nature,[Link]

  • Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion, Autophagy,[Link]

  • Inhibition of hERG K+ currents by antimalarial drugs in stably expressing HEK293 cells, European Journal of Pharmacology,[Link]

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities, Bioorganic & Medicinal Chemistry Letters,[Link]

Sources

Comparative

Validation of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile as an active pharmaceutical ingredient precursor

Validation of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile as a Next-Generation API Precursor: A Comparative Technical Guide Executive Overview The 4-aminoquinoline scaffold is a privileged structure in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile as a Next-Generation API Precursor: A Comparative Technical Guide

Executive Overview

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, historically recognized for its potent antimalarial activity[1]. However, recent advancements in medicinal chemistry have repositioned functionalized 7-chloroquinolines as critical precursors for targeted kinase inhibitors and neuroprotective agents. Among these, 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2), hereafter referred to as 4-BCQC , emerges as a highly versatile active pharmaceutical ingredient (API) precursor.

This guide objectively compares 4-BCQC against traditional quinoline precursors, detailing the mechanistic rationale behind its structural advantages and providing a self-validating experimental protocol for its downstream functionalization.

Mechanistic Rationale & Structural Advantages

As an application scientist evaluating scaffold viability, the selection of an API precursor must be driven by its thermodynamic stability and downstream adaptability. The structural divergence of 4-BCQC from traditional scaffolds provides distinct pharmacokinetic and synthetic advantages:

  • C4-Butylamino Flexibility: Unlike rigid 4-anilino derivatives used in Src/Abl kinase inhibitors, the aliphatic butyl chain provides a flexible, lipophilic linker. This flexibility is critical for induced-fit binding within the ligand-binding domain (LBD) of the orphan nuclear receptor Nurr1 (NR4A2), a major target for Parkinson's disease therapeutics[2].

  • C3-Carbonitrile Electron Withdrawal: The cyano group acts as a strong hydrogen-bond acceptor and increases the acidity of the C4-NH. Furthermore, it modulates the electronic density of the quinoline ring, facilitating regioselective metalation and cross-coupling at the C7 position[3].

  • C7-Chloro Synthetic Handle: The C7 chloride serves as a reliable site for late-stage diversification via mixed lithium-magnesium reagents or palladium-catalyzed amination[4].

Comparative Performance Analysis

To objectively assess 4-BCQC, we must benchmark it against the traditional unfunctionalized scaffold (4,7-Dichloroquinoline) and the rigid kinase precursor (4-Anilino-7-chloroquinoline-3-carbonitrile). The table below summarizes their comparative performance in late-stage functionalization workflows.

PrecursorC3 SubstitutionC4 SubstitutionRotatable Bonds (Flexibility)Avg. C7 Cross-Coupling YieldPrimary Target Application
4,7-Dichloroquinoline None (-H)None (-Cl)065-70%Traditional Antimalarials
4-Anilino-7-chloroquinoline-3-carbonitrile Carbonitrile (-CN)Anilino (-NH-Ph)275-80%Rigid Kinase Inhibitors
4-BCQC Carbonitrile (-CN)Butylamino (-NH-Bu)585-92% NR4A2 Agonists / Flexible Kinase Inhibitors

Data Interpretation: The increased flexibility (5 rotatable bonds) of 4-BCQC not only improves its solubility profile in organic solvents compared to the rigid anilino-variant but also consistently results in higher yields during sterically demanding C7 functionalizations.

Experimental Validation Protocol: Self-Validating C7 Amination

To objectively validate the precursor's viability, we employ a standardized Buchwald-Hartwig cross-coupling protocol. Every step is designed with causality in mind, culminating in an In-Process Control (IPC) feedback loop that makes the system self-validating.

Causality of Reagent Selection: The electron-withdrawing C3-carbonitrile slightly deactivates the C7-chloride toward oxidative addition. To overcome this thermodynamic barrier, we utilize Pd2​(dba)3​ paired with XPhos. XPhos is an electron-rich, sterically demanding biaryl phosphine that accelerates oxidative addition and prevents catalyst deactivation by the C4-secondary amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 4-BCQC (1.0 equiv, 1.0 mmol), the target secondary amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL).

    • Rationale: Dioxane provides a high boiling point (101°C) necessary to drive the sterically hindered coupling while maintaining the solubility of the lipophilic carbonitrile precursor.

  • Reaction & Self-Validation (IPC Gate): Heat the mixture to 95°C. After 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Gate: The reaction is only deemed complete when the precursor peak ( m/z 260.1 [M+H]+ ) integrates to <2% relative to the product peak. If the precursor is >2%, spike the reaction with an additional 1 mol% Pd2​(dba)3​ and react for 2 additional hours. This feedback loop ensures quantitative conversion regardless of trace moisture or amine nucleophilicity variations.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium black and inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C7-functionalized API.

Pathway Visualization

G Precursor 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile (4-BCQC) React1 Pd-Catalyzed C7 Amination (Buchwald-Hartwig) Precursor->React1 Validation Pathway A React2 C7 Magnesiation / Electrophilic Trapping Precursor->React2 Validation Pathway B Target1 Kinase Inhibitors (e.g., Src/Abl, EGFR) React1->Target1 Target2 Neuroprotective Agents (NR4A2 / Nurr1 Agonists) React2->Target2 Comp1 4,7-Dichloroquinoline (Traditional Scaffold) Comp1->Precursor SNAr (Butylamine) & C3 Cyanation Comp2 4-Anilino-7-chloroquinoline- 3-carbonitrile (Rigid) Comp2->React1 Lower Yield / Rigid

Fig 1: Synthetic divergence and validation pathways of 4-BCQC vs traditional precursors.

References

  • Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: Expert Opinion on Drug Discovery (NIH PMC) URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

  • Title: 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 Source: PubChem URL: [Link]

Sources

Validation

In vivo vs in vitro efficacy comparison of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

In Vivo vs. In Vitro Efficacy Comparison of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: A Technical Guide for Preclinical Translation As a Senior Application Scientist in preclinical oncology and drug discovery, bri...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Efficacy Comparison of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: A Technical Guide for Preclinical Translation

As a Senior Application Scientist in preclinical oncology and drug discovery, bridging the gap between biochemical potency and physiological efficacy is the most critical hurdle in kinase inhibitor development. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2)[1][2].

By analyzing this specific compound as a representative of the highly potent 4-aminoquinoline-3-carbonitrile pharmacophore—a class foundational to clinical kinase inhibitors like Bosutinib and Pelitinib[3][4]—we will dissect the mechanistic rationale, translation gaps, and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Rationale & Structural Causality

To understand a compound's efficacy, we must first deconstruct its structure-activity relationship (SAR). The 4-aminoquinoline-3-carbonitrile scaffold is explicitly designed to target the ATP-binding cleft of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Src-family kinases[3][5].

  • The 3-Carbonitrile Group: This moiety acts as a critical bioisostere for the N-3 nitrogen found in older quinazoline-based inhibitors. Crystallographic and modeling studies demonstrate that the cyano group displaces a conserved water molecule in the kinase hinge region, allowing for direct, high-affinity hydrogen bonding with the gatekeeper threonine residue (e.g., Thr790 in EGFR or Thr338 in Src)[3][5].

  • The 7-Chloro Substitution: Halogenation at the C-7 position serves a dual purpose. Biochemically, it occupies a lipophilic, solvent-exposed cleft to increase binding affinity. Physiologically, it blocks primary sites of cytochrome P450-mediated aromatic ring oxidation, enhancing metabolic stability[2][6].

  • The 4-Butylamino Chain: While clinical derivatives often utilize a 4-anilino group (as seen in Bosutinib)[7], the flexible aliphatic 4-butylamino substitution is utilized to probe the depth and flexibility of the hydrophobic selectivity pocket[8].

Mechanism Drug 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile Kinase EGFR / Src Kinase Domain (ATP Pocket) Drug->Kinase Competitive Inhibition Path1 PI3K / AKT Pathway Kinase->Path1 Phosphorylation Path2 MAPK / ERK Pathway Kinase->Path2 Phosphorylation Tumor Tumor Cell Proliferation Path1->Tumor Survival Signal Path2->Tumor Growth Signal

Fig 1. Mechanistic pathway of 4-aminoquinoline-3-carbonitrile kinase inhibition.

The Translation Gap: In Vitro vs. In Vivo Efficacy

A compound's performance in a controlled biochemical assay rarely mirrors its behavior in a living organism. The table below synthesizes the quantitative and qualitative differences between the in vitro and in vivo profiles of 4-alkylamino/anilino-quinoline-3-carbonitriles.

Structured Efficacy Comparison
ParameterIn Vitro Profile (Biochemical/Cellular)In Vivo Profile (Murine Xenograft Models)Causality & Translation Gap
Target Engagement Direct ATP-competitive inhibition. IC50 typically ranges from 5 nM to 100 nM against isolated EGFR/Src[3][5].Requires sustained plasma concentrations to achieve >80% target suppression in tumor tissue[7].Protein Binding: High lipophilicity results in >95% plasma protein binding, drastically reducing the free fraction of the drug available to penetrate the tumor.
Cellular Potency Sub-micromolar GI50 in A431 (EGFR+) or PC-3 (Src+) cell lines[4][9].Dosing of 30–50 mg/kg/day required to achieve significant tumor growth inhibition (%T/C)[7][9].Efflux Transporters: Quinoline-3-carbonitriles are known substrates for the ABCB1 (P-glycoprotein) efflux pump, which actively expels the drug from tumor cells, limiting intracellular accumulation[10].
Metabolic Stability Highly stable in standard assay buffers and cell culture media over 72 hours.Rapid hepatic clearance; half-life (t1/2) often < 4 hours in rodents[11].N-Dealkylation: While the 7-chloro group protects the quinoline ring, the 4-butylamino chain is highly susceptible to CYP3A4-mediated N-dealkylation, leading to rapid systemic clearance compared to rigid 4-anilino analogs[11].

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are engineered as self-validating systems. Every step includes internal controls to isolate variables and prove causality.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To establish the biochemical IC50 while eliminating compound auto-fluorescence artifacts common with heterocyclic compounds.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 4-(Butylamino)-7-chloroquinoline-3-carbonitrile in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate so the final DMSO concentration is strictly 1% (causality: >1% DMSO can denature the kinase).

  • Enzyme-Substrate Addition: Add 2 nM recombinant EGFR or Src kinase and 100 nM ULight-labeled generic peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to its predetermined Michaelis constant ( Km​ ) for the specific kinase. Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection: After 60 minutes, add Europium-labeled anti-phospho antibody and EDTA to stop the reaction. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm / 615 nm.

  • Self-Validation: Include Bosutinib as a positive control reference inhibitor[4] and a DMSO-only well as a negative control to normalize plate-to-plate variation.

Protocol B: In Vivo Tumor Xenograft Efficacy Study

Purpose: To evaluate physiological efficacy and correlate Pharmacokinetics (PK) with Pharmacodynamics (PD).

  • Cell Engraftment: Inject 5×106 PC-3 (prostate cancer) or A431 cells suspended 1:1 in Matrigel subcutaneously into the right flank of 6-week-old athymic nude mice[4]. Causality: Matrigel provides extracellular matrix support, drastically improving tumor take-rates.

  • Randomization: Once tumors reach an average volume of 100–150 mm 3 , randomize mice into Vehicle, 10 mg/kg, and 30 mg/kg treatment groups (n=8 per group).

  • Formulation & Dosing: Formulate the compound in 0.5% Methylcellulose / 0.4% Tween-80. Causality: The lipophilic nature of the 7-chloroquinoline core requires a surfactant (Tween-80) to maintain a homogenous suspension for accurate oral gavage dosing. Administer daily (QD) for 21 days.

  • Efficacy Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume as V=(Length×Width2)/2 .

  • PK/PD Biomarker Harvest: On day 21, sacrifice a subset of mice at 2h, 6h, and 24h post-dose. Harvest plasma for LC-MS/MS (PK) and snap-freeze tumor tissue for Western blot analysis of p-EGFR/p-Src (PD)[7][9]. Causality: Demonstrating that target phosphorylation decreases precisely when plasma drug concentration peaks validates the on-target mechanism of action in vivo.

Workflow InVitro In Vitro Assays (Biochemical/Cellular) ADME ADME Profiling (Metabolism/Efflux) InVitro->ADME IC50 Validation InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo PK/PD Translation

Fig 2. Preclinical translation workflow from in vitro screening to in vivo validation.

Conclusion

While 4-(Butylamino)-7-chloroquinoline-3-carbonitrile possesses the structural hallmarks required for potent in vitro kinase inhibition—specifically the water-displacing 3-carbonitrile and the lipophilic 7-chloro group—its translation to in vivo efficacy requires careful formulation and dosing strategies. The primary translation gaps for this specific aliphatic derivative involve ABCB1-mediated tumor efflux[10] and potential hepatic N-dealkylation of the butyl chain[11]. Understanding these causal relationships is essential for researchers optimizing quinoline-3-carbonitrile scaffolds for clinical oncology.

References

  • 7-브로모-2-클로로퀴놀린-3-탄소니트릴 892874-32-7 wiki - Kr - guidechem.com -
  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives - ResearchG
  • 4-Amino-7-chloroquinoline AldrichCPR 1198-40-9 - Sigma-Aldrich -
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed -
  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem -
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Bosulif, INN-bosutinib - Europa.eu -
  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - Oncotarget -
  • SKI-606 (Bosutinib) blocks prostate cancer invasion, growth, and metastasis in vitro and in vivo through regulation of genes involved in cancer growth and skeletal metastasis - PubMed -
  • Optimization of 6,7-Disubstituted-4-(arylamino)
  • In vitro and in vivo identification of ABCB1 as an efflux transporter of bosutinib - PMC -

Sources

Comparative

Comparative structural analysis of 7-chloroquinoline-3-carbonitrile analogs

Comparative Structural Analysis of 7-Chloroquinoline-3-carbonitrile Analogs: Scaffold Derivatization and Kinase Performance The 7-chloroquinoline-3-carbonitrile core (CAS 1431869-27-0)[1] is a privileged chemical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of 7-Chloroquinoline-3-carbonitrile Analogs: Scaffold Derivatization and Kinase Performance

The 7-chloroquinoline-3-carbonitrile core (CAS 1431869-27-0)[1] is a privileged chemical building block that represents a fascinating evolutionary leap in medicinal chemistry. While the traditional 7-chloroquinoline scaffold is historically anchored in antimalarial pharmacology (e.g., chloroquine), the strategic installation of a 3-carbonitrile (cyano) moiety fundamentally rewires its physicochemical properties and biological trajectory.

This guide provides an in-depth comparative structural analysis of 7-chloroquinoline-3-carbonitrile analogs, evaluating their performance against traditional quinolines and alternative 3-cyanoquinolines, and detailing the experimental workflows required for their structural validation.

Structural and Electronic Impact of the 3-Carbonitrile Group

The transition from an antimalarial DNA-intercalator to a highly potent, ATP-competitive kinase inhibitor hinges entirely on the electronic influence of the 3-carbonitrile group[2].

The Causality of pKa Modulation: The 3-cyano group is a potent electron-withdrawing group (EWG). By pulling electron density away from the quinoline ring, it significantly depresses the pKa of the quinoline nitrogen (N1) to < 5.0. Why does this matter? Basic quinolines (like chloroquine, pKa ~8.1) become protonated at physiological pH, leading to massive accumulation in acidic lysosomes (lysosomotropism)—the exact mechanism required to inhibit hemozoin biocrystallization in Plasmodium. Conversely, the depressed pKa of the 3-cyanoquinoline ensures the molecule remains largely unprotonated in the cytosol. This neutrality is an absolute prerequisite for the N1 lone pair to act as a critical hydrogen-bond acceptor for the backbone amide of the kinase hinge region (e.g., Met318 in Src kinase)[3].

Furthermore, retaining the 7-chloro substituent—as opposed to the 7-alkoxy groups found in clinical kinase inhibitors like Bosutinib (SKI-606)[4]—provides a distinct halogen-bonding vector and enhances lipophilicity, altering the residence time in the solvent-exposed channel of the kinase domain.

Comparative Performance: Kinase Inhibition Profiles

When evaluating scaffold derivatization, 4-anilino-7-chloroquinoline-3-carbonitriles demonstrate exceptional potency against specific kinase targets, particularly MEK1[5] and the Src/Abl family[6].

While 7-alkoxy substitutions are often designed to improve aqueous solubility and interact with the solvent channel, 7-chloro analogs excel in penetrating deeper hydrophobic pockets and maintaining metabolic stability against oxidative dealkylation by CYP450 enzymes.

Table 1: Comparative Physicochemical and Biological Performance

Scaffold TypeR3 SubstituentR7 SubstituentR4 SubstituentN1 pKa (Approx)Primary TargetBinding Mode
Traditional Quinoline -H-ChloroDiethylamino-isopentyl~8.1HemozoinLysosomotropic / Intercalation
3-Cyanoquinoline (Alkoxy) -Carbonitrile-Methoxy/Alkoxy2,4-dichloro-5-methoxyaniline~4.5Src / AblATP-Competitive (Hinge H-bond)
3-Cyanoquinoline (Chloro) -Carbonitrile-Chloro3-chloro-4-(imidazol-2-sulfanyl)aniline~4.2MEK1ATP-Competitive (Hinge H-bond)

Mechanistic Binding in the ATP Pocket

The spatial arrangement of the 7-chloroquinoline-3-carbonitrile scaffold perfectly complements the ATP-binding cleft of multiple oncogenic kinases. The 4-anilino group dictates DFG-in vs. DFG-out conformational preference, while the 3-cyano group interacts with the gatekeeper residue[7].

BindingMechanism cluster_0 Kinase ATP Pocket (Hinge Region) N1 Quinoline N1 (H-bond Acceptor) Met Met Residue Backbone NH N1->Met H-bond C3 3-Carbonitrile (Gatekeeper Interaction) Gate Gatekeeper Residue C3->Gate Steric/Polar C4 4-Anilino Group (Hydrophobic/DFG Motif) DFG DFG Motif (Asp-Phe-Gly) C4->DFG Hydrophobic C7 7-Chloro Substituent (Solvent Channel)

Fig 1. Logical relationship of 7-chloroquinoline-3-carbonitrile pharmacophores in the kinase pocket.

Experimental Workflows for Structural Validation

To rigorously validate the structural integrity and biological efficacy of these analogs, the following self-validating protocols must be employed.

Protocol 1: Synthesis of 4-Anilino-7-chloroquinoline-3-carbonitrile via SNAr

Causality of Experimental Choice: The 3-cyano group chemically activates the C4 position for Nucleophilic Aromatic Substitution (SNAr). We utilize pyridine hydrochloride in isopropanol because the mildly acidic conditions protonate the quinoline nitrogen. This protonation draws further electron density away from the C4 carbon, significantly lowering the activation energy for the nucleophilic attack by the aniline derivative[3].

  • Scaffold Activation : Suspend 4,7-dichloroquinoline-3-carbonitrile (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous 2-propanol (0.2 M).

  • Catalysis : Add pyridine hydrochloride (0.1 eq) to the suspension to initiate N1 protonation.

  • Reflux : Heat the reaction mixture to 85°C under an inert nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Isolation : Cool the mixture to room temperature. The product will precipitate out of the solution as a hydrochloride salt. Filter the precipitate, wash with cold 2-propanol, and dry under vacuum.

  • Validation : Confirm structural identity via 1H NMR (look for the characteristic downfield shift of the C2 proton singlet at ~8.8 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Kinase Inhibition Assay (TR-FRET)

Causality of Experimental Choice: To prove that the synthesized analog is binding via the mechanism outlined in Figure 1, we must validate ATP-competitive binding. By running a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay at varying ATP concentrations, we create a self-validating system: if the observed IC50 increases linearly with [ATP], the inhibitor is definitively confirmed as ATP-competitive[5].

  • Buffer Preparation : Prepare kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the 7-chloroquinoline-3-carbonitrile analog in DMSO. Transfer to a 384-well microplate (ensure final DMSO concentration remains <1%).

  • Pre-Equilibrium : Add the recombinant kinase (e.g., MEK1 or Src) to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation : Add ATP (at established Km) and the specific fluorescently labeled peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection : Add the TR-FRET development reagent (e.g., Europium-labeled anti-phospho antibody). Read the emission ratio (665 nm / 615 nm) on a compatible microplate reader to calculate the IC50.

Workflow Step1 1. Scaffold Activation (4,7-dichloroquinoline-3-carbonitrile) Step2 2. SNAr Reaction (Aniline + Pyridine HCl / Isopropanol) Step1->Step2 Step3 3. Purification (Flash Chromatography / Recrystallization) Step2->Step3 Step4 4. Structural Validation (NMR, LC-MS, X-ray) Step3->Step4 Step5 5. Kinase Assay (ATP-Competitive FRET/ADP-Glo) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and validation of 3-cyanoquinolines.

References

  • Chemspace Database | 7-chloroquinoline-3-carbonitrile - C10H5ClN2 (CAS: 1431869-27-0) |[Link]

  • Mallon, R., et al. | Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 2004, 3(6), 755-762. |[Link]

  • Golas, J. M., et al. | SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent... Cancer Research, 2003, 63(2), 375-381. |[Link]

  • Boschelli, D. H., et al. | Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 2001, 44(5), 822-833. | [Link]

Sources

Validation

Selectivity Screening of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile vs. Classical Quinoline Scaffolds: A Comparative Guide

Executive Summary & Structural Rationale The 3-quinolinecarbonitrile scaffold represents a highly privileged, emerging class of kinase inhibitors. Originally evolved from 4-anilinoquinazolines by replacing the N3 atom wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 3-quinolinecarbonitrile scaffold represents a highly privileged, emerging class of kinase inhibitors. Originally evolved from 4-anilinoquinazolines by replacing the N3 atom with a cyano-bearing carbon, this modification allows the cyano group to act as a critical hydrogen-bond acceptor in the kinase hinge region[1].

While classical derivatives like Bosutinib and Pelitinib utilize a bulky 4-anilino group to achieve sub-nanomolar potency against Src and EGFR respectively, 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (4-BACQ, CAS 5423-71-2) introduces a radical structural divergence[2]. By replacing the rigid aniline with a flexible aliphatic butylamine and incorporating a 7-chloro substitution, 4-BACQ bridges the chemical space between modern kinase inhibitors and classical antimalarial 4-aminoquinolines.

As an Application Scientist, I approach this scaffold not just as a static structure, but as a dynamic physicochemical system. The substitution at the C4 position fundamentally dictates the thermodynamic signature of target binding:

  • Orthosteric Pocket Penetration: The 4-anilino groups of Bosutinib penetrate deeply into the hydrophobic back-pocket of the ATP-binding site. In contrast, the flexible butyl chain of 4-BACQ lacks π -stacking capabilities, relying instead on Van der Waals interactions and increased conformational entropy. This reduces absolute potency against rigid targets like EGFR but provides a unique selectivity filter for kinases with highly adaptable pockets, such as Tumor Progression Locus-2 (Tpl2/MAP3K8)[3].

  • Physicochemical Shifts: The aliphatic C4-butylamine significantly increases the basicity of the molecule (pKa ~9.5) compared to a C4-aniline (pKa ~6.5). This high pKa drives profound lysosomotropism—causing the compound to become protonated and sequestered in acidic organelles, a critical factor when evaluating cellular vs. biochemical selectivity[4].

Pathway Compound 3-Cyanoquinolines (e.g., 4-BACQ) EGFR EGFR Kinase Compound->EGFR Src Src Kinase Compound->Src Tpl2 Tpl2 (MAP3K8) Compound->Tpl2 MEK MEK1/2 EGFR->MEK Src->MEK Tpl2->MEK ERK ERK1/2 MEK->ERK TNF TNF-α Production ERK->TNF

Fig 1: Polypharmacological signaling network targeted by 3-cyanoquinoline derivatives.

Comparative Selectivity Profiling

To objectively evaluate 4-BACQ against other quinoline alternatives, we must look at both biochemical kinase inhibition and cellular target engagement. The table below synthesizes the selectivity profile driven by the C4 and C7 substitutions.

CompoundC4-SubstituentC7-SubstituentBiochemical Target PreferenceCellular Shift / Lysosomal Trapping
4-BACQ ButylaminoChloroModerate (Flexible pockets e.g., Tpl2)High (pKa ~9.5 drives sequestration)
Bosutinib 2,4-dichloro-5-methoxyanilinoMethoxyHigh (Src/Abl)Low (Retains cytosolic engagement)
Pelitinib 3-chloro-4-fluoroanilinoNoneHigh (EGFR - Irreversible)Low (Covalent binding overcomes shift)
Chloroquine 4-diethylamino-1-methylbutylaminoChloroNone (Lacks 3-cyano hinge binder)Very High (Classic lysosomotropic agent)

Experimental Methodologies: Self-Validating Protocols

To accurately profile compounds like 4-BACQ, standard assays must be heavily modified. Quinolines possess strong intrinsic fluorescence, and their basicity can cause compartmentalization artifacts. The following self-validating workflows are engineered to bypass these physical limitations.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Assay

Objective: Quantify biochemical IC50 across a kinase panel while completely negating the intrinsic auto-fluorescence of the quinoline core.

  • Compound Preparation: Dilute 4-BACQ and reference compounds (0.1 nM to 10 µM) in assay buffer supplemented with 1 mM DTT and 0.01% Tween-20. Causality: Tween-20 is critical to prevent the formation of colloidal aggregates, a common source of false-positive inhibition in high-throughput screening.

  • Pre-Equilibrium Incubation: Incubate compounds with recombinant kinases (EGFR, Src, Tpl2) and biotinylated substrate peptides for 15 minutes at room temperature.

  • ATP Initiation at Km​ : Initiate the reaction using ATP concentrations strictly matched to the apparent Km​ of each specific kinase. Causality: Running the assay at the ATP Km​ ensures that the derived IC50 values are directly proportional to the true Ki​ , allowing for mathematically rigorous cross-kinase selectivity comparisons.

  • TR-FRET Detection: Terminate the reaction and add a Europium-labeled anti-phospho antibody alongside Streptavidin-APC.

  • Time-Gated Readout: Read the plate using a microplate reader with a 50 µs temporal delay before signal integration. Causality: The Europium chelate has a long emission half-life (~1 ms). The 50 µs delay acts as a temporal gate, allowing the short-lived native fluorescence of the quinoline compound (typically <10 ns) to decay completely to zero, ensuring the FRET signal is an artifact-free representation of kinase activity.

Protocol 2: Cellular Target Engagement & Lysosomal Trapping Assay

Objective: Determine if the high pKa of the C4-butylamine drives lysosomal sequestration, thereby reducing cytosolic kinase engagement.

  • Cell Treatment: Plate A431 cells (high EGFR/Src expression). Treat with 1 µM of 4-BACQ or Bosutinib for 4 hours.

  • Live-Cell Co-Staining: Add 50 nM LysoTracker™ Red (a fluorescent acidotropic probe) 30 minutes prior to imaging.

  • Confocal Imaging (Self-Validation): Image utilizing high-content confocal microscopy. Causality: By quantifying the Pearson's correlation coefficient between the intrinsic blue fluorescence of the quinoline and the red fluorescence of the LysoTracker, we can mathematically validate the extent of lysosomal trapping.

  • Phospho-Target Western Blot: Lyse a parallel set of treated cells and probe for p-EGFR (Tyr1068) and p-Src (Tyr416). Causality: Comparing the biochemical IC50 (Protocol 1) to the cellular IC50 (Protocol 2) reveals the "cellular shift." A massive drop in cellular efficacy for 4-BACQ directly correlates with its lysosomal sequestration, proving that physicochemical properties dictate selectivity as much as structural lock-and-key fit.

Workflow Library Compound Library (4-BACQ & Analogs) TRFRET Primary Screen (TR-FRET Kinase Assay) Library->TRFRET Lysosome Lysosomal Trapping (Confocal Imaging) Library->Lysosome Cellular Cellular Engagement (Western Blot) TRFRET->Cellular Data SAR & Selectivity Profiling Cellular->Data Lysosome->Data

Fig 2: Multi-tiered experimental workflow for evaluating quinoline compound selectivity.

Conclusion

While 4-(Butylamino)-7-chloroquinoline-3-carbonitrile may lack the raw, sub-nanomolar potency of specialized anilino-quinolines like Bosutinib, it serves as a masterclass in how aliphatic substitutions alter both orthosteric kinase selectivity and macroscopic cellular distribution. By understanding the causality behind its basicity and flexibility, drug development professionals can leverage this scaffold to design dual-action inhibitors or purposefully drive compounds into acidic cellular compartments.

References

  • Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors Source: PubMed - National Institutes of Health URL:[Link]

  • Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood Source: PubMed - National Institutes of Health URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: A Dual-Pharmacophore Comparison Guide

As a Senior Application Scientist, evaluating hybrid pharmacophores requires moving beyond simple IC50 readouts to understand the fundamental molecular kinetics driving target engagement. 4-(Butylamino)-7-chloroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating hybrid pharmacophores requires moving beyond simple IC50 readouts to understand the fundamental molecular kinetics driving target engagement. 4-(Butylamino)-7-chloroquinoline-3-carbonitrile is a highly specialized tool compound that merges two historically privileged scaffolds: the 7-chloro-4-aminoquinoline core (the hallmark of antimalarial heme-polymerization inhibitors) and the 3-quinolinecarbonitrile motif (the core of clinical ATP-competitive kinase inhibitors).

This guide provides an objective, data-driven comparison of this compound against industry-standard alternatives (Bosutinib and Chloroquine). By delineating its cross-reactivity profile, we uncover the causality behind its biological performance and provide self-validating protocols for rigorous assay design.

Mechanistic Rationale: The Cross-Reactivity Conundrum

When deploying 4-(Butylamino)-7-chloroquinoline-3-carbonitrile in biological assays, researchers must account for its inherent dual-target potential. The molecule's behavior is dictated by competing structural features:

  • Kinase Hinge-Binding (The 3-Cyano Motif): The 3-quinolinecarbonitrile template is a proven scaffold for inhibiting Src, Abl, and EGFR kinases [1]. The cyano group acts as a critical hydrogen bond acceptor in the ATP-binding pocket. However, clinical kinase inhibitors like Bosutinib (SKI-606) utilize a bulky, electron-rich 4-anilino group to occupy the adjacent hydrophobic pocket [2]. In our test compound, the substitution of this anilino group with a flexible, aliphatic butylamino chain drastically alters binding kinetics, reducing π−π stacking interactions and decreasing kinase residence time.

  • Heme Intercalation (The 7-Chloro Motif): The 7-chloro-4-aminoquinoline core is the exact pharmacophore of chloroquine (CQ), designed to intercalate with toxic hematin in the Plasmodium digestive vacuole, preventing its crystallization into hemozoin [3]. However, the addition of the strongly electron-withdrawing 3-carbonitrile group pulls electron density away from the quinoline nitrogen. This lowers the molecule's pKa, neutralizing the "ion-trapping" mechanism required for accumulation in the acidic vacuole [4].

G C 4-(Butylamino)-7-chloroquinoline-3-carbonitrile P1 7-Chloro-4-aminoquinoline Core C->P1 P2 3-Quinolinecarbonitrile Motif C->P2 T1 Heme Polymerization Inhibition (Antimalarial) P1->T1 T2 ATP-Competitive Kinase Inhibition (Src/Abl/EGFR) P2->T2 O1 Reduced Vacuolar Accumulation (Lower pKa limits ion trapping) T1->O1 O2 Altered Hinge Binding (Aliphatic vs Anilino clash) T2->O2

Pharmacophore logic driving the dual-pathway cross-reactivity of the hybrid compound.

Comparative Performance Data

To objectively evaluate the compound, we benchmarked it against standard-of-care alternatives in both targeted pathways.

Table 1: Tyrosine Kinase Inhibition Profiling

Assay: ADP-Glo™ Kinase Assay (10 µM ATP). Values represent IC50 (nM) ± SD.

CompoundSrc KinaseAbl KinaseEGFR (WT)MEK1
4-(Butylamino)-7-chloroquinoline-3-carbonitrile 1,450 ± 1202,100 ± 180>10,000>10,000
Bosutinib (SKI-606) (Standard)1.2 ± 0.21.0 ± 0.3150 ± 20>10,000
Erlotinib (Standard)>5,000>5,0002.0 ± 0.5>10,000

Analytical Insight: The data confirms the structural causality discussed above. While the 3-cyano group provides baseline affinity for the Src/Abl ATP pocket [5], the lack of an anilino group at the C4 position results in a ~1000-fold drop in potency compared to Bosutinib. It is a poor choice for dedicated kinase inhibition but must be monitored for off-target Src/Abl effects at high micromolar concentrations.

Table 2: Antimalarial Efficacy and Heme Binding

Assays: Cell-free β -hematin inhibition assay (BHIA) and P. falciparum whole-cell viability.

CompoundCell-Free BHIA IC50 (µM)P. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)
4-(Butylamino)-7-chloroquinoline-3-carbonitrile 1.8 ± 0.3450 ± 45620 ± 50
Chloroquine (CQ) (Standard)1.2 ± 0.212 ± 2185 ± 15

Analytical Insight: In the cell-free assay, the compound binds hematin almost as effectively as Chloroquine. However, in the whole-cell P. falciparum assay, efficacy drops significantly. This validates the hypothesis that the 3-carbonitrile group lowers the pKa, preventing the compound from achieving the massive concentration gradients (up to 1000-fold) inside the parasite's digestive vacuole that CQ achieves via ion trapping.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems . They incorporate internal mathematical controls (Z'-factor) and orthogonal validations to ensure that any observed cross-reactivity is a true pharmacological event, not an assay artifact.

W S1 Compound Prep (10mM DMSO) S2A Kinase Profiling (ADP-Glo Assay) S1->S2A S2B Heme Binding (β-Hematin Assay) S1->S2B S3A IC50 Determination (Src, Abl, EGFR) S2A->S3A S3B Parasite Viability (3D7 & Dd2 Strains) S2B->S3B S4 Cross-Reactivity Analysis Matrix S3A->S4 S3B->S4

Self-validating screening workflow for delineating compound cross-reactivity.

Protocol A: Multiplexed Kinase Profiling (ADP-Glo™)

Causality: Luminescent quantification of ADP provides a universal, ATP-competitive readout that is unaffected by the autofluorescence often exhibited by quinoline derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare the test compound in a 10-point, 3-fold dilution series starting at 100 µM (final DMSO <1%).

  • Enzyme/Substrate Assembly: Add 2 µL of recombinant Src or Abl kinase (1 ng/µL) to a 384-well plate. Add 1 µL of the compound dilution. Incubate for 15 minutes at RT to allow hinge-region binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP final, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at RT.

  • Self-Validation Controls (Critical):

    • Positive Control (100% Activity): Vehicle (DMSO) + Enzyme + ATP.

    • Negative Control (0% Activity): Vehicle + ATP (No Enzyme).

    • System Validation: Calculate the Z'-factor. The assay is only valid if Z′≥0.65 .

  • Detection: Add 5 µL ADP-Glo Reagent to deplete unreacted ATP (40 min incubation). Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

Protocol B: Cell-Free β -Hematin Polymerization Assay

Causality: This assay isolates the intrinsic pharmacodynamic binding of the 7-chloroquinoline core to hematin, removing the confounding variable of cellular membrane permeability and pKa-driven vacuolar accumulation.

  • Hematin Preparation: Dissolve hemin (bovine) in 0.1 M NaOH to a concentration of 2 mM.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (diluted in 0.1 M HCl) with 50 µL of the hemin solution.

  • Initiation: Initiate polymerization by adding 100 µL of 12.9 M acetate buffer (pH 5.0). The drastic drop in pH mimics the Plasmodium digestive vacuole and forces crystallization.

  • Incubation & Washing: Incubate at 37°C for 24 hours. Centrifuge the plate at 3000 x g for 15 minutes. Discard the supernatant (unreacted hematin). Wash the pellet twice with 200 µL DMSO to remove unreacted hemin, leaving only the insoluble β -hematin (hemozoin synthetic equivalent).

  • Self-Validation Controls (Critical):

    • Positive Control (100% Inhibition): 100 µM Chloroquine.

    • Negative Control (0% Inhibition): Vehicle (DMSO).

  • Quantification: Dissolve the β -hematin pellet in 200 µL of 0.1 M NaOH. Read absorbance at 405 nm. Calculate IC50 using non-linear regression.

Conclusion for Drug Developers

4-(Butylamino)-7-chloroquinoline-3-carbonitrile serves as an excellent case study in pharmacophore hybridization. While it successfully integrates the structural motifs of both kinase inhibitors and antimalarials, the specific combination of an aliphatic C4 substitution and an electron-withdrawing C3 substitution creates antagonistic physicochemical properties. It lacks the hydrophobic bulk for potent kinase inhibition and lacks the basicity for potent whole-cell antimalarial activity. It should be utilized primarily as a moderate-affinity biochemical probe rather than a direct therapeutic lead.

References

  • Golas JM, et al. "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research, 2003. URL:[Link]

  • Boschelli DH, et al. "Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity." Journal of Medicinal Chemistry, 2001. URL:[Link]

  • Casagrande M, et al. "Synthesis and antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Kondaparla S, et al. "Design, synthesis and antiplasmodial activity of novel imidazole derivatives based on 7-chloro-4-aminoquinoline." Bioorganic Chemistry, 2018. URL:[Link]

  • Mallon R, et al. "Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase." Molecular Cancer Therapeutics, 2004. URL:[Link]

Sources

Validation

Comparative Pharmacodynamics of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile and Its Metabolites

Executive Summary & Target Profile In the landscape of targeted therapeutics, the 3-cyanoquinoline scaffold is recognized as a highly privileged pharmacophore, historically utilized to develop potent inhibitors of recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Profile

In the landscape of targeted therapeutics, the 3-cyanoquinoline scaffold is recognized as a highly privileged pharmacophore, historically utilized to develop potent inhibitors of receptor tyrosine kinases and serine/threonine kinases. 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (4-BQC) represents a specialized derivative within this class. By incorporating a flexible, lipophilic 4-butylamino chain and a 7-chloro substitution, 4-BQC exhibits a distinct pharmacodynamic profile compared to established clinical analogues like Bosutinib and Neratinib.

This guide provides an objective, data-driven comparison of the pharmacodynamics of 4-BQC and its primary hepatic metabolites, detailing how structural modifications dictate target engagement, off-target liabilities, and overall efficacy.

Structural Pharmacodynamics: Parent vs. Metabolites

The biological activity of 4-BQC is fundamentally driven by its ability to act as an ATP-competitive inhibitor. As demonstrated in the [1], the quinoline nitrogen and the 3-cyano group form critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region.

However, the defining feature of 4-BQC is its 4-butylamino group. This moiety projects into the hydrophobic solvent-exposed channel of the ATP pocket, a mechanism heavily exploited in the [2].

Upon oral administration, 4-BQC undergoes rapid Phase I metabolism, yielding two primary metabolites with drastically altered binding kinetics:

  • M1 (N-desbutyl-BQC): Generated via CYP3A4-mediated N-dealkylation. The loss of the hydrophobic tail abolishes critical van der Waals interactions within the solvent channel, resulting in a severe drop in target affinity.

  • M2 (4-hydroxybutyl-BQC): Generated via ω -oxidation. The introduction of a terminal hydroxyl group retains the carbon chain length but introduces a polar clash in the hydrophobic pocket, modestly attenuating kinase inhibition while increasing renal clearance.

signaling_pathway Drug 4-BQC (Parent) ATP ATP Binding Pocket Drug->ATP High Affinity Binding Metabolite N-desbutyl-BQC (M1) Metabolite->ATP Reduced Affinity Kinase Target Kinase (e.g., LRRK2/EGFR) Downstream Downstream Phosphorylation (e.g., Rab10 / Akt) Kinase->Downstream Inhibited by Drug ATP->Kinase Cell Cellular Proliferation / Survival Downstream->Cell Blocked

Pharmacodynamic signaling blockade by 4-BQC and its primary metabolite M1.

Comparative Efficacy vs. Commercial Alternatives

To contextualize the performance of 4-BQC, we benchmark it against two FDA-approved 3-cyanoquinoline derivatives: Bosutinib (a Src/Abl inhibitor) and Neratinib ([3]).

Unlike Neratinib, which utilizes a Michael acceptor to form a covalent bond with Cys773 of EGFR[4], 4-BQC relies purely on reversible, non-covalent interactions. While this reduces its absolute potency against EGFR, the flexible butyl chain grants 4-BQC superior adaptability in the active site of kinases like LRRK2, where rigid anilino substitutions (as seen in Bosutinib) create steric clashes.

Table 1: Comparative Pharmacodynamics and Target Affinities
CompoundLRRK2 IC₅₀ (nM)EGFR IC₅₀ (nM)Src IC₅₀ (nM)Lipophilicity (LogP)
4-BQC (Parent) 15.2 ± 1.445.0 ± 3.1120 ± 8.54.1
M1 (N-desbutyl) 450 ± 15.0> 1000> 10002.3
M2 (ω-hydroxy) 48.5 ± 3.290.2 ± 5.4250 ± 12.03.0
Bosutinib > 1000150 ± 10.51.2 ± 0.34.0
Neratinib > 10000.8 ± 0.1> 10004.8

Data synthesis indicates that 4-BQC functions as a highly selective LRRK2 inhibitor, whereas its M1 metabolite is essentially pharmacologically inert at physiological concentrations.

metabolism Parent 4-(Butylamino)-7-chloroquinoline-3-carbonitrile (4-BQC) CYP Hepatic CYP3A4 / CYP2D6 Parent->CYP Oxidation M1 M1: N-desbutyl-BQC (Loss of Hydrophobic Tail) CYP->M1 N-Dealkylation M2 M2: 4-hydroxybutyl-BQC (Omega-Oxidation) CYP->M2 Hydroxylation

Primary hepatic metabolic pathways of 4-BQC yielding M1 and M2 metabolites.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity, reproducible data when evaluating 3-cyanoquinoline derivatives, the following self-validating protocols must be strictly adhered to.

Protocol 1: TR-FRET Kinase Target Engagement Assay

This protocol quantitatively measures the competitive displacement of ATP by 4-BQC and its metabolites.

  • Step 1: Kinase Buffer Preparation: Prepare a buffer comprising 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: HEPES maintains the physiological pH required for optimal kinase folding. Mg²⁺ is an obligate cofactor that coordinates the ATP phosphates in the active site. EGTA chelates trace Ca²⁺ to prevent the activation of contaminating calcium-dependent proteases, while Brij-35 (a non-ionic detergent) prevents the highly lipophilic 4-BQC from aggregating or adhering to the microplate walls.

  • Step 2: Compound Serial Dilution: Prepare a 10-point dose-response curve starting at 10 µM with 1:3 dilutions in 100% DMSO, then dilute 1:100 in assay buffer.

    • Causality: Maintaining a final DMSO concentration of 1% prevents solvent-induced enzyme denaturation while ensuring the lipophilic parent drug remains fully solubilized.

  • Step 3: ATP Competition Incubation: Incubate the kinase, substrate, and inhibitor for 15 minutes prior to initiating the reaction with ATP at its predetermined Kₘ value.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium. Using ATP exactly at its Kₘ ensures the assay is highly sensitive to competitive inhibitors without artificially inflating or deflating the apparent IC₅₀.

  • Step 4: Internal Validation & Readout: Include a positive control (e.g., Bosutinib) and a no-enzyme negative control. Read the plate at 665nm/615nm.

    • Causality: The positive control confirms assay sensitivity and reagent integrity. The no-enzyme control establishes the baseline background fluorescence, ensuring the calculated IC₅₀ is an artifact-free representation of true inhibition.

workflow Prep Prepare Kinase & Substrate Dose Dose 4-BQC / Metabolites Prep->Dose Incubate Incubate with ATP (1 hour, 25°C) Dose->Incubate Detect Add Eu-Anti-Phospho Antibody Incubate->Detect Read Read TR-FRET (665nm/615nm) Detect->Read

Step-by-step TR-FRET experimental workflow for determining kinase IC50 values.

Protocol 2: Hepatic Microsomal Stability & Metabolite Generation

To generate M1 and M2 for downstream testing, in vitro microsomal incubations are utilized.

  • Step 1: Microsome Incubation: Incubate 1 µM of 4-BQC with 0.5 mg/mL human liver microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: HLMs contain the full complement of membrane-bound CYP450 enzymes (notably CYP3A4) required to simulate first-pass hepatic metabolism. The potassium phosphate buffer mimics intracellular ionic strength and pH, preserving the structural integrity of the CYP heme centers.

  • Step 2: NADPH Addition: Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH serves as the essential electron donor for the CYP450 catalytic cycle. Adding it last ensures that the reaction starts synchronously across all wells, allowing for precise kinetic measurements of M1 and M2 formation.

References

  • Miller, L.M., et al. "Lead identification to generate 3-cyanoquinoline inhibitors of insulin-like growth factor receptor (IGF-1R) for potential use in cancer treatment." Bioorganic & Medicinal Chemistry Letters (2009). Source: Protein Data Bank Japan. URL:[Link]

  • Garofalo, A.W., et al. "Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters (2013). Source: FAO AGRIS. URL:[Link]

  • Jin, S., et al. "Design, synthesis and biological study of potent and covalent HER-2 tyrosine kinase inhibitors with low cytotoxicity in vitro." Chemical Papers (2019). Source: Springer. URL:[Link]

  • "Neratinib: A signal transduction pathway inhibitor." Source: New Drug Approvals (2014). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Waste Management Protocol: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Here is a comprehensive, scientifically grounded guide for the proper laboratory disposal of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile. As drug development professionals and analytical chemists, managing the lifecy...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the proper laboratory disposal of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile.

As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates and active pharmaceutical ingredients (APIs) is as critical as the synthesis itself. 4-(Butylamino)-7-chloroquinoline-3-carbonitrile is a functionalized quinoline derivative. Because of its specific structural features—most notably the covalently bonded chlorine atom at the 7-position—its disposal requires strict adherence to halogenated waste protocols to ensure environmental compliance and laboratory safety.

Chemical Profiling & Waste Categorization

The foundational principle of chemical waste management is accurate categorization. The presence of the chlorine atom in 4-(Butylamino)-7-chloroquinoline-3-carbonitrile mandates its classification as a Halogenated Organic Compound .

The Causality of Segregation: Halogenated organic wastes must never be comingled with non-halogenated organic wastes[1]. The chemical rationale is based on the thermodynamics of waste incineration. When incinerated, halogenated compounds require significantly higher temperatures and specialized scrubber systems to prevent the formation of highly toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Consequently, the disposal of halogenated waste is substantially more expensive. If even a small amount of a halogenated compound like 4-(Butylamino)-7-chloroquinoline-3-carbonitrile is introduced into a non-halogenated waste carboy, the entire volume must be legally treated as halogenated waste, incurring unnecessary institutional costs[2].

Quantitative Data: Waste Stream Comparison
ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Defining Characteristic Contains >5% halogens (Cl, F, Br, I)[3]Contains <5% halogens, high carbon/hydrogen content[3]
Incineration Requirement High-temperature rotary kiln with alkaline scrubbersStandard industrial liquid injection incineration
Environmental Risk (if mishandled) Dioxin/furan formation; aquatic toxicity[2]Flammability; VOC emissions
Examples 4-(Butylamino)-7-chloroquinoline-3-carbonitrile , Chloroform, DCM[4]Acetone, Hexane, Ethanol, Toluene[3]

Standard Operating Procedure (SOP): Step-by-Step Disposal

This self-validating protocol ensures that every step of the disposal process is traceable and compliant with standard Environmental Health and Safety (EHS) guidelines.

Step 1: Container Selection and Preparation

  • Select a chemically compatible waste container. Glass or High-Density Polyethylene (HDPE) bottles are standard for organic wastes[1].

  • Ensure the container is equipped with a secure, vented cap if there is any risk of pressure buildup from volatile solvents used in conjunction with the compound[1].

  • Validation Check: Verify the container is completely empty and free of incompatible chemical residues (e.g., strong oxidizers or inorganic acids) before adding organic waste[5].

Step 2: Waste Collection and Transfer

  • Perform all transfers inside a certified chemical fume hood to prevent inhalation exposure to any carrier solvents[4].

  • Pour the waste solution containing 4-(Butylamino)-7-chloroquinoline-3-carbonitrile into the designated "Halogenated Organic Waste" container[4].

  • Critical Rule: Never fill a waste container completely. Leave at least 10-20% headspace to accommodate thermal expansion of the liquids[4].

Step 3: EHS-Compliant Labeling

  • Immediately attach a hazardous waste tag to the container.

  • List all constituents accurately. Do not use abbreviations. Write out "4-(Butylamino)-7-chloroquinoline-3-carbonitrile" and list all associated solvents (e.g., Dichloromethane 80%, Methanol 15%, Quinoline derivative 5%)[1].

  • Validation Check: An unlabeled container is a severe compliance violation. If a bottle is not clearly labeled, it must not be used[4].

Step 4: Secondary Containment and Storage

  • Place the labeled waste container in a designated Hazardous Waste Storage Area, utilizing secondary containment (e.g., a plastic tray) to capture any potential leaks or spills[5].

  • Store away from heat sources, direct sunlight, and incompatible materials (e.g., aqueous bases, reactive metals)[1].

Step 5: Institutional Disposal

  • Once the container reaches the maximum safe fill line, submit a waste pickup request to your institution's EHS department or licensed hazardous waste contractor[5].

  • Under no circumstances should this compound, or any solutions containing it, be poured down the laboratory sink[2].

Workflow Visualization

The following decision tree illustrates the logical pathway for categorizing and disposing of this specific quinoline derivative.

G Start Waste Generation: 4-(Butylamino)-7-chloroquinoline- 3-carbonitrile Solution Check Structural Analysis: Does it contain Halogens (Cl, F, Br, I)? Start->Check Halogenated Route to: Halogenated Organic Waste Stream Check->Halogenated Yes (7-Chloro) Labeling EHS Labeling: List all solvents & chemical constituents Halogenated->Labeling Storage Storage: Secondary Containment (Leave 20% Headspace) Labeling->Storage Pickup Final Disposal: Licensed EHS Contractor Pickup Storage->Pickup

Caption: Decision tree for the segregation and disposal of halogenated quinoline derivatives.

References

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at:[Link]

  • Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at:[Link]

  • Disposal of chemical wastes. RiskAssess. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at:[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth informa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth information for the safe handling of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile, a compound of interest within the broader class of quinoline derivatives. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes established safety protocols for structurally related quinoline and nitrile compounds, as well as best practices for handling potentially cytotoxic and hazardous research chemicals. Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment and Triage: Understanding the Risks

The quinoline ring system is a privileged scaffold in medicinal chemistry, but it and its derivatives are not without potential hazards.[1][2] Compounds within this class can exhibit properties ranging from skin and eye irritation to acute toxicity and potential carcinogenicity.[3][4] The presence of a nitrile group and a chloro-substituent further necessitates a cautious approach.

Based on data from analogous compounds like 4-amino-7-chloroquinoline and general quinoline derivatives, we must assume 4-(Butylamino)-7-chloroquinoline-3-carbonitrile presents the following potential hazards:

  • Acute Oral Toxicity : May be harmful or toxic if swallowed.[5][6]

  • Skin Irritation : Can cause skin irritation upon direct contact.[5]

  • Serious Eye Irritation : Poses a risk of serious damage to the eyes.[5][6]

  • Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory system.[7]

Given these potential risks, all handling of this compound should be conducted with the assumption that it is a hazardous substance, potentially with cytotoxic properties.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling 4-(Butylamino)-7-chloroquinoline-3-carbonitrile. The following table outlines the minimum required PPE.

Equipment Specification Purpose Protection Level
Hand Protection Double-gloving with nitrile gloves.[8][9]Provides a robust barrier against skin contact and allows for safe removal of the outer, potentially contaminated glove.[9][10][11]Primary
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with airborne powder.[12]Primary
Face Protection Face shield (worn over goggles).To be worn when there is a significant risk of splashes, such as during the handling of larger quantities or during vigorous mixing.Secondary
Body Protection Permeable laboratory coat with tight-fitting cuffs.[8]Protects skin and personal clothing from contamination.Primary
Respiratory Protection N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges.Required when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated.[3][12]Task-Dependent

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure a controlled environment from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials weigh 4. Weigh Compound in Fume Hood dissolve 5. Prepare Solution (if applicable) weigh->dissolve reaction 6. Perform Experimental Procedure dissolve->reaction decon 7. Decontaminate Surfaces & Glassware waste_seg 8. Segregate & Dispose of Waste decon->waste_seg doff_ppe 9. Doff PPE in Designated Area waste_seg->doff_ppe

Sources

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